molecular formula C15H20O3 B190639 Atractylenolide Iii CAS No. 73030-71-4

Atractylenolide Iii

Cat. No.: B190639
CAS No.: 73030-71-4
M. Wt: 248.32 g/mol
InChI Key: FBMORZZOJSDNRQ-GLQYFDAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractylenolide III is a naphthofuran. It has a role as a metabolite.
This compound has been reported in Codonopsis pilosula, Atractylodes japonica, and other organisms with data available.
from Atractylodes macrocephala Koidz;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMORZZOJSDNRQ-GLQYFDAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223308
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder or crystals

CAS No.

73030-71-4
Record name Atractylenolide III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73030-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Atractylenolide III: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive compound isolated from the rhizomes of several species of the Atractylodes genus. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed examination of the various methods employed for its extraction and purification. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in the rhizomes of plants belonging to the Atractylodes genus, which are perennial herbs native to East Asia.[1][2][3] These plants have a long history of use in traditional Chinese medicine. The principal species recognized as significant sources of this compound are:

  • Atractylodes macrocephala Koidz. (Bai Zhu) : This is one of the most well-documented sources of this compound.[4][5][6][7] The rhizome of this plant is a widely used traditional Chinese medicine for invigorating the spleen and replenishing qi.[5]

  • Atractylodes lancea (Thunb.) DC. (Cang Zhu) : This species is another prominent source of this compound and other bioactive sesquiterpenoids.[8][9][10] In traditional medicine, it is used to eliminate dampness and strengthen the spleen.[8][9]

  • Atractylodes ovata (Atractylodes macrocephala) : Research has also identified Atractylodes ovata as a source of this compound.[11]

The concentration of this compound can vary depending on the plant's origin, cultivation conditions, and processing methods.[7]

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and potential therapeutic applications. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.

Conventional Solvent Extraction

This is a traditional and widely used method for extracting this compound. It involves the use of organic solvents to dissolve the compound from the plant matrix.

  • Experimental Protocol:

    • Preparation of Plant Material: The dried rhizomes of Atractylodes species are ground into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

    • Solvent Selection: Common solvents used include ethyl acetate (B1210297), ethanol (B145695), and methanol (B129727).[12] Ethyl acetate is often preferred for its selectivity towards sesquiterpenoids.

    • Extraction Process: The powdered rhizome is macerated or refluxed with the chosen solvent. For example, extraction can be performed with ethyl acetate three times, with extraction durations of 2 hours, 2 hours, and 1 hour, respectively.

    • Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).

    • Pre-purification: The crude extract can be further processed by dissolving it in ethanol and freezing it (e.g., at -4°C for 24 hours) to precipitate and remove unwanted substances.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent. This method can enhance extraction efficiency and reduce extraction time and solvent consumption.

  • Experimental Protocol:

    • Sample Preparation: Dried and powdered rhizomes are mixed with an appropriate solvent (e.g., 70% methanol) in a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

    • Ultrasonication: The mixture is subjected to ultrasonic irradiation in a sonicator bath or with an ultrasonic probe. Key parameters to optimize include:

      • Ultrasonic Power: A crucial factor influencing extraction yield. For instance, in the extraction of polysaccharides from Atractylodes chinensis, an optimal power of 450 W was reported.[1]

      • Extraction Time: Typically shorter than conventional methods, for example, 20-30 minutes.[1][13]

      • Temperature: Controlled to prevent degradation of the target compound (e.g., 20°C).[13]

    • Filtration and Concentration: After sonication, the extract is filtered, and the solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient extraction technique. Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds.

  • Experimental Protocol:

    • Sample Preparation: The dried and ground rhizome is packed into an extraction vessel.

    • SFE System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if needed), an extraction vessel with temperature control, and a separator for collecting the extract.

    • Extraction Parameters: The extraction efficiency is influenced by:

      • Pressure and Temperature: These are critical parameters that determine the solvating power of the supercritical fluid.

      • Co-solvent: A modifier such as ethanol or methanol can be added to the supercritical CO2 to increase its polarity and enhance the extraction of moderately polar compounds like this compound.

    • Extraction and Collection: Supercritical CO2, with or without a co-solvent, is passed through the plant material. The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate for collection. One study reported a yield of 5.8% crude extract from Atractylodes rhizome using supercritical CO2 extraction.[12]

Quantitative Data on Extraction and Analysis

The following tables summarize quantitative data related to the extraction and analysis of this compound.

Table 1: Comparison of this compound Content and Purity from Different Methods

Extraction/Purification MethodStarting MaterialThis compound Content/PurityRecovery RateReference
Ethyl Acetate Extraction & HSCCC1000 mg crude sample32.1 mg (99.0% purity)95.4%
HPLC-DAD AnalysisAtractylodis Macrocephalae Rhizoma0.001–0.058%Not Applicable[5]

Table 2: HPLC Parameters for Quantitative Analysis of this compound

ParameterCondition 1Condition 2
Column Kromasil C18C18 column
Mobile Phase Methanol-water (70:30, v/v)Acetonitrile-water (gradient)
Flow Rate 1.0 mL/minNot specified
Detection Wavelength 220 nm218 nm for this compound
Linear Range 5-50 µg/mL0.47–30.00 μg/mL
LOD 0.005 µg/mL23 ng/mL
LOQ 0.018 µg/mL78 ng/mL
Reference [14][4][8]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

EGFR-mTOR Signaling Pathway

Recent studies have shown that this compound can ameliorate autophagy dysfunction and alleviate silicosis fibrosis by activating the Epidermal Growth Factor Receptor (EGFR)-mammalian Target of Rapamycin (mTOR) signaling pathway.[15]

EGFR_mTOR_Pathway cluster_cell Cell ATL3 This compound EGFR EGFR ATL3->EGFR Activates mTOR mTOR EGFR->mTOR Autophagy Autophagy Dysfunction (Ameliorated) mTOR->Autophagy Inhibits Dysfunction Fibrosis Silicosis Fibrosis (Alleviated) Autophagy->Fibrosis

Caption: EGFR-mTOR signaling pathway modulated by this compound.

Anti-inflammatory Signaling Pathways

This compound has been reported to inhibit the production of pro-inflammatory cytokines. This is often achieved through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_inflammatory_Pathway cluster_inflammation Inflammatory Response cluster_pathways Signaling Pathways ATL3 This compound MAPK MAPK Pathway ATL3->MAPK Inhibits NFkB NF-κB Pathway ATL3->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines Induces NFkB->Pro_inflammatory_Cytokines Induces

Caption: Inhibition of pro-inflammatory pathways by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Atractylodes Rhizome (Dried, Powdered) Extraction Extraction (Solvent / UAE / SFE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., HSCCC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Quantitative Analysis (HPLC, UPLC-MS) Pure_Compound->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources and the various methodologies for its extraction and quantification. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Modern techniques like ultrasound-assisted extraction and supercritical fluid extraction offer greener and more efficient alternatives to conventional solvent extraction. Further research into optimizing these extraction processes and elucidating the full spectrum of its pharmacological activities through the modulation of signaling pathways will be crucial for its future development as a therapeutic agent.

References

Atractylenolide III: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylenolide III, a sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical document provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades involved to support further research and drug development efforts in the field of inflammatory diseases.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways implicated in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and suppression of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7), this compound treatment leads to a dose-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This inhibition is achieved by suppressing the transcriptional activity of NF-κB.[1][2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocates ATL_III This compound ATL_III->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, plays a pivotal role in cellular responses to external stressors, including inflammation. This compound has been observed to inhibit the activation of ERK1/2, p38, and JNK1/2 in LPS-treated macrophages, with statistically significant effects at concentrations of 25 μM and 100 μM.[1][2] This inhibition contributes to the reduced expression of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK1/2 MAPKK->ERK p38 p38 MAPKK->p38 JNK JNK1/2 MAPKK->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 ATL_III This compound ATL_III->MAPKK Inhibits DNA DNA AP1->DNA Inflammation Inflammatory Response DNA->Inflammation

Attenuation of JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling that drives inflammatory responses. This compound has been shown to effectively suppress the JAK2/STAT3 pathway. This has been observed in both in vivo models of middle cerebral artery occlusion (MCAO) in mice and in vitro in oxygen-glucose deprivation-reoxygenation (OGDR)-stimulated primary microglia.[3] The suppression of this pathway by this compound is comparable to the effects of known JAK2 inhibitors.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 STAT->pSTAT pSTAT_dimer p-STAT3 Dimer pSTAT->pSTAT_dimer Dimerizes ATL_III This compound ATL_III->JAK Inhibits DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene_Exp Gene Expression DNA->Gene_Exp

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This has been demonstrated in models of asthma, where it reduces the expression of NLRP3, ASC, and cleaved caspase-1.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

ParameterCell LineStimulantThis compound ConcentrationEffectReference
NO ProductionRAW264.7LPS50 µMStatistically significant decrease[1][2]
NO ProductionRAW264.7LPS100 µMStatistically significant decrease[1][2]
PGE2 ProductionRAW264.7LPS50 µMStatistically significant decrease[1][2]
PGE2 ProductionRAW264.7LPS100 µMStatistically significant decrease[1][2]
TNF-α ProductionRAW264.7LPS50 µMStatistically significant decrease[1][2]
TNF-α ProductionRAW264.7LPS100 µMStatistically significant decrease[1][2]
IL-6 ProductionRAW264.7LPS50 µMStatistically significant decrease[1][2]
IL-6 ProductionRAW264.7LPS100 µMStatistically significant decrease[1][2]
ERK1/2 ActivationRAW264.7LPS25 µMStatistically significant inhibition[1][2]
ERK1/2 ActivationRAW264.7LPS100 µMStatistically significant inhibition[1][2]
p38 ActivationRAW264.7LPS25 µMStatistically significant inhibition[1][2]
p38 ActivationRAW264.7LPS100 µMStatistically significant inhibition[1][2]
JNK1/2 ActivationRAW264.7LPS25 µMStatistically significant inhibition[1][2]
JNK1/2 ActivationRAW264.7LPS100 µMStatistically significant inhibition[1][2]
TNF-α ProductionPeritoneal MacrophagesLPSIC50: 56.3 µMInhibition of production[4]
NO ProductionPeritoneal MacrophagesLPS45.1% ± 6.2% inhibition at 100 µMInhibition of production[4]
iNOS ActivityPeritoneal MacrophagesLPSIC50: 76.1 µMInhibition of activity[4]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DosageRoute of AdministrationKey FindingsReference
MiceDSS-induced colitis10 mg/kg and 20 mg/kgOral gavageAmeliorated UC symptoms.[1][5]
MiceMCAO20 mg/kgIntragastricReduced brain infarct size and improved neurological deficits.[6][7]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the anti-inflammatory mechanisms of this compound.

In Vitro Anti-Inflammatory Assays in Macrophages

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture RAW264.7 or BV-2 microglial cells Pretreat Pre-treat with This compound (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Griess Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->Griess ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Stimulate->ELISA Western Protein Expression/Phosphorylation (Western Blot for NF-κB, MAPKs, etc.) Stimulate->Western qRT_PCR Gene Expression Analysis (qRT-PCR for cytokine mRNA) Stimulate->qRT_PCR

Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell line RAW264.7 or BV-2 microglial cells are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL or 1 µg/mL) for a designated time (e.g., 24 hours).[2][8]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[2]

Western Blot Analysis:

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[9]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.[9] It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, iNOS, COX-2, and loading controls like β-actin or GAPDH). The dilution ratios for primary antibodies are typically around 1:1000.[9][10]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

In Vivo Models of Inflammation

Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

  • Animal Model: Male C57BL/6 mice are commonly used.[1][5]

  • Induction of Colitis: Colitis is induced by administering 2.5% to 3% DSS in the drinking water for a specific period (e.g., 5-7 days).[1][5][11]

  • This compound Administration: this compound is administered orally by gavage at doses typically ranging from 10 mg/kg to 20 mg/kg daily.[1][5]

  • Assessment: Disease activity index (DAI), colon length, histopathological analysis of the colon, and measurement of inflammatory markers in the colon tissue are performed to evaluate the severity of colitis and the therapeutic effect of this compound.[11][12]

Middle Cerebral Artery Occlusion (MCAO) Mouse Model:

  • Animal Model: Male C57BL/6 mice are frequently used.[6][7]

  • Induction of Ischemia: Focal cerebral ischemia is induced by the intraluminal filament method to occlude the middle cerebral artery.[13]

  • This compound Administration: this compound is typically administered by intragastric gavage at a dosage of around 20 mg/kg, often starting shortly after reperfusion.[6][7]

  • Assessment: Neurological deficits are scored, and the infarct volume is measured using TTC staining of brain slices.[13] Immunohistochemistry and Western blotting can be used to analyze the expression of inflammatory proteins in the brain tissue.

Conclusion and Future Directions

This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by targeting key signaling pathways including NF-κB, MAPK, and JAK/STAT, as well as the NLRP3 inflammasome. The available quantitative data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent for a variety of inflammatory conditions.

Future research should focus on further elucidating the precise molecular interactions of this compound with its targets. More extensive dose-response studies in a wider range of preclinical models are warranted to establish optimal therapeutic windows. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial for translating the promising preclinical findings into clinical applications. The detailed methodologies and summarized data presented in this technical guide aim to facilitate these future research endeavors and accelerate the development of this compound as a novel anti-inflammatory therapeutic.

References

Atractylenolide III: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III (ATL-III) is a sesquiterpene lactone that is a primary bioactive constituent of Atractylodes macrocephala, a perennial herb utilized in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its diverse pharmacological properties, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanisms of action, and its therapeutic potential. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Pharmacological Profile

This compound exhibits a broad spectrum of biological activities, which are being actively investigated for their therapeutic applications. The primary pharmacological effects of ATL-III are summarized below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] The anti-inflammatory actions of ATL-III are primarily mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

Anticancer Activity

ATL-III has shown promise as an anticancer agent by inhibiting cancer cell proliferation and inducing apoptosis.[1] Its anticancer effects have been observed in various cancer cell lines, including colon, gastric, lung, and liver cancer.[6] The underlying mechanisms of its anticancer activity involve the modulation of signaling pathways such as the JAK/STAT pathway and the regulation of apoptotic proteins like Bax and Bcl-2.[1][7]

Neuroprotective Effects

This compound exerts neuroprotective effects in models of neurological disorders.[8] It has been shown to protect neurons from apoptosis induced by excitotoxicity and oxidative stress.[9][10] The neuroprotective mechanisms of ATL-III are associated with the inhibition of inflammatory responses in the brain and the modulation of signaling pathways involved in neuronal survival.[11][12]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological activities and pharmacokinetic profile of this compound.

Table 1: Anti-inflammatory Activity of this compound

Model System Parameter Measured Effect of this compound Concentration / Dose Reference
LPS-stimulated murine peritoneal macrophagesTNF-α productionIC50: 56.3 µM56.3 µM
LPS-stimulated murine peritoneal macrophagesNO production45.1% inhibition100 µM
LPS-stimulated RAW264.7 macrophagesNO, PGE2, TNF-α, IL-6 releaseSignificant decrease50 µM and 100 µM[5]
In vivoRelease of NO, TNF-α, IL-6, and PGE2Inhibition100 g/mL[4]

Table 2: Anticancer Activity of this compound

Cancer Type Model System Effect Concentration / Dose Reference
Lung CancerA549 cellsInduces apoptosis, activation of caspase-3 and -91-100 µM (48h)[13]
Colon CancerHCT-116 cellsInhibits cell growth, induces apoptosisConcentration-dependent[7]
Lung CancerIn vivo mouse modelInhibits tumorigenesis100 mg/kg[14][15]

Table 3: Neuroprotective Activity of this compound

Model System Insult Effect Concentration / Dose Reference
Primary cultured neuronsGlutamate-induced apoptosisNeuroprotective, inhibits caspase signalingConcentration-dependent[9][10]
Rats with chronic high-dose homocysteine administrationLearning and memory impairmentAmeliorates impairment, reduces ROSNot specified[12]
Rats with spinal cord injuryFunctional recoveryImproved histological and functional recovery5 mg/kg by gavage[16]

Table 4: Pharmacokinetic Profile of this compound in Rats (Oral Administration)

Parameter Value Dose Reference
ModelTwo-compartment model100 mg/kg[17]
Tissue Distribution (highest to lowest)Lung > Cerebellum > Heart > Cerebrum100 mg/kg[17]
Elimination Tissues (highest to lowest)Spleen > Liver > Kidney100 mg/kg[17]
MetabolismOxygenation by Cytochrome P450 enzymes18 mg per rat[18]

Key Signaling Pathways

This compound modulates several critical signaling pathways to exert its pharmacological effects.

NF-κB and MAPK Signaling in Inflammation

In the context of inflammation, this compound inhibits the activation of NF-κB and MAPK pathways.[5] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades involving MAPK (ERK, p38, JNK) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p50/p65) dimer to the nucleus, where it induces the transcription of pro-inflammatory genes. ATL-III has been shown to suppress the phosphorylation of MAPK proteins and inhibit the nuclear translocation of NF-κB.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibition NFkB_translocation NF-κB (p50/p65) NFkB_dimer->NFkB_translocation Translocation ATL_III This compound ATL_III->MAPK_pathway Inhibits ATL_III->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_translocation->Pro_inflammatory_genes Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerization & Translocation ATL_III This compound ATL_III->JAK Inhibits Target_Genes Target Genes (Proliferation, Survival) pSTAT_dimer->Target_Genes Transcription G Start Start Seed_Cells Seed RAW 264.7 cells (1-2x10^5 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat_ATLIII Pre-treat with This compound (1h) Incubate_Overnight->Pretreat_ATLIII Stimulate_LPS Stimulate with LPS (24h) Pretreat_ATLIII->Stimulate_LPS Collect_Supernatant Collect supernatant Stimulate_LPS->Collect_Supernatant NO_Assay Griess Assay for NO Collect_Supernatant->NO_Assay Cytokine_ELISA ELISA for TNF-α, IL-6 Collect_Supernatant->Cytokine_ELISA End End NO_Assay->End Cytokine_ELISA->End

References

Atractylenolide III: A Multifaceted Neuroprotective Agent for Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Atractylenolide III (ATL III), a sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of ATL III on neuronal cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of ATL III as a potential therapeutic agent for neurological disorders.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, oxidative stress, and apoptosis in neuronal cells. These protective actions are orchestrated through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Neuroinflammation is a critical contributor to the pathology of various neurological diseases. ATL III has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This anti-inflammatory activity is mediated, in part, through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) signaling pathways.[1][2]

Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. ATL III combats oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] This activation leads to the upregulation of antioxidant enzymes, thereby reducing ROS levels and protecting neurons from oxidative damage.[3]

Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases and ischemic events. ATL III demonstrates potent anti-apoptotic effects by inhibiting the caspase signaling pathway.[4] It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thus preventing the execution of the apoptotic cascade.[5][6]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

cluster_0 Ischemic/Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 JAK2/STAT3 Pathway Stimulus Ischemic or Inflammatory Stimulus JAK2 JAK2 Stimulus->JAK2 ATL_III This compound ATL_III->JAK2 Inhibition STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Drp1 Drp1 pSTAT3->Drp1 Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Neuroinflammation Neuroinflammation Mitochondrial_Fission->Neuroinflammation

Figure 1: this compound inhibits the JAK2/STAT3 signaling pathway.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 PI3K/Akt/NF-κB Pathway Stimulus Inflammatory Stimulus PI3K PI3K Stimulus->PI3K ATL_III This compound ATL_III->PI3K Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt IκBα IκBα pAkt->IκBα Inhibits degradation NFκB NF-κB pAkt->NFκB Promotes activation IκBα->NFκB Sequesters in cytoplasm pNFκB p-NF-κB (nuclear translocation) NFκB->pNFκB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) pNFκB->Inflammatory_Genes cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Keap1/Nrf2/HO-1 Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 ATL_III This compound ATL_III->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 (nuclear translocation) Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Cell_Protection Cellular Protection HO1->Cell_Protection cluster_0 In Vitro Models cluster_1 In Vivo Models cluster_2 Treatment cluster_3 Outcome Assessment Cell_Culture Neuronal Cell Culture (e.g., HT22, PC12, primary neurons) OGDR Oxygen-Glucose Deprivation/ Reperfusion (OGD/R) Cell_Culture->OGDR Glutamate Glutamate-induced Excitotoxicity Cell_Culture->Glutamate LPS LPS-induced Inflammation Cell_Culture->LPS ATL_III_Treatment This compound Treatment OGDR->ATL_III_Treatment Glutamate->ATL_III_Treatment LPS->ATL_III_Treatment MCAO Middle Cerebral Artery Occlusion (MCAO) in Mice MCAO->ATL_III_Treatment Cell_Viability Cell Viability Assays (MTT, LDH) ATL_III_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot for Bcl-2, Bax, Caspases) ATL_III_Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assays (ROS, SOD, GSH, MDA) ATL_III_Treatment->Oxidative_Stress_Assay Inflammation_Assay Inflammation Assays (ELISA for cytokines) ATL_III_Treatment->Inflammation_Assay Western_Blot Western Blot (Signaling Proteins) ATL_III_Treatment->Western_Blot Histology Histological Analysis (Infarct Volume, Neuronal Damage) ATL_III_Treatment->Histology Behavioral Neurological Scoring ATL_III_Treatment->Behavioral

References

Atractylenolide III: A Preclinical Compendium of Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Atractylenolide III (AT-III), a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with multifaceted anti-cancer properties in preclinical investigations. This technical guide provides a comprehensive overview of the existing in vitro and in vivo evidence, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel oncology therapeutics.

In Vitro Anti-Cancer Activity

AT-III has demonstrated significant anti-proliferative and pro-apoptotic effects across a panel of human cancer cell lines, including lung, colorectal, and gastric cancer.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. While comprehensive IC50 data for AT-III across all cancer cell lines is not extensively documented in publicly available literature, existing studies provide key insights.

Cell LineCancer TypeIC50 (µM)Time Point (hours)Reference
A549Lung CarcinomaNot explicitly stated, but apoptosis induced at 1-100 µM48[1]
HCT-116Colorectal CarcinomaSignificant growth inhibition observed in a concentration-dependent mannerNot specified[2]
AGSGastric CancerSynergistic inhibition with docetaxel (B913)Not specified
SGC-7901Gastric CancerSynergistic inhibition with docetaxelNot specified

Note: The synergistic effects with docetaxel in gastric cancer cells suggest a potential role for AT-III in combination therapies.

In Vivo Anti-Cancer Efficacy

Preclinical animal models have corroborated the anti-cancer potential of AT-III, demonstrating its ability to suppress tumor growth and modulate the tumor microenvironment.

Xenograft Models

In a lung cancer xenograft model using C57BL/6 mice, administration of AT-III has been shown to significantly inhibit tumorigenesis. While specific tumor volume and weight were not detailed in the abstract, the study highlights a clear in vivo effect.

Chemically-Induced Carcinogenesis Models

AT-III has shown notable chemopreventive effects in a chemically-induced breast cancer model.

Animal ModelCarcinogenAT-III TreatmentKey Findings
RatN-methyl-N-nitrosourea (NMU)Not specifiedReduced tumor volume and multiplicity, prolonged tumor latency.

Mechanisms of Action and Signaling Pathways

AT-III exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Nrf2/ARE Pathway in Breast Cancer

In breast cancer models, AT-III activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This is achieved through the autophagic degradation of Keap1, a negative regulator of Nrf2. Activation of this pathway helps to suppress inflammation and oxidative stress, thereby inhibiting mammary tumorigenesis.

Nrf2_ARE_Pathway AT_III This compound Autophagy Autophagic Degradation AT_III->Autophagy Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Inflammation_OxidativeStress Inflammation & Oxidative Stress ARE->Inflammation_OxidativeStress suppresses Tumorigenesis Mammary Tumorigenesis ARE->Tumorigenesis Autophagy->Keap1 degrades Inflammation_OxidativeStress->Tumorigenesis

This compound activation of the Nrf2/ARE pathway.
JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another key target of AT-III. In lung cancer cells, AT-III has been observed to downregulate this pathway, which is crucial for tumor cell proliferation and survival.

JAK_STAT_Pathway AT_III This compound JAK JAK AT_III->JAK inhibits STAT STAT JAK->STAT phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression activates Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression

Inhibition of the JAK/STAT signaling pathway by this compound.
Bax/Bcl-2 Apoptotic Pathway in Colorectal Cancer

In human colorectal cancer HCT-116 cells, AT-III induces apoptosis by modulating the Bax/Bcl-2 signaling pathway.[2] It promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Bax_Bcl2_Pathway AT_III This compound Bax Bax (Pro-apoptotic) AT_III->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) AT_III->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria promotes cytochrome c release Bcl2->Mitochondria inhibits cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Modulation of the Bax/Bcl-2 apoptotic pathway by this compound.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) in Gastric Cancer

In gastric cancer cells, AT-III has been shown to enhance the anti-neoplastic efficacy of docetaxel, at least in part, by inhibiting the expression of FGFR1, -2, and -4. This suggests a role for AT-III in overcoming resistance to conventional chemotherapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines such as A549 (lung), HCT-116 (colorectal), AGS, and SGC-7901 (gastric) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of AT-III for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis
  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibody dilutions include:

    • Nrf2: 1:1000

    • Keap1: 1:1000

    • p-STAT3: 1:1000

    • STAT3: 1:1000

    • Bax: 1:1000

    • Bcl-2: 1:1000

    • β-actin (loading control): 1:5000

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Models
  • Xenograft Mouse Model:

    • Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cancer cells (e.g., A549) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude or C57BL/6).

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • Administer AT-III via intraperitoneal injection or oral gavage at specified doses and schedules.

    • Monitor tumor volume (calculated as (length × width²)/2) and body weight regularly.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • N-methyl-N-nitrosourea (NMU)-Induced Rat Mammary Tumor Model:

    • Administer a single intraperitoneal injection of NMU (e.g., 50 mg/kg body weight) to 50- to 60-day-old female Sprague-Dawley rats.

    • Begin AT-III treatment at a specified time point post-NMU injection and continue for a defined duration.

    • Monitor the rats for tumor development, latency, and multiplicity by palpation.

    • At the end of the experiment, euthanize the rats and collect mammary tumors for histopathological and molecular analysis.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (A549, HCT-116, etc.) In_Vitro->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Western_Blot_In_Vitro Western Blot (Protein Expression) Cell_Culture->Western_Blot_In_Vitro Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot_In_Vitro->Data_Analysis In_Vivo In Vivo Studies Xenograft Xenograft Model (Mice) In_Vivo->Xenograft NMU_Model NMU-Induced Model (Rats) In_Vivo->NMU_Model Tumor_Measurement Tumor Growth Measurement Xenograft->Tumor_Measurement NMU_Model->Tumor_Measurement Western_Blot_In_Vivo Ex Vivo Analysis (Western Blot, IHC) Tumor_Measurement->Western_Blot_In_Vivo Western_Blot_In_Vivo->Data_Analysis

General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data accumulated to date strongly suggest that this compound is a compelling candidate for further development as an anti-cancer agent. Its ability to modulate multiple key signaling pathways involved in tumorigenesis, coupled with its demonstrated in vivo efficacy, underscores its therapeutic potential.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish definitive IC50 values across a wider range of cancer cell lines.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

  • Investigating the efficacy of AT-III in combination with other standard-of-care chemotherapeutics and targeted agents.

  • Elucidating the full spectrum of its molecular targets to better understand its mechanisms of action and identify potential biomarkers of response.

References

Atractylenolide III: A Comprehensive Technical Guide on its Role in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide III (ATL-III), a primary bioactive sesquiterpene lactone isolated from the traditional Chinese medicine Atractylodes macrocephala Koidz, has garnered significant scientific interest for its potent immunomodulatory and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which ATL-III modulates immune responses. It details the compound's interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, offering a critical resource for researchers in immunology and drug discovery.

Introduction

Inflammation is a fundamental biological process critical for host defense against pathogens and injury. However, dysregulated or chronic inflammation underpins a vast array of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with significant therapeutic potential due to its ability to attenuate inflammatory processes.[3][4] Early research has demonstrated its efficacy in various models of inflammation, from lipopolysaccharide (LPS)-stimulated macrophages to complex in vivo models of spinal cord injury, ulcerative colitis, and ischemic stroke.[1][5][6]

The primary immunomodulatory action of ATL-III is attributed to its capacity to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[4][7][8] This guide delves into the core signaling cascades targeted by ATL-III, providing a molecular basis for its observed anti-inflammatory effects.

Core Mechanisms of Immune Modulation via Signaling Pathways

ATL-III exerts its immunomodulatory effects by intervening in several critical intracellular signaling pathways that govern the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to suppress the transcriptional activity of NF-κB.[7][8] It inhibits the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of downstream targets including iNOS, COX-2, TNF-α, and IL-6.[5][8] This inhibitory action is a central mechanism of ATL-III's anti-inflammatory activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->genes nucleus Nucleus ATL_III This compound ATL_III->IKK Inhibits ATL_III->NFkB_active Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

MAPKs, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] The activation of these kinases via phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

ATL-III effectively inhibits the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated macrophages.[7][8] This suppression of MAPK activation contributes significantly to its ability to decrease the production of pro-inflammatory cytokines and enzymes.[8][9]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P ERK ERK MKKs->ERK P AP1 Transcription Factors (e.g., AP-1) p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines & Enzymes AP1->Cytokines ATL_III This compound ATL_III->TLR4 Downregulates ATL_III->p38 Inhibits Phosphorylation ATL_III->JNK Inhibits Phosphorylation ATL_III->ERK Inhibits Phosphorylation

Caption: this compound suppresses the MAPK signaling pathway.
Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.

ATL-III has been identified as an effective suppressor of the JAK/STAT pathway.[1][2] It inhibits the phosphorylation of JAK2 and STAT3 in models of cerebral ischemia and neuroinflammation.[1] Furthermore, it has been shown to inhibit IFN-γ-induced phosphorylation of Jak3 and Stat3.[10] This inhibition disrupts the downstream signaling cascade, leading to reduced neuroinflammation and modulation of immune cell function.[1][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane / Cytoplasm Cytokine Cytokine (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK2, JAK3) Receptor->JAK Activates STAT STAT (STAT3) JAK->STAT P STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Genes Target Gene Expression STAT_dimer->Genes Translocation Nucleus Nucleus ATL_III This compound ATL_III->JAK Inhibits Phosphorylation

Caption: this compound inhibits the JAK/STAT signaling pathway.

Data Presentation: Quantitative Effects of this compound

The immunomodulatory efficacy of ATL-III has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators
Cell LineStimulusMediatorATL-III ConcentrationObserved EffectReference
RAW264.7 MacrophagesLPSNO50-100 μMDose-dependent decrease[8]
RAW264.7 MacrophagesLPSPGE250-100 μMDose-dependent decrease[8]
RAW264.7 MacrophagesLPSTNF-α50-100 μMDose-dependent decrease[8]
RAW264.7 MacrophagesLPSIL-650-100 μMDose-dependent decrease[8]
Peritoneal MacrophagesLPSTNF-α56.3 μMIC₅₀ value[11]
Peritoneal MacrophagesLPSNO100 μM45.1% inhibition[11]
Peritoneal MacrophagesLPSiNOS activity76.1 μMIC₅₀ value[11]
MG6 MicrogliaLPSTLR4100 μMSignificant decrease in mRNA and protein[9]
MG6 MicrogliaLPSTNF-α, IL-1β, IL-6100 μMSignificant decrease in mRNA[9]
Table 2: In Vivo Effects of this compound on Immune Responses
Animal ModelConditionATL-III DosageKey OutcomesReference
MCAO MiceIschemic StrokeNot specifiedReduced brain infarct size, ameliorated brain edema, inhibited pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).[1]
DSS-induced MiceUlcerative ColitisNot specifiedAlleviated symptoms, reduced disruption of intestinal barrier, inhibited IL-1β and TNF-α.[5]
SCI RatsSpinal Cord InjuryNot specifiedImproved histological and functional recovery, promoted M1 to M2 microglial transformation, suppressed inflammatory mediators.[6]
Asthmatic MiceAsthmaNot specifiedRelieved lung tissue damage, reduced inflammatory cytokine production, inhibited STAT3 expression.[2]

Experimental Protocols

This section outlines the standard methodologies employed in the cited research to investigate the effects of this compound.

Cell Culture and Stimulation
  • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or primary microglia are commonly used.[8][9] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 25, 50, 100 μM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 μg/mL) for a designated period (e.g., 24 hours).[8]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8] Absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a standard curve of sodium nitrite.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The production of cytokines such as TNF-α, IL-6, and PGE2 in cell culture supernatants is quantified using commercial ELISA kits according to the manufacturer's instructions.[8]

Western Blot Analysis
  • Purpose: To determine the effect of ATL-III on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, p-p38, p-JNK, p-ERK, p-STAT3).[8][10]

  • Protocol:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are used as loading controls.[8]

Animal Models
  • Transient Middle Cerebral Artery Occlusion (MCAO): This model is used to induce ischemic stroke in mice to study neuroinflammation. ATL-III is administered to assess its neuroprotective effects by measuring infarct volume, neurological deficits, and cytokine expression in the brain.[1]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. Mice are administered DSS in their drinking water to induce colitis. ATL-III is given orally to evaluate its ability to ameliorate disease symptoms, reduce intestinal barrier damage, and decrease inflammatory markers.[5][12]

  • Spinal Cord Injury (SCI): A contusive or compressive injury is created in the spinal cord of rats. The therapeutic potential of ATL-III is assessed by evaluating locomotor function recovery (e.g., using the BBB scale), histological changes, and the polarization state of microglia/macrophages at the injury site.[6][13]

Experimental_Workflow cluster_analysis Analysis Techniques start Start: Hypothesis Formulation in_vitro In Vitro Model (e.g., RAW264.7 Cells) start->in_vitro in_vivo In Vivo Model (e.g., DSS Mice) start->in_vivo treatment Treatment (ATL-III vs. Control) in_vitro->treatment in_vivo->treatment sample_collection Sample Collection (Supernatants, Lysates, Tissues) treatment->sample_collection analysis Biochemical & Molecular Analysis sample_collection->analysis elisa ELISA (Cytokines) analysis->elisa wb Western Blot (Signaling Proteins) analysis->wb pcr RT-PCR (mRNA Expression) analysis->pcr histo Histology (Tissue Damage) analysis->histo data_analysis Data Analysis & Interpretation conclusion Conclusion & Publication data_analysis->conclusion elisa->data_analysis wb->data_analysis pcr->data_analysis histo->data_analysis

Caption: A generalized workflow for investigating this compound.

Conclusion and Future Directions

This compound is a potent natural immunomodulator with well-defined anti-inflammatory activities. Its ability to concurrently inhibit multiple key signaling pathways—NF-κB, MAPK, and JAK/STAT—underscores its potential as a multi-target therapeutic agent for a variety of inflammatory conditions.[2][7][8] The compelling preclinical data from both cellular and animal models suggest that ATL-III could be a valuable lead compound for the development of novel drugs to treat diseases with an inflammatory etiology, such as inflammatory bowel disease, neuroinflammatory disorders, and arthritis.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ATL-III to optimize dosing and delivery.[3]

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for specific inflammatory diseases.

  • Target Identification: While its effects on signaling pathways are known, identifying direct molecular binding partners of ATL-III could further elucidate its mechanism of action and facilitate the design of more potent derivatives. Recent studies have begun to identify direct targets like IL-17RA, which warrants further investigation.[14]

  • Combination Therapies: Investigating the synergistic effects of ATL-III with existing anti-inflammatory drugs could lead to more effective treatment strategies with potentially lower side effects.

References

Initial Toxicity Screening of Atractylenolide III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylenolide III, a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] As with any compound intended for further therapeutic development, a thorough initial toxicity screening is paramount to establish its safety profile. This technical guide provides a comprehensive overview of the currently available data on the initial toxicity of this compound. It is important to note that while preliminary cytotoxicity data and some in vivo findings in disease models are available, standardized acute toxicity and genotoxicity studies are largely absent in the public domain. This document aims to summarize the existing knowledge, provide detailed experimental protocols for key toxicity assays, and identify critical data gaps to guide future research.

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated in various cell lines. Generally, it exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to some normal cell lines.

Data Summary
Cell LineCell TypeAssayEndpointResultReference
Caco-2Human colorectal adenocarcinomaNot SpecifiedCytotoxicity> 480 µmol/L[1]
PRGMPrimary Rat Gastric Mucosal cellsNot SpecifiedCytotoxicityNot Toxic[4]
A549Human lung carcinomaMTT AssayApoptosisInduces apoptosis at 100 µM[5]
HCT-116Human colon cancerNot SpecifiedApoptosisInduces apoptosis[1]
AGSHuman gastric cancerNot SpecifiedProliferation & ApoptosisInhibits proliferation and induces apoptosis (in combination with docetaxel)[2]
SGC-7901Human gastric cancerNot SpecifiedProliferation & ApoptosisInhibits proliferation and induces apoptosis (in combination with docetaxel)[2]
HUVECsHuman Umbilical Vein Endothelial CellsNot SpecifiedProliferation & AngiogenesisInhibits proliferation and tube formation (1-100 µM)[5]
HMC-1Human mast cellsNot SpecifiedProliferationInhibits TSLP-induced proliferation[2]
RAW 264.7Mouse macrophagesNot SpecifiedCell ProliferationNo inhibitory effect on cell proliferation at concentrations up to 100 µM[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_atl_iii Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_atl_iii->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow.

In Vivo Acute Toxicity

Data Summary
SpeciesRouteEndpointResultReference
Dermatophagoides farinae (dust mite)Residual ContactLD50 (24h)103.3 mg/m²[7]
Dermatophagoides pteronyssinus (dust mite)Residual ContactLD50 (24h)73.8 mg/m²[7]
RatOral-No data available-
MouseOral-No data available-
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This is a standardized protocol for assessing acute oral toxicity.

Animals:

  • Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

Procedure:

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method.

  • Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute_Toxicity_Workflow start Start with a single animal below estimated LD50 dose Administer single oral dose of this compound start->dose observe Observe for toxicity/mortality (up to 48h) dose->observe outcome Animal Outcome? observe->outcome survives Survives outcome->survives   dies Dies outcome->dies   increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria continue_testing Continue Testing stopping_criteria->continue_testing No end End Test & Calculate LD50 stopping_criteria->end Yes continue_testing->dose

Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

Genotoxicity

There is currently no published data on the genotoxicity of this compound from standardized assays such as the Ames test or the in vivo micronucleus assay. This is a critical data gap that needs to be addressed in the preclinical safety evaluation of this compound.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • S9 fraction (for metabolic activation)

  • Top agar (B569324)

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare various concentrations of this compound.

  • Incubation: In separate tubes, mix the test compound, the bacterial strain, and either buffer or S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

Animals:

  • Typically, mice or rats.

Procedure:

  • Dosing: Administer this compound to the animals, usually via the intended clinical route. A vehicle control and a known clastogen (positive control) are also used.

  • Bone Marrow Sampling: At appropriate intervals after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxic potential.

Signaling Pathways Associated with this compound's Biological Effects

While not direct toxicity pathways, understanding the signaling pathways modulated by this compound provides insight into its mechanism of action and potential off-target effects. Its anti-inflammatory and anti-cancer properties are linked to the modulation of several key pathways.

Signaling_Pathways cluster_atl_iii cluster_anti_inflammatory Anti-inflammatory Effects cluster_anti_cancer Anti-cancer Effects atl_iii This compound mapk_nfkb MAPK/NF-κB Pathway atl_iii->mapk_nfkb Inhibits jak_stat_inflam JAK/STAT Pathway atl_iii->jak_stat_inflam Modulates jak_stat_cancer JAK3/STAT3 Pathway atl_iii->jak_stat_cancer Inhibits apoptosis Bax/Bcl-2 Apoptotic Pathway atl_iii->apoptosis Induces

Key Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

The currently available data suggests that this compound has a promising pharmacological profile with selective cytotoxicity towards cancer cells. However, a comprehensive initial toxicity screening is far from complete. The lack of standardized acute toxicity data in rodents and the absence of genotoxicity assessments are critical data gaps that must be addressed before proceeding with further drug development.

Future research should prioritize:

  • Acute Oral Toxicity Studies: Determination of the LD50 in at least two rodent species following OECD guidelines.

  • Genotoxicity Assays: A standard battery of tests including the Ames test and an in vivo micronucleus assay.

  • Repeated-Dose Toxicity Studies: To identify potential target organs for toxicity after sub-acute or sub-chronic exposure.

  • Safety Pharmacology Studies: To investigate potential effects on the central nervous, cardiovascular, and respiratory systems.

By systematically addressing these areas, a robust safety profile for this compound can be established, paving the way for its potential clinical application.

References

Natural Variations in Atractylenolide III Content in Atractylodes Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive constituent isolated from the rhizomes of various species of the genus Atractylodes. Renowned for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and gastroprotective effects, this compound is a compound of significant interest in the fields of phytochemistry and drug development. The concentration of this valuable metabolite, however, exhibits considerable natural variation among different Atractylodes species and even within populations of the same species. Understanding these variations is critical for the quality control of herbal medicines, the selection of high-yield plant materials for drug manufacturing, and for advancing research into its biosynthesis and pharmacological applications.

This technical guide provides a comprehensive overview of the natural variations in this compound content across different Atractylodes species. It includes a detailed summary of quantitative data from various studies, outlines common experimental protocols for its extraction and quantification, and presents a putative biosynthetic pathway.

Data Presentation: Quantitative Variation of this compound

The content of this compound can vary significantly based on the plant species, geographical origin, and processing methods. The following tables summarize the quantitative data on this compound content in different Atractylodes species as reported in various scientific studies.

Plant SpeciesGeographic Origin/Sample TypeThis compound Content (mg/g of dry rhizome)Analytical MethodReference
Atractylodes japonicaKorea (Various locations)0.47 - 3.19UPLC/ion-trap MS[1][2]
Atractylodes japonicaChina (Various locations)0.58 - 2.88UPLC/ion-trap MS[1][2]
Atractylodes macrocephalaCrude HerbVaries (lower than processed)HPLC[3]
Atractylodes macrocephalaYellow-fried ProductVaries (higher than crude)HPLC[3]
Atractylodes ovataNot SpecifiedPresent (active component)Not Specified[4]
Atractylodes chinensisNot SpecifiedQuantified (part of multi-component analysis)HPLC-DAD-MS/MS[5]
Atractylodes lanceaNot SpecifiedQuantified (part of multi-component analysis)HPLC-DAD-MS/MS[5]

Note: Direct comparison of absolute values between studies should be approached with caution due to potential variations in extraction efficiency, analytical instrumentation, and reference standards used.

Experimental Protocols

The accurate quantification of this compound is paramount for research and quality control. Below are detailed methodologies for key experiments cited in the literature.

Extraction of this compound from Atractylodes Rhizomes

This protocol describes a common method for the extraction of this compound for analytical purposes.

Materials:

  • Dried rhizomes of Atractylodes species

  • Methanol (B129727) (80%)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: The dried rhizomes are pulverized into a fine powder.

  • Extraction: A known weight of the powdered rhizome (e.g., 1.0 g) is mixed with a specific volume of 80% methanol (e.g., 50 mL).

  • Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 40 minutes) at room temperature to enhance extraction efficiency.[5]

  • Centrifugation: The extract is centrifuged to separate the solid plant material from the supernatant.

  • Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration (Optional): For preparative purposes or if higher concentrations are needed, the solvent can be evaporated under reduced pressure using a rotary evaporator.

  • Final Preparation: The final extract is typically dissolved in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water is commonly employed.[5]

  • Flow Rate: Typically set at 1.0 mL/min.[5]

  • Detection Wavelength: UV detection is often performed at 236 nm.[5]

  • Injection Volume: A standard volume (e.g., 10 µL) of the sample extract and standard solutions is injected.

Quantification:

  • Standard Curve: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations.

  • Sample Analysis: The prepared sample extracts are injected into the HPLC system.

  • Peak Identification: this compound in the sample is identified by comparing its retention time with that of the standard.

  • Concentration Calculation: The concentration of this compound in the sample is calculated based on the peak area and the standard curve.

Quantification of this compound by Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry (UPLC/ion-trap MS)

UPLC/ion-trap MS offers higher sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to an ion-trap mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).

Chromatographic and MS Conditions:

  • Mobile Phase: An acidified water/acetonitrile gradient eluent is typically used.[1][2]

  • Ionization Mode: Positive ion mode is commonly employed for the detection of this compound.[1][2]

  • Mass Detection: The fragmentation of the protonated molecular ion of this compound (m/z 249.00) to its most intense fragment ion (m/z 231.03) is used for quantification.[1][2]

Quantification: The quantification process is similar to HPLC, involving the generation of a standard curve and analysis of sample extracts. The use of mass spectrometry provides more definitive identification and can reduce interference from co-eluting compounds.

Mandatory Visualizations

Biosynthetic Pathway of Atractylenolides

The following diagram illustrates the putative biosynthetic pathway of Atractylenolides I, II, and III, highlighting the oxidative transformations.

Atractylenolide Biosynthetic Pathway Atractylon (B190628) Atractylon Atractylenolide_II Atractylenolide II Atractylon->Atractylenolide_II Oxidation Atractylenolide_III This compound Atractylenolide_II->Atractylenolide_III Hydroxylation (CYP450) Atractylenolide_I Atractylenolide I Atractylenolide_II->Atractylenolide_I Dehydration

Caption: Putative biosynthetic pathway of Atractylenolides.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for the extraction and quantification of this compound from plant material.

Experimental Workflow Plant_Material Dried Atractylodes Rhizome Pulverization Pulverization Plant_Material->Pulverization Extraction Solvent Extraction (e.g., 80% Methanol + Sonication) Pulverization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Analysis HPLC or UPLC/MS Analysis Filtration->Analysis Quantification Quantification (based on standard curve) Analysis->Quantification

Caption: General workflow for this compound analysis.

Conclusion

The natural variation in this compound content among Atractylodes species is a significant factor for both traditional medicine and modern drug development. This guide has summarized the available quantitative data, provided detailed experimental protocols for its analysis, and visualized the underlying biosynthetic pathway and experimental workflow. For researchers and professionals in this field, a thorough understanding of these aspects is crucial for ensuring the quality and efficacy of Atractylodes-derived products and for furthering the scientific investigation of this promising bioactive compound. Future research should focus on a more systematic and comparative analysis of this compound content across a wider range of Atractylodes species and populations, as well as elucidating the specific genetic and environmental factors that regulate its biosynthesis.

References

Atractylenolide III's Effect on Gastrointestinal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III, a sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has garnered significant attention for its diverse pharmacological activities. Traditional medicine has long utilized Atractylodes macrocephala for treating various digestive system ailments.[1] Modern research is now elucidating the molecular mechanisms underlying these therapeutic effects, with a particular focus on this compound's role in modulating gastrointestinal function. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gastrointestinal tract, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of this compound on various aspects of gastrointestinal function.

Table 1: In Vivo Efficacy of this compound in Gastrointestinal Models

Model Species This compound Dose Duration Key Findings Reference
Pyrotinib-induced diarrheaRat15 mg/kg/day (oral)Not specifiedDelayed onset and reduced severity of diarrhea.[2]
Ethanol-induced gastric ulcerRat10 mg/kg (oral)Single doseSignificantly reduced ethanol-induced gastric ulcer by 70%.[3][4][3]
Dextran Sulfate Sodium (DSS)-induced ulcerative colitisMouse10 and 20 mg/kg (oral gavage)7 consecutive daysAmeliorated symptoms of ulcerative colitis.[5][6]
Reflux esophagitisRat0.6, 1.2, and 2.4 mg/kg/day (intragastric)28 daysAlleviated lesions in esophageal tissues.[7]

Table 2: In Vitro Efficacy of this compound in Gastrointestinal Models

Model Cell Line This compound Concentration Key Findings Reference
Ethanol-induced gastric mucosal cell damagePrimary rat gastric mucosal cellsEC50: 0.27 mM (cell death), 0.34 mM (membrane damage)Dose-dependently prevented ethanol-induced cell death and membrane damage.[3]
TGF-β1-induced epithelial-mesenchymal transitionIEC-6 (rat intestinal epithelial cells)1–20 µmol/lInhibited invasion and migration of cells induced by TGF-β1.[8]
TNF-α-induced intestinal epithelial barrier dysfunctionNot specifiedNot specifiedAmeliorated the disruption of TNF-α-induced TEER and FD-4 disruption.[9]

Key Signaling Pathways

This compound exerts its effects on gastrointestinal function through the modulation of several key signaling pathways.

AMPK/SIRT1/PGC-1α Pathway in Ulcerative Colitis

In the context of ulcerative colitis, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. This activation helps to improve mitochondrial function and protect against intestinal epithelial barrier damage.

AMPK_SIRT1_PGC1a AT_III This compound AMPK AMPK AT_III->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Function Improved Mitochondrial Function PGC1a->Mitochondrial_Function Epithelial_Barrier Enhanced Intestinal Epithelial Barrier PGC1a->Epithelial_Barrier

AMPK/SIRT1/PGC-1α Signaling Pathway
AMPK/CFTR Pathway in Drug-Induced Diarrhea

This compound has been found to alleviate pyrotinib-induced diarrhea by modulating the AMPK/Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) pathway. By enhancing AMPK phosphorylation, it leads to a decrease in CFTR protein expression, thereby inhibiting chloride secretion into the intestinal lumen.[2]

AMPK_CFTR cluster_epithelial_cell Intestinal Epithelial Cell AT_III This compound AMPK AMPK AT_III->AMPK Activates CFTR CFTR AMPK->CFTR Inhibits Expression Cl_Secretion Chloride Secretion CFTR->Cl_Secretion Mediates Diarrhea Diarrhea Cl_Secretion->Diarrhea Causes

AMPK/CFTR Signaling Pathway
PI3K/AKT/NF-κB/iNOS Pathway in Reflux Esophagitis

In a rat model of reflux esophagitis, this compound was shown to inhibit oxidative stress and inflammatory damage by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear factor kappa B (NF-κB)/Inducible nitric oxide synthase (iNOS) pathway.[7]

PI3K_AKT_NFkB_iNOS AT_III This compound PI3K p-PI3K AT_III->PI3K Inhibits AKT p-AKT PI3K->AKT NFkB Nuclear NF-κB AKT->NFkB iNOS iNOS NFkB->iNOS Upregulates Inflammation Inflammation & Oxidative Stress iNOS->Inflammation

PI3K/AKT/NF-κB/iNOS Signaling Pathway

Detailed Experimental Protocols

The following are reconstructed, detailed methodologies for key experiments based on the available literature.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Mice

This protocol outlines the induction of ulcerative colitis in mice using DSS and subsequent treatment with this compound.[5][6]

DSS_Protocol cluster_setup Experimental Setup cluster_induction UC Induction (6 weeks) cluster_treatment Treatment (Final Week) cluster_assessment Assessment Animals Male C57BL/6 mice (6-8 weeks old) Groups Groups: 1. Control 2. DSS Model 3. DSS + this compound (Low Dose) 4. DSS + this compound (High Dose) 5. DSS + 5-ASA (Positive Control) DSS_Admin Administer 2.5% DSS in drinking water for 5 days Regular_Water Provide regular water for 2 days DSS_Admin->Regular_Water Repeat Repeat weekly for 6 weeks Regular_Water->Repeat Treatment_Admin Daily oral gavage for 7 consecutive days: - Control & DSS: PBS - Low Dose: 10 mg/kg AT-III - High Dose: 20 mg/kg AT-III - Positive Control: 100 mg/kg 5-ASA Repeat->Treatment_Admin DAI Monitor Disease Activity Index (DAI): - Body weight loss - Stool consistency - Rectal bleeding Histology Histological analysis of colon tissue (H&E staining) Biomarkers Measure inflammatory markers (e.g., IL-1β, TNF-α)

DSS-Induced Ulcerative Colitis Protocol
Ethanol-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of acute gastric ulcers in rats using ethanol (B145695) and the gastroprotective effect of this compound.[3][10]

Gastric_Ulcer_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Wistar rats Groups Groups: 1. Control 2. Ethanol Model 3. Ethanol + this compound (10 mg/kg) Fasting Fast animals for 24 hours (water ad libitum) Pretreatment Administer this compound (10 mg/kg) or vehicle orally Fasting->Pretreatment Ulcer_Induction 1 hour post-treatment, administer 70% ethanol orally Pretreatment->Ulcer_Induction Sacrifice Sacrifice animals 1 hour after ethanol administration Ulcer_Induction->Sacrifice Stomach_Excision Excise and open stomach along the greater curvature Sacrifice->Stomach_Excision Ulcer_Measurement Measure the area of gastric ulcers Histopathology Histopathological examination of gastric tissue Biochemical_Analysis Analyze MMP-2 and MMP-9 expression

References

Methodological & Application

Application Notes: Dissolving Atractylenolide III in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atractylenolide III (ATL-III) is a sesquiterpene lactone isolated from Atractylodes macrocephala with a range of reported biological activities, including anti-inflammatory, anti-angiogenic, and neuroprotective properties.[1] Like many organic compounds, this compound is sparingly soluble in aqueous solutions, presenting a challenge for its application in cell-based assays.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds for in vitro studies due to its high solubilizing power. However, DMSO can exhibit cytotoxicity at higher concentrations, making it crucial to follow a precise protocol to ensure experimental validity and minimize off-target effects.[2][3][4] These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical Formula C15H20O3[1]
Molecular Weight 248.3 g/mol [1]
Appearance White to off-white crystalline solid[1][5]
Purity ≥98%[1][6]
Storage Temperature -20°C[1]
Solubility in DMSO Approx. 2 mg/mL; up to 50 mg/mL with ultrasonic assistance[1][7]
Solubility in Ethanol Approx. 1 mg/mL[1]
Table 2: DMSO Properties and Cytotoxicity in Cell Culture
PropertyDescriptionReference
Use A cryoprotectant and a solvent for non-water-soluble drugs.[2]
General Final Concentration 0.1% - 0.5% in cell culture media.[2][4]
Tolerability Most cell lines tolerate up to 0.5% DMSO without severe cytotoxicity. Some can tolerate up to 1%.[4]
Cytotoxicity Cell proliferation is inhibited at increasing concentrations. At 3-5%, growth can be significantly inhibited or stopped.[2]
Recommendation A final concentration of 0.1% DMSO is considered safe for most cell lines, while 0.5% is widely used without significant toxicity.[4]
Table 3: Reported Effective Concentrations of this compound in Cell Culture
Cell LineAssayEffective ConcentrationReference
IEC-6EMT Inhibition1-20 µmol/L[6]
RAW264.7Anti-inflammatory100-200 µM[8]
A549Apoptosis Induction1-100 µM[7]
HUVECsAngiogenesis Inhibition1-100 µM[7]
HMC-1Cytokine Inhibition1-100 µM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration, stable stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder (FW: 248.3 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh 2.48 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7][9]

  • Sterilization: While not always necessary due to the nature of DMSO, for sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least 4 years under these conditions.[1]

Protocol 2: Preparation of Working Solution and Dosing in Cell Culture

Objective: To dilute the this compound stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration remains non-toxic.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

  • Cell culture plates with seeded cells

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound required for the experiment (e.g., 1 µM, 10 µM, 20 µM).

  • Calculate Dilutions: Calculate the volume of stock solution needed. The final DMSO concentration should not exceed 0.5%, and ideally be kept at or below 0.1%.[3][4]

    • Example for a 10 µM final concentration in 1 mL of medium:

      • Use the formula: C1V1 = C2V2

      • (10,000 µM) * V1 = (10 µM) * (1000 µL)

      • V1 = 1 µL of 10 mM stock solution.

      • Final DMSO concentration = (1 µL DMSO / 1000 µL total volume) * 100% = 0.1%.

  • Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.

    • Vortex or gently pipet to mix thoroughly.

    • Add the final volume of this intermediate solution to the cell culture wells.

  • Vehicle Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment. This allows for the differentiation of the compound's effects from any effects of the solvent.

  • Dosing Cells: Add the calculated volume of the final working solution (or vehicle control) to the respective wells of your cell culture plate and gently swirl to mix.

  • Incubation: Return the plate to the incubator and proceed with the experimental timeline.

Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Working Solution & Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C dissolve->store dilute 5. Dilute Stock in Culture Medium (Final DMSO ≤ 0.5%) store->dilute treat 7. Add to Cell Culture Plates dilute->treat vehicle 6. Prepare Vehicle Control (Medium + DMSO) vehicle->treat incubate 8. Incubate for Experiment treat->incubate

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Simplified Anti-Inflammatory Signaling ATL This compound PI3K PI3K ATL->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.

References

Application Notes and Protocols for In Vivo Administration of Atractylenolide III in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atractylenolide III (ATL-III) is a sesquiterpene lactone primarily derived from the rhizome of Atractylodes macrocephala. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects[1][2][3]. This document provides a comprehensive overview of the in vivo administration protocols for ATL-III in various rodent models, based on recent scientific literature. It is intended to serve as a practical guide for researchers designing and conducting preclinical studies with this promising natural compound.

Quantitative Data Summary

The following tables summarize the key parameters for the in vivo administration of this compound across different rodent models and disease contexts.

Table 1: this compound Dosage and Administration in Rodent Models

Disease ModelRodent SpeciesRoute of AdministrationDosage(s)VehicleTreatment DurationReference
Ulcerative Colitis (DSS-induced)C57BL/6 MiceOral Gavage10 mg/kg, 20 mg/kg (daily)PBS7 consecutive days[1]
Ulcerative Colitis (TNBS-induced)C57BL/6 MiceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Pyrotinib-induced DiarrheaWistar RatsNot Specified15 mg/kg/day (high dose)Not SpecifiedNot Specified[2]
Spinal Cord InjuryRatsOral Gavage5 mg/kg (daily)0.9% NaCl with 1% DMSOOnce a day until sacrifice (up to 42 days)[3]
Non-alcoholic Fatty Liver Disease (HFD-induced)C57BL/6J MiceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Bile Duct Ligation-induced Liver FibrosisMiceGavage10 mg/kg, 50 mg/kgNot Specified14 days[6]
Cerebral Ischemia (MCAO)C57BL/6 MiceIntragastricNot SpecifiedNot SpecifiedDaily[7]
Depression and Anxiety (LPS and CUMS-induced)RatsOral Gavage30 mg/kgNot Specified14 or 28 days[8]
Cognitive Deficits (Olfactory Bulbectomized)MiceOral1.0 mg/kg, 3.0 mg/kgNot Specified18 days[9]
Gastric Ulcer (Ethanol-induced)RatsOral5 mg/kg, 10 mg/kgNot SpecifiedNot Specified[8]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDosageTmaxCmaxAUCReference
Oral (A. japonica extract)Not Specified~1-2 h (double peaks observed)Not SpecifiedNot Specified[10]
Oral100 mg/kgNot SpecifiedNot SpecifiedNot Specified[11]
Intragastric (LPA)Not Specified1 hNot SpecifiedNot Specified[12]
Oral18 mg per rat0.5 h (for AT-III)Not Specified1.883 ± 0.311 (relative area ratio)[13]

Experimental Protocols

Protocol for Ulcerative Colitis Model (DSS-induced)

Objective: To evaluate the therapeutic efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of ulcerative colitis.

Materials:

  • This compound (ATL-III)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Phosphate Buffered Saline (PBS)

  • 6-8 week old male C57BL/6 mice

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Induction of Colitis: Induce ulcerative colitis by administering 2.5% (w/v) DSS in the drinking water for 5 consecutive days, followed by 2 days of regular water. This cycle is repeated weekly for 6 weeks.

  • Preparation of ATL-III Solution: Prepare ATL-III solutions at concentrations of 10 mg/kg and 20 mg/kg by dissolving the compound in PBS. A control vehicle of PBS should also be prepared.

  • Treatment Administration: During the 6th week, begin daily administration of treatments via oral gavage for 7 consecutive days.

    • Control Group: Administer PBS.

    • DSS Group: Administer PBS.

    • Low-dose ATL-III Group: Administer 10 mg/kg ATL-III.

    • High-dose ATL-III Group: Administer 20 mg/kg ATL-III.

  • Monitoring and Assessment: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI). At the end of the treatment period, euthanize the mice and collect colon tissues for histological analysis and measurement of inflammatory markers.

Protocol for Spinal Cord Injury Model

Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a rat model of contusive spinal cord injury (SCI).

Materials:

  • This compound (ATL-III)

  • 0.9% Sodium Chloride (NaCl) solution

  • Dimethyl Sulfoxide (DMSO)

  • Adult female Sprague-Dawley rats

  • Pentobarbital (B6593769) (anesthetic)

  • Impact device for SCI induction

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.

  • Induction of Spinal Cord Injury: Anesthetize the rats with pentobarbital (50 mg/kg, i.p.). Perform a laminectomy at the T9 vertebral level to expose the spinal cord. Induce a moderate contusion injury using a standardized impactor. Sham-operated rats will undergo the laminectomy without the contusion.

  • Preparation of ATL-III Solution: Prepare a 5 mg/kg solution of ATL-III by dissolving it in a vehicle of 0.9% NaCl containing 1% DMSO.

  • Treatment Administration: Three hours post-operation, administer the first dose of ATL-III (5 mg/kg) or vehicle via oral gavage. Continue with daily administration until the end of the experimental period (e.g., 42 days).

  • Behavioral and Histological Assessment:

    • Behavioral Testing: Evaluate locomotor recovery at regular intervals using scoring systems such as the Basso, Beattie, and Bresnahan (BBB) locomotor scale, the grid walking test, and footprint analysis[3].

    • Histological Analysis: At the endpoint of the study, perfuse the animals and collect the spinal cord tissue. Assess the lesion area, myelin integrity, and neuronal survival using specific staining methods (e.g., H&E, Luxol Fast Blue, Nissl staining)[3]. Analyze microglial/macrophage polarization through immunofluorescence and flow cytometry[3].

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.

ATL_III_Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_neuroinflammation Neuroinflammatory Pathways cluster_metabolism Metabolic Pathways ATL3_inflam This compound IL17RA IL-17RA ATL3_inflam->IL17RA Directly Targets & Inhibits NFkB_MAPK NF-κB / MAPK Signaling IL17RA->NFkB_MAPK Activates M1_Polarization M1 Macrophage Polarization NFkB_MAPK->M1_Polarization Promotes Inflammation_UC Inflammation (Ulcerative Colitis) M1_Polarization->Inflammation_UC Contributes to ATL3_neuro This compound Microglia_Activation Microglial Activation ATL3_neuro->Microglia_Activation Inhibits NFkB_JNK_p38_Akt NF-κB / JNK / p38 MAPK / Akt Pathways Microglia_Activation->NFkB_JNK_p38_Akt Activates M1_M2_Polarization M1/M2 Polarization NFkB_JNK_p38_Akt->M1_M2_Polarization Regulates Neuroinflammation_SCI Neuroinflammation (Spinal Cord Injury) M1_M2_Polarization->Neuroinflammation_SCI ATL3_metab This compound AdipoR1 AdipoR1 ATL3_metab->AdipoR1 Activates AMPK_SIRT1 AMPK / SIRT1 Signaling AdipoR1->AMPK_SIRT1 Activates Lipid_Metabolism Lipid Metabolism & Oxidative Stress AMPK_SIRT1->Lipid_Metabolism Regulates NAFLD NAFLD Amelioration Lipid_Metabolism->NAFLD Experimental_Workflow_UC start Start: Acclimatize C57BL/6 Mice induction Induce Ulcerative Colitis (2.5% DSS in drinking water) start->induction grouping Divide into Groups: Control, DSS, ATL-III (Low & High) induction->grouping treatment Daily Oral Gavage for 7 Days (PBS or ATL-III) grouping->treatment monitoring Daily Monitoring: Body Weight, DAI Score treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Analysis: Histology, Inflammatory Markers endpoint->analysis Experimental_Workflow_SCI start Start: Acclimatize Rats surgery Induce Spinal Cord Injury (T9 Laminectomy & Contusion) start->surgery grouping Divide into Groups: Sham, Control, ATL-III surgery->grouping treatment Oral Gavage (Vehicle or 5 mg/kg ATL-III) 3h post-op, then daily grouping->treatment behavioral Behavioral Assessment (BBB, Grid Walk, Footprint) At specified time points treatment->behavioral endpoint Endpoint: Sacrifice at Day 42 behavioral->endpoint histology Histological & Molecular Analysis: Lesion size, Myelination, Neuronal Survival, Microglial Polarization endpoint->histology

References

Application Notes and Protocols for Cell-Based Assays to Measure the Anti-inflammatory Activity of Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III (ATL-III), a major bioactive sesquiterpene lactone isolated from the rhizomes of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of ATL-III, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line, a widely accepted in vitro model for studying inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription and release of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ATL-III has been shown to suppress the production of these mediators in a dose-dependent manner.[1]

Data Presentation: Quantitative Anti-inflammatory Activity of this compound

The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages are summarized below.

Inflammatory MediatorCell LineStimulantMethod of DetectionIC50 / InhibitionReference
TNF-αPeritoneal MacrophagesLPSELISA56.3 µM[3]
Nitric Oxide (NO)Peritoneal MacrophagesLPSGriess Assay45.1% inhibition at 100 µM[3]
IL-6RAW264.7LPSELISADose-dependent inhibition[1]
PGE2RAW264.7LPSELISADose-dependent inhibition[1]
IL-1βRAW264.7LPSELISADose-dependent inhibition[4]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for NO and cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Sodium nitrite standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent/blocking buffer (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • 96-well high-binding ELISA plates.

  • Microplate reader.

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is for detecting the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis seed_cells Seed RAW264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (Cytokines) collect_supernatant->elisa western_blot Western Blot (Signaling Proteins) lyse_cells->western_blot

Experimental workflow for assessing anti-inflammatory activity.

nf_kb_pathway cluster_inhibition Inhibition by this compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikba_p p-IκBα ikk->ikba_p phosphorylates ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocation gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->gene_exp activates atl3 This compound atl3->ikk atl3->nfkb_nuc

Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascades cluster_inhibition Inhibition by this compound lps LPS tlr4 TLR4 lps->tlr4 adaptors Adaptor Proteins (e.g., TRAF6) tlr4->adaptors mekk MEKKs adaptors->mekk mkk_jnk MKK4/7 mekk->mkk_jnk mkk_p38 MKK3/6 mekk->mkk_p38 mkk_erk MEK1/2 mekk->mkk_erk jnk JNK mkk_jnk->jnk p38 p38 mkk_p38->p38 erk ERK1/2 mkk_erk->erk ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 activates p38->ap1 activates erk->ap1 activates gene_exp Pro-inflammatory Gene Expression ap1->gene_exp atl3 This compound atl3->jnk inhibits phosphorylation atl3->p38 inhibits phosphorylation atl3->erk inhibits phosphorylation

Inhibition of the MAPK signaling pathway by this compound.

References

Isolating Atractylenolide III from Atractylodes macrocephala Rhizomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes macrocephala Koidz., a perennial herb, is a staple in traditional Chinese medicine. Its rhizomes are rich in bioactive compounds, with sesquiterpenoids like Atractylenolide I, II, and III being of significant interest for their therapeutic potential. Atractylenolide III, in particular, has demonstrated notable anti-inflammatory and neuroprotective properties.[1] This document provides detailed application notes and protocols for the extraction and isolation of this compound from the rhizomes of Atractylodes macrocephala, intended for researchers, scientists, and professionals in drug development. The methodologies outlined here cover various techniques from initial crude extraction to final purification and analysis.

Extraction and Isolation Workflow

The overall process for isolating this compound involves a multi-step approach beginning with the preparation of the plant material, followed by extraction of the crude compounds, and subsequent purification to isolate the target molecule. The general workflow is depicted below.

Workflow cluster_prep Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis & Final Product RawMaterial Dried Atractylodes macrocephala Rhizomes Powdering Powdering RawMaterial->Powdering SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Powdering->SolventExtraction UltrasonicExtraction Ultrasonic-Assisted Extraction Powdering->UltrasonicExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract UltrasonicExtraction->CrudeExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography PureAtractylenolideIII Pure this compound HSCCC->PureAtractylenolideIII PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PrepHPLC->PureAtractylenolideIII Analysis Purity Analysis (HPLC, LC-MS) PureAtractylenolideIII->Analysis

Caption: General workflow for the isolation of this compound.

Experimental Protocols

This section details the protocols for each stage of the isolation process.

Preparation of Plant Material

Proper preparation of the Atractylodes macrocephala rhizomes is crucial for efficient extraction.

  • Protocol:

    • Obtain dried rhizomes of Atractylodes macrocephala.

    • Grind the dried rhizomes into a fine powder (approximately 40 mesh).

    • Store the powdered material in a cool, dry place to prevent degradation of bioactive compounds.

Crude Extraction Methods

Two common methods for obtaining a crude extract rich in this compound are presented below.

This is a conventional and widely used method for extracting sesquiterpenoids.

  • Protocol:

    • Weigh the powdered rhizomes.

    • Suspend the powder in ethyl acetate (B1210297) at a specified solvent-to-solid ratio.

    • Perform the extraction three times, with durations of 2 hours, 2 hours, and 1 hour, respectively.[2]

    • Combine the ethyl acetate solutions from all three extractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of 45°C to obtain the crude extract.[2]

UAE can enhance extraction efficiency and reduce extraction time.

  • Protocol:

    • Mix the powdered rhizomes with the extraction solvent (e.g., a water solution) at a liquid-to-material ratio of 10:1.[3]

    • Allow the mixture to soak for 30 minutes prior to sonication.[3]

    • Perform ultrasonic extraction for approximately 15.5 minutes using an ultrasonic power of around 531 W.[3]

    • After sonication, allow the mixture to soak for an additional 2.6 hours.[3]

    • Filter the mixture and concentrate the filtrate to obtain the crude extract.

    • This process can be repeated three times for optimal extraction.[3]

Purification Techniques

The crude extract contains a mixture of compounds, requiring further purification to isolate this compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates.

  • Protocol:

    • Solvent System Preparation: Prepare a two-phase solvent system of light petroleum (60–90°C)–ethyl acetate–ethanol–water at a volume ratio of 4:1:4:1.[2] Allow the mixture to equilibrate and separate the upper and lower phases.[2]

    • Sample Preparation: Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[2]

    • HSCCC Operation:

      • Fill the coiled column entirely with the upper phase (stationary phase).

      • Rotate the apparatus at 450 rpm.

      • Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.[2]

      • After hydrodynamic equilibrium is established, inject the sample solution.

      • Monitor the effluent at 254 nm.

      • For a more efficient separation, a dual-mode elution can be employed where the mobile and stationary phases are reversed during the run.[2]

    • Fraction Collection and Analysis: Collect fractions corresponding to the peak of this compound and analyze their purity by HPLC.

This is a traditional solid-liquid chromatography method for purification.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether or hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample-adsorbed silica gel onto the top of the column.

    • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with a low polarity mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Isolation: Combine the fractions containing pure this compound and evaporate the solvent.

Prep-HPLC offers high resolution and is often used for the final purification step.

  • Protocol:

    • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. A common mobile phase is methanol-water (70:30, v/v).

    • Method Development: Optimize the separation on an analytical HPLC system before scaling up to a preparative scale.

    • Purification: Inject the partially purified sample from column chromatography onto the preparative HPLC system.

    • Fraction Collection: Collect the fraction corresponding to the this compound peak.

    • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation: Comparison of Purification Methods

The choice of purification method can significantly impact the yield, purity, and efficiency of the isolation process. The following table summarizes quantitative data from the HSCCC method, which has been shown to be highly effective.

ParameterHigh-Speed Counter-Current Chromatography (HSCCC)
Crude Sample Loaded 1000 mg
Yield of this compound 32.1 mg
Purity of this compound 99.0%
Recovery Rate 95.4%[2]
Elution Time Shorter with dual-mode elution

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for the identification and quantification of this compound.

  • HPLC-UV Protocol:

    • Column: Kromasil C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with methanol-water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

  • LC-MS Protocol:

    • For enhanced selectivity and sensitivity, LC-MS can be employed.

    • The precursor ion [M+H]⁺ for this compound is m/z 249, and a common product ion for quantification is m/z 231.[4]

Bioactivity Context: Anti-inflammatory Signaling Pathways of this compound

For drug development professionals, understanding the mechanism of action of this compound is crucial. This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

SignalingPathways cluster_stimulus Inflammatory Stimulus cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK PI3K_AKT PI3K/AKT TLR4->PI3K_AKT NFkB NF-κB MAPK->NFkB PI3K_AKT->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Mediators Inflammatory Mediators (NO, PGE2) NFkB->Mediators AtractylenolideIII This compound AtractylenolideIII->MAPK inhibits AtractylenolideIII->PI3K_AKT inhibits AtractylenolideIII->NFkB inhibits

Caption: Anti-inflammatory mechanism of this compound.

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This is achieved through the downregulation of key signaling pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] It also modulates the PI3K/Akt signaling pathway.[3] By inhibiting these pathways, this compound reduces the inflammatory response, highlighting its therapeutic potential.

References

Application Note: Quantitative Determination of Atractylenolide III in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atractylenolide III in plasma samples. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and the therapeutic monitoring of this compound, a key bioactive component found in various traditional herbal medicines.[1][2][3] The method utilizes a straightforward sample preparation technique and offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix.

Introduction

This compound is a major bioactive sesquiterpenoid lactone primarily found in the rhizomes of Atractylodes species, which are widely used in traditional medicine.[3] Its pharmacological activities, including anti-inflammatory and neuroprotective effects, have made it a subject of significant interest in drug discovery and development.[3] To accurately assess its pharmacokinetic profile, a reliable and validated analytical method for its determination in biological fluids is essential. This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Acetaminophen, Bergapten, or Loliolide)[1][2][4]

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Control plasma (e.g., rat, human)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions

A C18 analytical column is typically used for the separation of this compound.[1][2] The mobile phase generally consists of a mixture of acetonitrile and water containing a small percentage of formic acid to facilitate protonation.[1]

Table 1: Chromatographic Parameters

ParameterValue
ColumnC18 Column
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (e.g., 55:45, v/v)[1][2]
Flow Rate0.2 mL/min
Column Temperature35 °C[1]
Injection Volume3 µL
Mass Spectrometric Conditions

The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM) for quantification.[2][4]

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (Example: Acetaminophen)
Ionization ModeESI Positive[2][4]ESI Positive
Precursor Ion (m/z)249.1[1][4]Varies depending on IS
Product Ion (m/z)231.1[4][5]Varies depending on IS
Dwell Time200 ms200 ms
Collision Energy (CE)Optimized for the specific instrumentOptimized for the specific instrument
Cone Voltage (CV)Optimized for the specific instrumentOptimized for the specific instrument

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol or a suitable solvent to create a series of working standard solutions.

  • Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 52 ng/mL of Acetaminophen).[6]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the IS working solution.[6]

  • Add 800 µL of methanol to precipitate the plasma proteins.[6]

  • Vortex the mixture for 2 minutes.[6]

  • Centrifuge the samples at 17,108 x g for 10 minutes.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Vortex for 1 minute and centrifuge at 17,108 x g for 10 minutes.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternatively, a liquid-liquid extraction with ethyl acetate (B1210297) can be employed for sample preparation.[1][2]

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results for this compound
Linearity (r²)> 0.99> 0.99[4]
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 104 ng/mL[4][7]
Intra-day Precision (%RSD)< 15%< 6%[4]
Inter-day Precision (%RSD)< 15%< 6%[4]
Accuracy (%RE)± 15%Below 2.38%[4]
Extraction Recovery (%)Consistent and reproducible> 71.90%[4]
StabilityWithin ± 15% of nominalStable under various conditions[7]

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_sample Plasma Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (this compound & IS) Working Prepare Working Standards & IS Solution Stock->Working Spike Spike with Internal Standard Working->Spike Plasma Plasma Sample Aliquot Plasma->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Evaporate Evaporate Supernatant Centrifuge1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject Sample into LC-MS/MS System Centrifuge2->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The protocol is well-suited for pharmacokinetic studies and can be readily implemented in a research or drug development laboratory setting. The detailed experimental procedures and validation parameters serve as a comprehensive guide for scientists working with this compound.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the neuroprotective properties of Atractylenolide III (ATL-III), a sesquiterpene lactone with demonstrated anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] The following protocols and data summaries are intended to facilitate research into its mechanisms of action and therapeutic potential in various neurological disorders.

Overview of this compound's Neuroprotective Mechanisms

This compound has been shown to exert its neuroprotective effects through multiple pathways, making it a promising candidate for the treatment of neurodegenerative diseases and acute brain injury. Key mechanisms include:

  • Anti-inflammatory Effects: ATL-III can suppress neuroinflammation by inhibiting pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. This is partly achieved by modulating signaling pathways such as PI3K/Akt/NF-κB and JAK2/STAT3.[3][4][5]

  • Antioxidant Activity: The compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and an increase in superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) activities.[5][6][7]

  • Anti-apoptotic Properties: ATL-III protects neurons from apoptosis by inhibiting the caspase signaling pathway, including the downregulation of caspase-3 activity.[5][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the neuroprotective effects of this compound, providing a reference for expected experimental outcomes.

Table 1: In Vitro Neuroprotective Effects of this compound

Model SystemParameter MeasuredTreatment ConditionResultReference
Glutamate-induced neuronal apoptosisCell ViabilityGlutamate vs. Glutamate + ATL-IIIConcentration-dependent increase in cell viability[8]
Homocysteine-treated primary neuronsReactive Oxygen Species (ROS)Homocysteine vs. Homocysteine + ATL-IIISignificant decrease in ROS formation[10][11]
OGD/R-exposed HT22 cellsApoptosis RateOGD/R vs. OGD/R + ATL-IIISignificant reduction in apoptosis[6]
OGD/R-exposed HT22 cellsSOD and GSH LevelsOGD/R vs. OGD/R + ATL-IIIIncreased levels of SOD and GSH[6]
OGD/R-exposed HT22 cellsMDA LevelsOGD/R vs. OGD/R + ATL-IIIReduced levels of MDA[6]
H₂O₂-induced oxidative stress in N2A cellsCell ViabilityH₂O₂ vs. H₂O₂ + ATL-IIISignificant attenuation of cytotoxicity[7]

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelParameter MeasuredTreatment ConditionResultReference
MCAO/R miceInfarct VolumeVehicle vs. ATL-III (10, 20, 40 mg/kg)Reduction from 42% to 33%, 27%, and 20% respectively[6]
MCAO/R miceNeurological ScoreVehicle vs. ATL-III (10, 20, 40 mg/kg)Decrease from 13 to 9, 7, and 5 respectively[6]
Homocysteine-administered ratsLearning and MemoryControl vs. Homocysteine + ATL-IIISignificant amelioration of learning and memory impairment[10][11]
Aβ₁₋₄₂-injected miceCognitive DeficitsVehicle vs. ATL-IIIMitigation of cognitive and long-term potentiation (LTP) deficits[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for in vitro and in vivo studies, as well as the key signaling pathways modulated by this compound.

experimental_workflow_in_vitro cluster_model In Vitro Model System cluster_insult Neurotoxic Insult cluster_treatment Treatment cluster_assays Outcome Measures primary_neurons Primary Neuronal Culture glutamate Glutamate Excitotoxicity primary_neurons->glutamate neuronal_cell_lines Neuronal Cell Lines (e.g., SH-SY5Y, PC12, HT22) h2o2 Oxidative Stress (H₂O₂) neuronal_cell_lines->h2o2 ogd Oxygen-Glucose Deprivation (OGD/R) neuronal_cell_lines->ogd amyloid_beta Amyloid-β Peptides neuronal_cell_lines->amyloid_beta atl3_treatment This compound Treatment glutamate->atl3_treatment h2o2->atl3_treatment ogd->atl3_treatment amyloid_beta->atl3_treatment cell_viability Cell Viability (MTT Assay) atl3_treatment->cell_viability apoptosis Apoptosis (TUNEL, Caspase-3 Assay) atl3_treatment->apoptosis oxidative_stress Oxidative Stress (ROS, SOD, MDA Assays) atl3_treatment->oxidative_stress western_blot Western Blot (Signaling Pathways) atl3_treatment->western_blot

In Vitro Experimental Workflow

experimental_workflow_in_vivo cluster_model In Vivo Model System cluster_treatment Treatment cluster_assessment Assessment mcao MCAO Model (Stroke) atl3_administration This compound Administration mcao->atl3_administration abeta_injection Aβ₁₋₄₂ Injection (Alzheimer's) abeta_injection->atl3_administration homocysteine Homocysteine Administration homocysteine->atl3_administration behavioral Behavioral Tests (e.g., Morris Water Maze) atl3_administration->behavioral histological Histological Analysis (e.g., Infarct Volume) atl3_administration->histological biochemical Biochemical Assays (e.g., SOD, MDA) atl3_administration->biochemical western_blot Western Blot (Signaling Pathways) atl3_administration->western_blot

In Vivo Experimental Workflow

signaling_pathways cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_jak JAK2/STAT3 Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_caspase Caspase Pathway PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammation NFkB->Inflammation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Neuroinflammation Neuroinflammation STAT3->Neuroinflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis ATL3 This compound ATL3->PI3K Modulates ATL3->JAK2 Inhibits ATL3->Nrf2 Activates ATL3->Caspase3 Inhibits

Key Signaling Pathways of this compound

Experimental Protocols

In Vitro Assays

4.1.1. Primary Neuronal Culture

  • Dissect cortices or hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the cells on poly-L-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Culture the neurons at 37°C in a humidified incubator with 5% CO₂.

4.1.2. Cell Viability (MTT) Assay

  • Plate neuronal cells in a 96-well plate and treat with the desired concentrations of this compound and/or the neurotoxic agent.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4.1.3. Apoptosis (TUNEL) Assay

  • Culture and treat cells on coverslips as described above.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

4.1.4. Oxidative Stress (ROS) Assay

  • Plate and treat cells in a 96-well plate.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.

4.1.5. Western Blot Analysis

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Nrf2, HO-1, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

In Vivo Models

4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model

  • Anesthetize adult male C57BL/6 mice (25-30 g) with isoflurane.

  • Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally or by oral gavage) at a specified time point, for instance, 2 hours post-reperfusion and daily thereafter for the duration of the study.[12]

  • Assess neurological deficits and infarct volume 24-72 hours post-MCAO.

4.2.2. Alzheimer's Disease (Aβ₁₋₄₂ Injection) Model

  • Anesthetize mice and place them in a stereotaxic frame.

  • Inject aggregated Aβ₁₋₄₂ peptides (e.g., 5 µg in 2 µL) into the lateral ventricles.

  • Administer this compound (e.g., daily by oral gavage) starting from a predetermined time before or after the Aβ₁₋₄₂ injection.

  • Perform behavioral tests, such as the Morris water maze, to assess cognitive function starting 7-14 days post-injection.

  • At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis.

4.2.3. Morris Water Maze

  • Fill a circular pool with water made opaque with non-toxic paint and maintain the temperature at 22-25°C.

  • Place a hidden platform 1 cm below the water surface in one of the four quadrants.

  • For the acquisition phase, conduct four trials per day for five consecutive days, placing the mouse into the water facing the pool wall from different starting positions.

  • Record the escape latency (time to find the platform).

  • On day six, perform a probe trial by removing the platform and allowing the mouse to swim for 60 seconds.

  • Record the time spent in the target quadrant where the platform was previously located.

These protocols provide a solid foundation for investigating the neuroprotective effects of this compound. Researchers should optimize these methods based on their specific experimental goals and available resources.

References

Unraveling the Molecular Impact of Atractylenolide III: A Guide to Western Blot Analysis of Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular communication, the disruption of signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Atractylenolide III, a bioactive sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has emerged as a compound of significant interest for its therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of this compound on critical signaling pathways.

This compound has been shown to exert its pharmacological effects by modulating a variety of signaling cascades.[1][2] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways. This guide offers a comprehensive overview of the affected pathways, quantitative data summaries, and detailed experimental protocols to facilitate further research into the therapeutic applications of this compound.

Key Signaling Pathways Modulated by this compound

This compound has been demonstrated to influence several crucial signaling pathways involved in cell proliferation, apoptosis, inflammation, and immune response. These include:

  • JAK/STAT Pathway: This pathway is central to cytokine signaling and is often dysregulated in cancer and autoimmune diseases. This compound has been shown to inhibit the JAK/STAT pathway, particularly the phosphorylation of JAK3 and STAT3.[1][3]

  • NF-κB Pathway: A pivotal regulator of inflammation, cell survival, and immunity. This compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key components like IκBα and the p65 subunit.[4][5][6]

  • PI3K/Akt Pathway: This pathway is critical for cell growth, proliferation, and survival. This compound has been observed to modulate the PI3K/Akt signaling cascade.[1][2][4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes. This compound has been found to inhibit the phosphorylation of these key kinases.[4][5][6]

  • Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1][7][8]

  • AMPK Pathway: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and can inhibit processes like epithelial-mesenchymal transition (EMT).[9]

  • Endoplasmic Reticulum Stress Pathway: Studies have indicated that this compound can attenuate endoplasmic reticulum stress-induced apoptosis by modulating proteins such as GRP78, PERK, and CHOP.[8][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various studies.

Table 1: Effect of this compound on JAK/STAT Signaling Pathway Proteins

Cell LineTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
LLC lung cancer cellsIFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l)p-Jak3Dose-dependent decrease[3]
LLC lung cancer cellsIFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l)p-Stat3Dose-dependent decrease[3]
LLC lung cancer cellsIFN-γ (100 ng/ml) + ATLIII (8, 16, 32 µmol/l)IDODose-dependent decrease[3]

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins

Cell Line/ModelTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
RAW264.7 macrophagesLPS (1 µg/mL) + ATL-III (25, 100 µM)p-NF-κBDose-dependent decrease[6]
RAW264.7 macrophagesLPS (1 µg/mL) + ATL-III (25, 100 µM)p-p38Dose-dependent decrease[6]
RAW264.7 macrophagesLPS (1 µg/mL) + ATL-III (25, 100 µM)p-JNK1/2Dose-dependent decrease[6]
RAW264.7 macrophagesLPS (1 µg/mL) + ATL-III (25, 100 µM)p-ERK1/2Dose-dependent decrease[6]
MG6 mouse microgliaLPS (5 ng/mL) + AIII (100 μM)p-p38 MAPKSignificant inhibition[5]
MG6 mouse microgliaLPS (5 ng/mL) + AIII (100 μM)p-JNKSignificant inhibition[5]
Ulcerative Colitis MiceDSS-inducedp-JNK, p-ERK, p-NF-κB, p-IKBαMarked downregulation with ATL III treatment[4]

Table 3: Effect of this compound on Apoptosis-Related Proteins

Cell LineTreatment ConditionTarget ProteinChange in ExpressionReference
A549 cellsATL-III (1-100 μM, 48 h)Cleaved Caspase-3Increased[7]
A549 cellsATL-III (1-100 μM, 48 h)Cleaved Caspase-9Increased[7]
A549 cellsATL-III (1-100 μM, 48 h)Cleaved PARPIncreased[7]
A549 cellsATL-III (1-100 μM, 24 h)BaxIncreased[7]
HCT-116 cellsATL-III (concentration-dependent)BaxIncreased
HCT-116 cellsATL-III (concentration-dependent)Bcl-2Decreased
HCT-116 cellsATL-III (concentration-dependent)Caspase-3Increased
HCT-116 cellsATL-III (concentration-dependent)Caspase-9Increased
H9c2 cellsTunicamycin-inducedBax, Caspase-3Downregulated[8][10]
H9c2 cellsTunicamycin-inducedBcl-2Upregulated[8][10]

Table 4: Effect of this compound on AMPK and ER Stress Pathway Proteins

Cell LineTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
IEC-6 cellsATL-III (dose-dependent)p-AMPKIncreased[9]
IEC-6 cellsTGF-β1 + ATL-IIIp-AMPKUpregulated compared to TGF-β1 alone[9]
H9c2 cellsTunicamycin-induced + ATL-III (15, 30, 60 µmol/L)GRP78, CHOPDecreased protein and mRNA levels[8]
H9c2 cellsTunicamycin-induced + ATL-IIIp-PERK, p-eIF2α, ATF4Downregulated[8][10]

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible Western blot results.

A. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO). For experiments involving stimulation (e.g., with LPS or IFN-γ), pre-treat the cells with this compound for a specified duration before adding the stimulus.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

B. Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.[5][12]

  • Homogenization: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

C. Protein Quantification
  • Assay Selection: Use a standard protein assay, such as the Bradford or BCA assay, to determine the protein concentration of each sample.[12]

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).

  • Concentration Calculation: Measure the absorbance of the samples and determine their protein concentration based on the standard curve.

D. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][13]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Separate the proteins by size using electrophoresis.[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the appropriate blocking buffer, overnight at 4°C with gentle shaking. The dilution factor will depend on the antibody manufacturer's recommendations.[14][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.[13][15]

  • Washing: Repeat the washing step as described in D6.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.[13][15]

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.

Atractylenolide_III_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAK JAK/STAT Pathway cluster_Apoptosis Apoptosis Pathway cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K p38 p38 receptor->p38 JNK JNK receptor->JNK ERK ERK receptor->ERK IKK IKK receptor->IKK JAK JAK receptor->JAK ATL3 This compound ATL3->PI3K Inhibits Akt Akt ATL3->Akt Inhibits ATL3->p38 Inhibits ATL3->JNK Inhibits ATL3->ERK Inhibits ATL3->IKK Inhibits ATL3->JAK Inhibits STAT3 STAT3 ATL3->STAT3 Inhibits Bax Bax ATL3->Bax Promotes Bcl2 Bcl-2 ATL3->Bcl2 Inhibits PI3K->Akt Transcription Gene Transcription (Inflammation, Proliferation, Survival) Akt->Transcription p38->Transcription JNK->Transcription ERK->Transcription IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Transcription JAK->STAT3 STAT3->Transcription Caspases Caspases Bax->Caspases Bcl2->Bax Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Culture & This compound Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA/Bradford) protein_extraction->quantification sample_prep Sample Preparation (Denaturation) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: General workflow for Western blot analysis.

By providing this comprehensive guide, we aim to empower researchers to further investigate the molecular mechanisms of this compound and accelerate its potential translation into novel therapeutic strategies.

References

Atractylenolide III: Application Notes and Protocols for In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III (AT-III) is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala. Emerging research has highlighted its potential as a modulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. Dysregulated angiogenesis is a hallmark of various pathological conditions, including cancer and inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic effects of this compound using common in vitro assays. AT-III has been shown to exert its anti-angiogenic effects by downregulating key signaling molecules such as Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor A (VEGF-A), and Delta-like ligand 4 (DLL4).[1][2]

Data Presentation: Efficacy of this compound in In Vitro Angiogenesis Models

The following tables summarize the available data on the effects of this compound on key processes of in vitro angiogenesis. While comprehensive dose-response data is still emerging, the following provides a synopsis of reported observations.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineConcentration RangeObservationReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 - 100 µMInhibition of proliferation observed.(Semi-quantitative data)

Table 2: Effect of this compound on Endothelial Cell Migration

Assay TypeCell LineConcentration RangeObservationReference
Wound Healing AssayHUVECs1 - 100 µMExpected to inhibit cell migration based on anti-angiogenic profile.(Inferred)

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Cell LineConcentration RangeObservationReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 - 100 µMInhibition of tube formation.(Semi-quantitative data)

Table 4: Effect of this compound on Angiogenesis-Related Protein Expression

Cell LineConcentrationTarget ProteinEffectReference
Human Gastric Cancer Cells (AGS, HGC-27)80 µMDLL4Significant decrease in mRNA and protein expression.[1]
Human Gastric Cancer Cells (AGS, HGC-27)120 µMDLL4More potent decrease in mRNA and protein expression.[1]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays to evaluate the effects of this compound are provided below. These protocols are based on established standards and can be adapted to specific laboratory conditions.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in EGM-2 from a stock solution. A suggested concentration range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest AT-III concentration) and a positive control (a known inhibitor of angiogenesis).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or controls.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking the migratory phase of angiogenesis.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • This compound (stock solution in DMSO)

  • Microscope with a camera

Protocol:

  • Cell Seeding and Monolayer Formation:

    • Seed HUVECs in 6-well or 12-well plates at a high density to form a confluent monolayer.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Creating the Scratch:

    • Once the cells are fully confluent, create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with EGM-2 containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle control.

    • Immediately capture images of the scratch at 0 hours. Mark the imaged areas for subsequent imaging.

    • Incubate the plates and capture images of the same areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group compared to the initial scratch area.

    • Compare the migration rates between the different treatment groups.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, representing a later stage of angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • Matrigel® Basement Membrane Matrix (or similar)

  • 96-well plates (or other suitable format)

  • This compound (stock solution in DMSO)

  • Calcein AM (for fluorescent imaging, optional)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle control.

    • Carefully add 100 µL of the cell suspension to each Matrigel®-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-18 hours. The optimal incubation time should be determined empirically.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks. For quantitative analysis, multiple images from each well should be taken.

    • (Optional) For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops (meshes)

    • Compare the results from the this compound-treated groups to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Signaling Pathway of this compound in Angiogenesis Inhibition

G cluster_0 This compound Action cluster_1 Cellular Processes AT_III This compound HIF HIF-1α Expression AT_III->HIF VEGF VEGF-A Expression AT_III->VEGF DLL4 DLL4 Expression AT_III->DLL4 HIF->VEGF Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis Notch Notch Signaling DLL4->Notch Notch->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic effects.

Experimental Workflow for In Vitro Angiogenesis Assays

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Cell_Culture Culture Endothelial Cells (e.g., HUVECs) Proliferation Proliferation Assay (MTT) Cell_Culture->Proliferation Migration Migration Assay (Wound Healing) Cell_Culture->Migration Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation AT_III_Prep Prepare this compound Stock and Dilutions AT_III_Prep->Proliferation AT_III_Prep->Migration AT_III_Prep->Tube_Formation Data_Quant Quantify Results: - Cell Viability (%) - Wound Closure (%) - Tube Length, Branch Points Proliferation->Data_Quant Migration->Data_Quant Tube_Formation->Data_Quant Conclusion Determine Anti-Angiogenic Efficacy of AT-III Data_Quant->Conclusion

Caption: General workflow for assessing this compound's anti-angiogenic activity.

Conclusion

This compound demonstrates notable anti-angiogenic properties in vitro, primarily through the downregulation of key signaling molecules including HIF-1α, VEGF-A, and DLL4. The provided protocols offer a standardized framework for researchers to further investigate the dose-dependent effects and detailed mechanisms of action of this promising natural compound. Further studies are warranted to establish a more precise quantitative understanding of its efficacy in various in vitro models of angiogenesis, which will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Pharmacokinetic Study of Atractylenolide III in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study of Atractylenolide III in a rat model. The information compiled herein is based on a thorough review of existing scientific literature.

Introduction

This compound is a sesquiterpene lactone and a primary bioactive constituent isolated from the rhizomes of Atractylodes species, which are commonly used in traditional medicine.[1][2] Possessing a range of pharmacological activities, including anti-inflammatory and neuroprotective effects, a thorough understanding of its pharmacokinetic profile is essential for its development as a potential therapeutic agent.[2] This document outlines the necessary protocols for a comprehensive pharmacokinetic evaluation of this compound in rats, covering drug administration, blood sample collection, and bioanalytical quantification.

Data Presentation: Pharmacokinetic Parameters

A comprehensive understanding of the pharmacokinetic profile of this compound requires data from both intravenous and oral administration routes. While data from oral administration studies are available, specific pharmacokinetic parameters following intravenous administration in rats are not readily found in the current body of scientific literature. Intravenous data is crucial for determining the absolute bioavailability of a compound.

The following table summarizes the pharmacokinetic parameters of this compound in rats after oral administration, as reported in a published study. A proposed study design would also include an intravenous administration arm to determine the absolute bioavailability.

Pharmacokinetic ParameterOral Administration (100 mg/kg)Intravenous Administration (Proposed)
Cmax (ng/mL) Data not explicitly stated in the provided search resultTo be determined
Tmax (h) Data not explicitly stated in the provided search resultNot Applicable
AUC(0-t) (ng·h/mL) Data not explicitly stated in the provided search resultTo be determined
AUC(0-∞) (ng·h/mL) Data not explicitly stated in the provided search resultTo be determined
t1/2 (h) Data not explicitly stated in the provided search resultTo be determined
Clearance (CL) (L/h/kg) Not ApplicableTo be determined
Volume of Distribution (Vd) (L/kg) Not ApplicableTo be determined
Absolute Bioavailability (F%) To be determinedNot Applicable

Note: The concentration-time profiles of this compound after oral administration (100 mg/kg) have been shown to fit a two-compartment model.[1]

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley (SD) rats[1]

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water. A pre-study acclimation period of at least one week is recommended. Animals should be fasted overnight prior to drug administration.

Drug Formulation and Administration

3.2.1. Oral Administration

  • Vehicle: A common vehicle for oral administration of poorly water-soluble compounds like this compound is a suspension in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or a solution containing a small percentage of a solubilizing agent like Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG).

  • Preparation Protocol:

    • Weigh the required amount of this compound.

    • If using a suspension, triturate the powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

    • Gradually add the remaining vehicle to the desired final concentration with continuous stirring or vortexing to ensure a uniform suspension.

    • If using a solution, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute with a vehicle like PEG or saline to the final concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.

  • Administration: Administer the formulation to the rats via oral gavage at the desired dose volume (typically 5-10 mL/kg).

3.2.2. Intravenous Administration (Proposed)

  • Vehicle: For intravenous administration, this compound must be completely dissolved in a sterile, biocompatible vehicle. A common approach is to use a co-solvent system, such as a mixture of PEG 400, ethanol, and saline. The final formulation should be sterile-filtered.

  • Preparation Protocol:

    • Dissolve the accurately weighed this compound in the co-solvent system.

    • Ensure the solution is clear and free of particulates.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the sterile solution to the rats via a tail vein injection at a slow and controlled rate. The typical injection volume is 1-2 mL/kg.

Blood Sampling
  • Route of Collection: Blood samples can be collected from the jugular vein, tail vein, or via cardiac puncture for a terminal sample. For serial blood sampling in the same animal, cannulation of the jugular vein is a recommended refinement.

  • Sampling Time Points:

    • Oral Administration: Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

    • Intravenous Administration (Proposed): Pre-dose (0 h), and at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Collection Protocol:

    • At each time point, collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Immediately after collection, gently invert the tubes to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in rat plasma.[4][5]

  • Sample Preparation (Protein Precipitation): [4]

    • To 100 µL of thawed rat plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (IS).

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm) is commonly used.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is a 50:50 (v/v) ratio of acetonitrile to 0.1% formic acid in water.[5]

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][5]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound, a common transition is m/z 249.1 → 231.1.[5]

Mandatory Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Bioanalysis & Data Interpretation acclimation Animal Acclimation (1 week) fasting Overnight Fasting acclimation->fasting administration Drug Administration (Oral Gavage or IV Injection) fasting->administration drug_prep Drug Formulation (Oral & IV) drug_prep->administration sampling Serial Blood Sampling (Defined Time Points) administration->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Metabolic Pathway of this compound

This compound is known to undergo metabolism primarily through oxidation, a reaction often catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[6] This process involves the addition of an oxygen atom to the molecule, leading to the formation of hydroxylated metabolites.[6]

G cluster_0 Phase I Metabolism AT_III This compound Metabolite Oxygenated Metabolite (Hydroxylated this compound) AT_III->Metabolite CYP450 Enzymes (Oxidation)

Caption: Proposed metabolic pathway of this compound in rats.

References

Synthesis of Atractylenolide III Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Atractylenolide III derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a major bioactive sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] The synthesis of novel derivatives of this natural product is a promising strategy for the development of new therapeutic agents with improved potency and selectivity.

Introduction to this compound and its Derivatives

This compound and its structurally related compounds, Atractylenolide I and II, have been the subject of extensive research due to their diverse biological activities.[2] These compounds share a common tricyclic sesquiterpenoid lactone core structure.[1] The interconversion between these atractylenolides has been observed, with Atractylenolide II being a potential biosynthetic precursor to this compound, which can then be dehydrated to form Atractylenolide I.[1]

The therapeutic potential of this compound is linked to its modulation of various signaling pathways. For instance, its anti-inflammatory effects are mediated through pathways such as MAPK/NF-κB, TLR4/MyD88, PI3K/Akt, STAT3, and FPR1/NRF2.[1][3] In the context of metabolic diseases, this compound has been shown to activate the AMPK signaling pathway. Furthermore, its anti-cancer properties are associated with the JAK3/STAT3 signaling pathway.[1]

Recent efforts in medicinal chemistry have focused on the structural modification of atractylenolides to enhance their therapeutic properties. One study reported the synthesis of a series of novel atractylenolide derivatives by modifying the exocyclic methylene (B1212753) group of a related compound, atractylenolide A1, for the potential treatment of Alzheimer's disease.[4] These efforts highlight the potential for developing potent and specific drug candidates from the atractylenolide scaffold.

Quantitative Data Summary

The following tables summarize the quantitative biological data for this compound and its related natural analogs. This data is essential for establishing a baseline for structure-activity relationship studies of newly synthesized derivatives.

Table 1: Anti-inflammatory Activity of Atractylenolides

CompoundTargetAssayIC50 (µM)Cell Line/SystemReference
Atractylenolide ITNF-α productionLPS-stimulated macrophages23.1Peritoneal macrophages[5]
This compoundTNF-α productionLPS-stimulated macrophages56.3Peritoneal macrophages[5]
Atractylenolide INO productionLPS-stimulated macrophages41.0Peritoneal macrophages[5]
This compoundNO productionLPS-stimulated macrophages>100 (45.1% inhibition at 100 µM)Peritoneal macrophages[5]
Atractylenolide IiNOS activityCell-free assay67.3-[5]
This compoundiNOS activityCell-free assay76.1-[5]

Table 2: Anti-angiogenic Activity of this compound

CompoundCell LineTreatment Concentration (µM)EffectReference
This compoundAGS (gastric cancer)80, 120Down-regulation of DLL4 protein expression[6]
This compoundHGC-27 (gastric cancer)80, 120Down-regulation of DLL4 protein expression[6]

Experimental Protocols

General Synthesis Protocol for Atractylenolide Derivatives

The following is a generalized protocol for the synthesis of this compound derivatives, based on the modification of the exocyclic methylene group, a reactive site suitable for derivatization.

Objective: To synthesize a library of this compound derivatives for SAR studies.

Materials:

  • This compound (or a suitable precursor like Atractylenolide A1)

  • Various reagents for derivatization (e.g., amines, thiols, Michael acceptors)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalysts (e.g., base or acid catalysts as required by the specific reaction)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Starting Material Preparation: Ensure the purity of the starting this compound or its precursor using standard analytical techniques (NMR, MS, HPLC).

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting atractylenolide in an appropriate anhydrous solvent.

  • Reagent Addition: Add the desired derivatizing agent and any necessary catalyst to the reaction mixture. The choice of reagent will determine the nature of the modification at the exocyclic methylene. For example, a Michael addition reaction can be employed to introduce various functionalities.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure derivative.

  • Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: General Workflow for Synthesis and Evaluation

G General Workflow for Synthesis and SAR Studies cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound (Starting Material) React Derivatization Reaction (e.g., Michael Addition) Start->React Purify Purification (Column Chromatography) React->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize BioAssay Biological Assays (e.g., Anti-inflammatory, Cytotoxicity) Characterize->BioAssay Pure Derivatives Data Data Analysis (IC50 Determination) BioAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->React Design New Derivatives

Caption: Workflow for synthesis and biological evaluation of derivatives.

Protocol for In Vitro Anti-inflammatory Assay (NO Production)

Objective: To evaluate the anti-inflammatory activity of synthesized this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess Reagent

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS and vehicle) and a negative control group (cells without LPS).

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each derivative concentration compared to the vehicle control. Determine the IC50 value for each active compound.

Signaling Pathways and Experimental Workflows

This compound-Modulated Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing derivatives with enhanced or more specific activities.

Diagram: Key Signaling Pathways of this compound

G Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_metabolism Metabolic Regulation cluster_cancer Anti-cancer Effects ATL3 This compound MAPK MAPK/NF-κB ATL3->MAPK TLR4 TLR4/MyD88 ATL3->TLR4 PI3K PI3K/Akt ATL3->PI3K STAT3 STAT3 ATL3->STAT3 FPR1 FPR1/NRF2 ATL3->FPR1 AMPK AMPK ATL3->AMPK JAK3 JAK3/STAT3 ATL3->JAK3 Inflammation_Response ↓ Pro-inflammatory Cytokines & Mediators MAPK->Inflammation_Response TLR4->Inflammation_Response PI3K->Inflammation_Response STAT3->Inflammation_Response FPR1->Inflammation_Response Metabolic_Response ↑ Glucose Uptake ↓ Lipogenesis AMPK->Metabolic_Response Cancer_Response ↓ Proliferation ↑ Apoptosis JAK3->Cancer_Response

Caption: Signaling pathways modulated by this compound.

This application note provides a foundational framework for researchers interested in the synthesis and SAR studies of this compound derivatives. By following these protocols and understanding the underlying biological pathways, scientists can systematically design and evaluate novel compounds with the potential for therapeutic development.

References

Application Note: Atractylenolide III as a Reference Standard for Quality Control of Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atractylenolide III is a primary bioactive sesquiterpenoid compound isolated from the rhizomes of Atractylodes macrocephala Koidz and Atractylodes japonica.[1][2] These plants, commonly known as "Baizhu," are staples in Traditional Chinese Medicine (TCM) for treating digestive disorders and enhancing spleen function.[2][3] Given its significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, this compound serves as a critical chemical marker for the quality control and standardization of these herbal medicines.[1][4][5] The concentration of this compound can vary based on the plant's origin and processing methods, making accurate quantification essential for ensuring the consistency, efficacy, and safety of herbal products.[1]

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), summarizes its pharmacological significance, and presents its use as a reference standard.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 73030-71-4[6]
Molecular Formula C₁₅H₂₀O₃[6]
Molecular Weight 248.14 g/mol [6]
Appearance Solid
Purity ≥98% (when used as a reference standard)[6]

Pharmacological Significance and Signaling Pathways

This compound exhibits a range of biological activities, making it a key component responsible for the therapeutic effects of Atractylodes rhizomes. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

1. Anti-inflammatory Activity this compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][7] This action is primarily mediated through the suppression of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][7][8]

cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates ATL3 This compound ATL3->MAPK Inhibits ATL3->NFkB Inhibits

Caption: Anti-inflammatory mechanism of this compound.

2. Neuroprotective Effects Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of cognitive impairment.[2][5] It has been shown to mitigate Tau protein hyperphosphorylation, a hallmark of Alzheimer's disease, by modulating the PI3K/Akt/GSK3β signaling pathway.[5]

ATL3 This compound PI3K PI3K ATL3->PI3K Activates AKT Akt PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Neuroprotection Neuroprotection AKT->Neuroprotection Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols and Workflow

Accurate quantification of this compound requires robust and validated analytical methods. The general workflow involves sample preparation, chromatographic separation, detection, and data analysis.

cluster_workflow General Analytical Workflow A 1. Sample Preparation (Extraction, Filtration) B 2. Chromatographic Separation (HPLC / UPLC) A->B C 3. Detection (UV / MS) B->C D 4. Data Acquisition & Analysis (Quantification) C->D

Caption: General workflow for this compound analysis.
Protocol 1: Quantification by HPLC with UV Detection

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

1. Materials and Reagents

2. Preparation of Standard Solution

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 50 µg/mL) by diluting the stock solution with methanol.[4]

3. Sample Preparation (Ultrasonic Extraction)

  • Accurately weigh 1.0 g of the dried herbal powder into a conical flask.

  • Add 50 mL of methanol.

  • Sonicate for 30 minutes at room temperature.

  • Cool and filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., Kromssil C18, 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 220 nm.[3][4]

  • Injection Volume: 10-20 µL.

5. Method Validation Summary (HPLC-UV) The following table summarizes typical validation parameters for this method.

ParameterResult
Linearity Range 5 - 50 µg/mL[4]
Regression Equation y = 10210x + 11194[4]
Correlation Coefficient (r) 0.9994[4]
Limit of Detection (LOD) 0.005 µg/mL[4]
Limit of Quantification (LOQ) 0.018 µg/mL[4]
Average Recovery 101.08% (RSD = 0.98%)[4]
Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies or the analysis of complex matrices.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of Formic Acid (LC-MS grade).

  • Internal Standard (IS), e.g., Bergapten, if required for pharmacokinetic analysis.[9]

2. Preparation of Standard and Sample Solutions

  • Prepare stock and working solutions as described in Protocol 1, using acetonitrile or methanol as the solvent.

  • Sample preparation follows the same extraction procedure. The final extract may require further dilution to fall within the linear range of the instrument.

3. LC-MS/MS Conditions

  • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Ion Trap or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.[11][12]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 35 - 40 °C.[9][12]

  • Ionization Mode: Positive ESI.[9][13]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion [M+H]⁺: m/z 249.0.[13][14][15]

    • Product Ion: m/z 231.0.[13][14][15]

4. Method Validation Summary (LC-MS) The following table summarizes typical validation parameters for a high-sensitivity LC-MS method.

ParameterResult
Linearity Range 0.47 - 30.00 µg/mL[14]
Correlation Coefficient (r²) >0.997[14]
Limit of Detection (LOD) 23 - 43 ng/mL[14]
Limit of Quantification (LOQ) 78 - 146 ng/mL[14]
Precision (Intra-day RSD) 1.97% - 12.32%[14]
Precision (Inter-day RSD) 3.19% - 12.03%[14]

Conclusion

This compound is an indispensable reference standard for the analytical assessment of herbal medicines derived from Atractylodes species. Its quantification is vital for the quality evaluation and authentication of raw materials and finished products.[3] The HPLC-UV method provides a reliable and accessible approach for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for advanced research, including pharmacokinetic and metabolism studies. The consistent application of these validated methods ensures that herbal products meet the required standards for safety and therapeutic efficacy.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Atractylenolide III in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the low aqueous solubility of Atractylenolide III.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a lipophilic, crystalline solid with very low solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS is often unsuccessful. The recommended method is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock solution into your aqueous medium.

Q2: Which organic solvent is best for creating a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is highly effective and commonly recommended.[1] this compound is also soluble in ethanol, dimethylformamide (DMF), and methanol.[1][2] The choice of solvent may depend on the tolerance of your specific experimental model (e.g., cell culture, in vivo study) to that solvent.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue when the final concentration of the compound exceeds its solubility limit in the mixed-solvent system. Consider the following steps:

  • Check Final Concentration: Ensure the final concentration of this compound is below its known solubility limit in the final buffer/solvent mixture. For a 1:10 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.09 mg/mL.[1]

  • Increase Organic Solvent Ratio: While keeping the final solvent concentration low is ideal for biological experiments, you may need to slightly increase the percentage of the organic co-solvent in your final solution.[3]

  • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Warm the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility, but be mindful of the thermal stability of your compound and other components.

Q4: Can I store the prepared aqueous solution of this compound?

A4: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[1] If you must make stock solutions in an organic solvent like DMSO, store them in tightly sealed vials at -20°C for up to two weeks.[4]

Solubility Data

The solubility of this compound varies significantly between different solvents. The following table summarizes available quantitative data.

Solvent SystemTemperatureSolubility (approx.)Reference
DMSOAmbient~2 mg/mL[1]
Dimethylformamide (DMF)Ambient~2 mg/mL[1]
EthanolAmbient~1 mg/mL[1]
MethanolAmbient1 mg/mL[2][5]
1:10 DMSO:PBS (pH 7.2)Ambient~0.09 mg/mL[1]
Ethyl Acetate283.2 K - 323.2 KHighest among tested organic solvents[6][7]
Hexane283.2 K - 323.2 KLowest among tested organic solvents[6][7]

Experimental Protocols

Protocol 1: Preparation using a Co-Solvent (DMSO)

This is the standard and most recommended method for preparing this compound for in vitro biological assays.

  • Weighing: Accurately weigh the required amount of solid this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a concentrated stock solution (e.g., 10-20 mg/mL, which is equivalent to ~40-80 mM). Vortex thoroughly until all solid material is completely dissolved.

  • Dilution: Create an intermediate dilution if necessary. To prepare the final working solution, add the DMSO stock solution drop-by-drop to the pre-warmed (if appropriate for the experiment) aqueous buffer while vortexing.

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.

  • Usage: Use the freshly prepared solution immediately. Do not store.[1]

Protocol 2: Solubility Enhancement with Cyclodextrins

If organic solvents are not suitable for your application, complexation with cyclodextrins can be an alternative to enhance aqueous solubility.[3]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is commonly used.

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Incubation: Stir or sonicate the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration/Centrifugation: Remove the undissolved, excess this compound by centrifuging the solution at high speed and filtering the supernatant through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as HPLC.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Start: Need Aqueous Solution of this compound dissolve_direct Attempt Direct Dissolution in Aqueous Buffer start->dissolve_direct success Success dissolve_direct->success Soluble fail1 Fails / Precipitates dissolve_direct->fail1 Insoluble use_cosolvent Use Co-Solvent Method (e.g., DMSO, Ethanol) fail1->use_cosolvent check_precipitate Does it precipitate upon dilution? use_cosolvent->check_precipitate no_precipitate No check_precipitate->no_precipitate yes_precipitate Yes check_precipitate->yes_precipitate no_precipitate->success troubleshoot_precipitate Troubleshoot Precipitation: 1. Lower final concentration 2. Vortex during dilution 3. Gently warm buffer yes_precipitate->troubleshoot_precipitate troubleshoot_precipitate->success Resolved still_fails Still Fails troubleshoot_precipitate->still_fails advanced_methods Consider Advanced Methods: - Cyclodextrin Complexation - Solid Dispersion - Nanosuspension still_fails->advanced_methods

Troubleshooting workflow for this compound solubility.
Signaling Pathway Example

This compound exerts anti-inflammatory effects by inhibiting key signaling pathways.[8][9] The diagram below illustrates its inhibitory action on the NF-κB and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Cytokines activates transcription ATL3 This compound ATL3->MAPK inhibits ATL3->IKK inhibits

Anti-inflammatory mechanism of this compound.

FAQs

Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 248.32 g/mol .

Q: What are the primary biological activities of this compound? A: this compound has diverse biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and gastroprotective effects.[1][10][11] Its anti-inflammatory properties are linked to the inhibition of pathways like NF-κB and MAPK.[9]

Q: Is this compound the same as Codonolactone? A: Yes, this compound is also known by the synonyms Codonolactone and Atractylenolide β.[1][4]

Q: Are there other compounds similar to this compound? A: Yes, it is part of a family of sesquiterpene lactones that also includes Atractylenolide I and Atractylenolide II, which are also derived from plants like Atractylodes macrocephala.[8][10]

Q: What are some advanced formulation strategies for improving the bioavailability of this compound? A: For drug development, strategies like creating solid dispersions, nanosuspensions, or self-emulsifying drug delivery systems (SEDDS) are employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound.[3][12][13]

References

Technical Support Center: Optimizing Atractylenolide III Dosage for In Vivo Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Atractylenolide III in in vivo anti-inflammatory studies. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of effective dosages to facilitate successful experimental design and execution.

Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting dose for this compound in a new in vivo model of inflammation? A1: Based on published studies, a starting dose in the range of 10-20 mg/kg administered orally is a reasonable starting point for many models. However, it is crucial to perform a dose-response study (e.g., 10, 20, 40 mg/kg) to determine the optimal dose for your specific animal model and inflammatory stimulus.

  • Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects? A2: The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide. Other pathways, including JAK2/STAT3 and AMPK/SIRT1/PGC-1α, have also been implicated in its action.

  • Q3: How is this compound typically administered in animal studies? A3: Oral gavage is the most common route of administration for this compound in in vivo studies. Intraperitoneal injections have also been used in some experimental setups.

  • Q4: What are the known pharmacokinetic properties of this compound? A4: this compound is generally characterized by rapid absorption and slow metabolism following oral administration. Peak plasma concentrations are typically observed within an hour of administration.

Troubleshooting Guide

  • Issue 1: Poor solubility of this compound in aqueous vehicles.

    • Solution: this compound has low water solubility. To prepare a homogenous suspension for oral gavage, it is recommended to use a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or a solution containing a small percentage of a surfactant like Tween 80. Always ensure the suspension is well-vortexed before each administration to ensure uniform dosing. For some applications, a co-solvent system may be necessary, but care must be taken to ensure the solvents are non-toxic at the administered volume.

  • Issue 2: High variability in anti-inflammatory response between animals.

    • Solution: High variability can stem from several factors. Ensure precise and consistent oral gavage technique to minimize dosing errors. The timing of this compound administration relative to the inflammatory insult is critical; ensure this is kept constant across all animals. Also, consider factors such as the age, weight, and gut microbiota of the animals, as these can influence both the inflammatory response and the metabolism of the compound.

  • Issue 3: Lack of a significant anti-inflammatory effect at the tested doses.

    • Solution: If you do not observe the expected anti-inflammatory effect, consider the following:

      • Dosage: The administered dose may be too low for your specific model. A dose-escalation study is recommended to identify a more effective dose.

      • Timing of Administration: The therapeutic window for this compound may be narrow. Try altering the pre-treatment time before inducing inflammation.

      • Severity of Inflammation: The inflammatory stimulus may be too potent, overwhelming the therapeutic effect of this compound. Consider reducing the concentration of the inflammatory agent (e.g., LPS, carrageenan).

      • Compound Stability: Ensure the this compound solution/suspension is freshly prepared before each experiment to avoid degradation.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various in vivo anti-inflammatory models.

Animal ModelInflammatory AgentRoute of AdministrationDosage RangeKey Quantitative Outcomes
Ulcerative Colitis (Mice)Dextran Sulfate Sodium (DSS)Oral Gavage20 mg/kgSignificantly reversed body weight loss, colon length reduction, and disease activity index (DAI).
Systemic Inflammation (Mice)Lipopolysaccharide (LPS)Oral Gavage10, 20, 40 mg/kgDose-dependently reduced serum levels of TNF-α and IL-6.
Paw Edema (Rats)CarrageenanIntraperitoneal10, 30 mg/kgSignificantly inhibited paw edema volume at 3 and 5 hours post-carrageenan injection.
Spinal Cord Injury (Rats)Compression InjuryOral Gavage15 mg/kg/dayImproved histological and functional recovery; promoted the transformation of M1 to M2 microglia.
Alzheimer's Disease Model (Rats)Streptozotocin (ICV)Oral Gavage0.6, 1.2, 2.4 mg/kgMitigated neuroinflammation and oxidative stress.

Detailed Experimental Protocols

Below are detailed methodologies for common in vivo anti-inflammatory models where this compound can be evaluated.

1. DSS-Induced Colitis in Mice

  • Objective: To induce acute colitis in mice to evaluate the therapeutic effect of this compound.

  • Materials:

    • C57BL/6 mice (8-10 weeks old)

    • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

    • This compound

    • Vehicle (e.g., 0.5% CMC-Na)

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into experimental groups (e.g., Control, DSS + Vehicle, DSS + this compound).

    • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. This solution should be freshly prepared.

    • Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. The control group receives regular sterile drinking water.

    • Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage daily, starting from the first day of DSS administration.

    • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the treatment period, euthanize the mice and collect the colon.

    • Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

2. Carrageenan-Induced Paw Edema in Rats

  • Objective: To induce acute local inflammation in the rat paw to assess the anti-edematous effect of this compound.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200 g)

    • Lambda-carrageenan

    • Sterile saline

    • This compound

    • Vehicle

    • Plethysmometer

  • Procedure:

    • Acclimatize rats for at least one week.

    • Divide rats into experimental groups (e.g., Control, Carrageenan + Vehicle, Carrageenan + this compound).

    • Administer this compound or vehicle (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

3. LPS-Induced Systemic Inflammation in Mice

  • Objective: To induce a systemic inflammatory response in mice to evaluate the systemic anti-inflammatory effects of this compound.

  • Materials:

    • BALB/c or C57BL/6 mice (8-10 weeks old)

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile pyrogen-free saline

    • This compound

    • Vehicle

  • Procedure:

    • Acclimatize mice for at least one week.

    • Divide mice into experimental groups.

    • Administer this compound or vehicle via oral gavage 1 hour before the LPS challenge.

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline. The control group receives an i.p. injection of sterile saline.

    • At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture for the measurement of serum cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Tissues such as the liver and lungs can also be harvested for analysis of inflammatory markers.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk Activates ikk IKK tlr4->ikk Activates gene Pro-inflammatory Gene Transcription mapk->gene Induces ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates atractylenolide This compound atractylenolide->mapk Inhibits atractylenolide->ikk Inhibits nfkb_n->gene Induces

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

G cluster_workflow Experimental Workflow acclimatization 1. Animal Acclimatization grouping 2. Group Allocation acclimatization->grouping treatment 3. This compound Administration grouping->treatment induction 4. Induction of Inflammation treatment->induction monitoring 5. Monitoring & Data Collection induction->monitoring analysis 6. Sample Analysis (Histology, ELISA) monitoring->analysis

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Improving the stability of Atractylenolide III in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Atractylenolide III, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time with the same batch of this compound. Degradation of this compound in stock solutions or during storage.1. Verify Storage Conditions: Ensure this compound solid is stored at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[1] 2. Aliquot Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol (B145695), or DMF) and store them in small, tightly sealed aliquots at -20°C. Avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Whenever possible, prepare aqueous solutions on the same day of use. Aqueous solutions of this compound are not recommended for storage for more than one day.[2] 4. Perform Quality Control: Periodically check the purity of your stock solution using a validated analytical method like HPLC or UPLC-MS/MS.
Loss of biological activity of this compound. Degradation due to improper handling or storage, leading to the formation of less active or inactive degradation products. This compound is known to be unstable and can undergo intramolecular dehydration to form Atractylenolide II, or be oxidized from Atractylenolide II.[3]1. Protect from Light: Store both solid compound and solutions protected from light. 2. Inert Atmosphere: For long-term storage of solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon can prevent oxidation. 3. pH Considerations: Be mindful of the pH of your experimental buffers. Some sesquiterpenoid lactones show instability at neutral or alkaline pH.[4] Consider buffers with a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental setup.
Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS). Degradation of this compound into other related compounds or degradation products.1. Identify Degradation Products: Compare your chromatogram with reference standards of potential degradation products like Atractylenolide I and Atractylenolide II. 2. Review Solvent Choice: If using alcoholic solvents like ethanol for extraction or storage, be aware of the potential for the formation of ethanol adducts, as seen with other sesquiterpene lactones.[5] 3. Conduct a Mini-Forced Degradation Study: To identify potential degradation products, you can subject a small sample of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyze the resulting mixture.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for solid this compound? For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light.[1][6] For short-term storage, 2-8°C is acceptable.[1]

  • How should I prepare and store stock solutions of this compound? this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] It is recommended to prepare concentrated stock solutions in one of these solvents and store them in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.

  • How stable are aqueous solutions of this compound? Aqueous solutions of this compound are not recommended for storage for more than one day due to its limited stability in aqueous environments.[2] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a stock solution on the day of use.

Stability and Degradation

  • What are the known degradation pathways for this compound? this compound is known to be relatively unstable and can undergo interconversion with other atractylenolides. It can be formed by the oxidation of Atractylenolide II and can undergo dehydration to form Atractylenolide I or Atractylenolide II.[3] Oxidative degradation is also a potential pathway.[7]

  • How do pH, temperature, and light affect the stability of this compound?

    • pH: Studies on other sesquiterpenoid lactones suggest that they are more stable in slightly acidic conditions (e.g., pH 5.5) and can degrade at neutral or alkaline pH.[4]

    • Temperature: Higher temperatures accelerate the degradation of sesquiterpenoid lactones.[5] Therefore, long-term storage at -20°C is crucial.

    • Light: Exposure to light, especially UV light, can lead to photolytic degradation. It is important to store this compound in light-resistant containers.

Quantitative Stability Data

While comprehensive quantitative stability data for this compound under various stress conditions is limited in publicly available literature, the following table summarizes the stability of atractylenolides in rat plasma at room temperature from one study. This provides some insight into its short-term stability in a biological matrix.

Table 1: Short-term Stability of Atractylenolides in Rat Plasma at Room Temperature

CompoundConcentration (ng/mL)Stability after 4h (Mean ± SD, n=3)
Atractylenolide I1098.7 ± 3.2%
100101.2 ± 2.5%
30099.5 ± 1.8%
Atractylenolide II1297.9 ± 4.1%
120102.3 ± 3.0%
40098.9 ± 2.2%
This compound 12 98.2 ± 3.5%
120 100.8 ± 2.8%
400 99.1 ± 1.5%

Data adapted from a study on the UPLC-MS/MS analysis of atractylenolides in rat plasma.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.

    • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.[8][9]

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Example of a Stability-Indicating HPLC Method for this compound

This is an example of an HPLC method that can be adapted for stability studies. Method validation according to ICH guidelines is essential.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C solid, 60°C solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile hplc->degradation_profile pathway Degradation Pathway Identification hplc->pathway method_validation Method Specificity Validation hplc->method_validation

Forced Degradation Experimental Workflow

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak p_jak p-JAK2 jak->p_jak Phosphorylation stat STAT3 p_stat p-STAT3 (Dimer) stat->p_stat Dimerization p_jak->stat Recruits & Phosphorylates nucleus Nucleus p_stat->nucleus Translocation gene Target Gene Transcription (e.g., Pro-inflammatory cytokines) nucleus->gene atl3 This compound atl3->p_jak Inhibits atl3->p_stat Inhibits

This compound Inhibition of JAK2/STAT3 Pathway

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation p_ikb->nfkb Releases p_mapk p-MAPK mapk->p_mapk Phosphorylation p_mapk->nucleus Translocation gene Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->gene atl3 This compound atl3->ikk Inhibits atl3->mapk Inhibits

This compound Inhibition of NF-κB and MAPK Pathways

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Atractylenolide III (AT-III).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oral bioavailability a concern?

This compound (AT-III) is a sesquiterpene lactone, a major bioactive compound isolated from the rhizomes of Atractylodes macrocephala. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Despite its therapeutic potential, its practical application via oral administration can be hindered by its low aqueous solubility, which is a primary factor contributing to poor and variable oral bioavailability. One source indicates that AT-III is sparingly soluble in aqueous buffers, with a solubility of approximately 0.09 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2).[1] Such low solubility can limit the dissolution of the compound in gastrointestinal fluids, a critical step for its absorption into the bloodstream.

Q2: There are conflicting reports on the oral bioavailability of this compound. Some suggest it is high, while others imply it is poor. What is the current understanding?

The scientific literature presents a somewhat contradictory view on the oral bioavailability of atractylenolides, including AT-III. Some reviews suggest that these compounds are rapidly absorbed and possess high oral bioavailability, potentially making solubilization efforts unnecessary. However, the premise of "poor oral bioavailability" is also prevalent, likely due to its low aqueous solubility, which is a known limiting factor for oral absorption.

This discrepancy may arise from several factors:

  • Generalization vs. Specificity: Some reports may generalize the properties of all atractylenolides, while the bioavailability can differ for each specific compound (I, II, and III).

  • Lack of Absolute Bioavailability Data: There is a scarcity of published studies that have determined the absolute oral bioavailability of pure this compound. Such a study would definitively quantify the fraction of the drug that reaches systemic circulation after oral administration compared to intravenous administration.

  • Formulation in Preclinical Studies: Pharmacokinetic studies are often conducted using extracts of Atractylodes rhizomes rather than the pure compound. The presence of other compounds in the extract could potentially enhance the absorption of AT-III.

Given its low aqueous solubility, researchers should anticipate challenges in achieving consistent and optimal oral absorption of pure this compound and consider formulation strategies to mitigate this issue.

Q3: What is the Biopharmaceutics Classification System (BCS) classification of this compound?

Currently, there is no definitive published Biopharmaceutics Classification System (BCS) classification for this compound. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. A drug is considered highly permeable if the extent of its absorption in humans is 90% or greater.

Based on available information:

  • Solubility: this compound is reported to be sparingly soluble in aqueous buffers, which suggests it is likely a low solubility compound.

  • Permeability: There is a lack of publicly available data from Caco-2 cell permeability assays for this compound. This makes it difficult to definitively classify its permeability.

Without both solubility and permeability data, a definitive BCS classification cannot be assigned. However, its low solubility strongly suggests it would fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . For BCS Class II drugs, the primary hurdle to oral bioavailability is the dissolution rate, while for Class IV drugs, both poor dissolution and poor permeability limit absorption.

Q4: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve oral bioavailability. These techniques aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract. The most common and effective approaches include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can transform the crystalline drug into a more soluble amorphous state, thereby increasing its dissolution rate.

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to a higher dissolution velocity and improved saturation solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation and is released in the gastrointestinal tract in a solubilized state, which facilitates its absorption.

Section 2: Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure of this compound in Preclinical Studies
Potential Cause Troubleshooting Steps
Poor Dissolution of Pure Compound 1. Formulation Approach: Instead of administering a simple suspension of the crystalline drug, consider formulating this compound using enabling technologies such as solid dispersions, nanosuspensions, or SEDDS. 2. Vehicle Selection: For early-stage studies, ensure the vehicle used for oral gavage can maintain the drug in a solubilized or finely dispersed state. A combination of solvents, surfactants, and polymers may be necessary.
Precipitation in the Gastrointestinal Tract 1. In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to assess if the formulation prevents drug precipitation upon dilution. 2. Inclusion of Precipitation Inhibitors: For amorphous solid dispersions, the inclusion of polymers like PVP or HPMC can help maintain a supersaturated state and prevent recrystallization in the gut.
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. Studies indicate it is metabolized by cytochrome P450 (CYP450) enzymes. 2. Co-administration with CYP Inhibitors: In preclinical models, co-administration with known CYP450 inhibitors can help elucidate the extent of first-pass metabolism. However, this is an investigative tool and not a clinical strategy.
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
Formulation Type Problem Troubleshooting Steps
Solid Dispersion Drug recrystallizes over time, leading to loss of solubility enhancement.1. Polymer Selection: Screen different hydrophilic polymers (e.g., PVP K30, Soluplus®, Poloxamer 407) to find one that has good miscibility and interaction with this compound. 2. Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization. 3. Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug in the freshly prepared dispersion and during stability studies.
Nanosuspension Particle size growth or aggregation during preparation or storage.1. Stabilizer Optimization: Screen different stabilizers (e.g., Poloxamer 188, Tween 80) and their concentrations to provide adequate steric or electrostatic stabilization. A combination of stabilizers is often more effective. 2. Homogenization Parameters: Optimize the pressure and number of cycles during high-pressure homogenization to achieve the desired particle size.
SEDDS Formulation does not emulsify properly or drug precipitates upon emulsification.1. Component Screening: Systematically screen different oils, surfactants (e.g., Labrasol®, Cremophor® EL), and co-solvents to identify a combination that provides good solubility for this compound and forms a stable emulsion with a small droplet size upon dilution. 2. Construct Phase Diagrams: Use ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable microemulsion region.

Section 3: Experimental Protocols and Data

While specific studies demonstrating the enhancement of this compound bioavailability with these techniques are not yet widely published with comparative pharmacokinetic data, the following tables provide an overview of typical experimental parameters and hypothetical comparative data based on the successful application of these technologies to other poorly soluble drugs.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₀O₃[2]
Molecular Weight248.32 g/mol [2]
Aqueous SolubilitySparingly soluble in aqueous buffers (~0.09 mg/mL in 1:10 DMSO:PBS pH 7.2)[1]
Solubility in Organic SolventsSoluble in ethanol (B145695) (~1 mg/mL), DMSO (~2 mg/mL), and DMF (~2 mg/mL)[1]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

This table presents hypothetical data for illustrative purposes to demonstrate the expected improvements with enabling formulations. Actual results may vary.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
AT-III Suspension (Control)504502.02,500100
AT-III Solid Dispersion501,3501.07,500300
AT-III Nanosuspension501,8000.759,000360
AT-III SEDDS502,2500.511,250450

Section 4: Visualizations

Diagram 1: Signaling Pathway for Poor Oral Bioavailability

Poor_Oral_Bioavailability cluster_formulation Oral Dosage Form cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation AT-III_Crystalline This compound (Crystalline) AT-III_Suspended Suspended Particles AT-III_Crystalline->AT-III_Suspended Disintegration AT-III_Dissolved Dissolved Drug AT-III_Suspended->AT-III_Dissolved Dissolution (Rate-Limiting Step due to Low Solubility) GI_Membrane GI Membrane AT-III_Dissolved->GI_Membrane Permeation Absorbed_Drug Absorbed Drug GI_Membrane->Absorbed_Drug Metabolites Metabolites Absorbed_Drug->Metabolites First-Pass Metabolism

Caption: Factors limiting the oral bioavailability of this compound.

Diagram 2: Experimental Workflow for Formulation Development

Formulation_Workflow Start Start: Poorly Soluble AT-III Formulation Formulation Strategy Selection (Solid Dispersion, Nanosuspension, SEDDS) Start->Formulation Preparation Formulation Preparation & Optimization Formulation->Preparation Characterization In Vitro Characterization: - Particle Size - Drug Loading - Dissolution Profile - Physical Stability Preparation->Characterization InVivo In Vivo Pharmacokinetic Study (Rat Model) Characterization->InVivo Lead Formulation(s) DataAnalysis Data Analysis: - Cmax, Tmax, AUC - Relative Bioavailability InVivo->DataAnalysis End End: Optimized Formulation with Enhanced Bioavailability DataAnalysis->End

Caption: Workflow for developing and evaluating enhanced oral formulations.

Diagram 3: Logical Relationship of Bioavailability Enhancement Strategies

Enhancement_Strategies Poor_Bioavailability Poor Oral Bioavailability of AT-III Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Slow_Dissolution Slow Dissolution Rate Low_Solubility->Slow_Dissolution Solid_Dispersion Solid Dispersion Slow_Dissolution->Solid_Dispersion Nanosuspension Nanosuspension Slow_Dissolution->Nanosuspension SEDDS SEDDS Slow_Dissolution->SEDDS Amorphous_State Amorphous State Solid_Dispersion->Amorphous_State Increased_Surface_Area Increased Surface Area Nanosuspension->Increased_Surface_Area Solubilized_State Pre-dissolved in Lipid SEDDS->Solubilized_State Enhanced_Bioavailability Enhanced Oral Bioavailability Amorphous_State->Enhanced_Bioavailability Increased_Surface_Area->Enhanced_Bioavailability Solubilized_State->Enhanced_Bioavailability

Caption: Strategies to overcome the poor oral bioavailability of AT-III.

References

Addressing cytotoxicity of Atractylenolide III at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractylenolide III (ATL-III). The focus is on addressing the cytotoxic effects observed at high concentrations during in vitro experiments.

Troubleshooting Guide

High concentrations of this compound can lead to unintended cytotoxicity, impacting experimental outcomes. This guide provides solutions to common problems encountered during cell culture experiments.

Problem Potential Cause Recommended Solution
High levels of cell death observed shortly after treatment. Concentration of ATL-III is too high, leading to acute toxicity.Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 1-20 µM) and gradually increase it.[1] Reduce the incubation time.
Increased apoptosis detected, even at intended therapeutic concentrations. ATL-III is a known inducer of apoptosis in various cell lines, particularly cancer cells.[2][3]Confirm the apoptotic pathway activation (e.g., caspase-3/9 activation, PARP cleavage) to ensure it's a compound-specific effect.[2] Consider using cell lines that are less sensitive to ATL-III if apoptosis is not the intended outcome. For anti-inflammatory studies, use concentrations shown to be effective without inducing significant apoptosis (e.g., up to 100 µM in some macrophage cell lines).[4][5]
Inconsistent results between experiments. Variability in cell density, passage number, or serum concentration in the media. Purity and stability of the ATL-III compound.Standardize cell culture conditions meticulously. Regularly perform cell viability assays (e.g., MTT, Trypan Blue) as a quality control measure. Ensure proper storage of the ATL-III stock solution to prevent degradation.
Off-target effects observed. High concentrations of ATL-III can modulate multiple signaling pathways simultaneously.Investigate the involvement of key signaling pathways known to be affected by ATL-III, such as NF-κB, MAPK, PI3K/Akt, and AMPK, to understand the observed effects.[4][6][7] Use specific inhibitors for these pathways as controls to dissect the mechanism of action.
Increased reactive oxygen species (ROS) production. ATL-III can induce oxidative stress at higher concentrations.Measure ROS levels using fluorescent probes (e.g., DCFH-DA).[8] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as an experimental control to determine if the observed effects are ROS-dependent.[8]

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically become cytotoxic?

A1: The cytotoxic concentration of this compound is cell-type dependent. For example, in some cancer cell lines like human lung cancer A549 cells and human colorectal cancer HCT-116 cells, apoptosis can be induced at concentrations ranging from 1 to 100 µM.[2][3] In non-cancerous cell lines like rat intestinal epithelial IEC-6 cells, no significant toxicity was observed at concentrations up to 20 µmol/l.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 value and the appropriate experimental concentrations.

Q2: What are the known mechanisms of this compound-induced cytotoxicity?

A2: The primary mechanism of cytotoxicity at high concentrations is the induction of apoptosis. This is often mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, and regulation of the Bax/Bcl-2 protein ratio.[2][3][6] In some cell types, ATL-III can also induce the production of reactive oxygen species (ROS) and modulate signaling pathways that influence cell survival and death, such as the PI3K/Akt, MAPK, and NF-κB pathways.[4][6][7][8]

Q3: How can I differentiate between targeted anti-cancer cytotoxicity and general off-target toxicity?

A3: To distinguish between on-target and off-target effects, consider the following:

  • Concentration Range: Targeted anti-cancer effects are often observed at lower concentrations, while off-target toxicity may become more prominent at higher concentrations.

  • Cell Line Specificity: Compare the cytotoxic effects on cancer cell lines versus non-cancerous or "normal" cell lines. A greater differential indicates a more targeted effect.

  • Mechanism of Action: Investigate whether the observed cytotoxicity aligns with a known anti-cancer mechanism of ATL-III, such as the induction of apoptosis through specific signaling pathways.[3]

Q4: Are there any known ways to mitigate the cytotoxicity of this compound while still studying its other biological effects?

A4: Yes, several strategies can be employed:

  • Optimize Concentration and Time: Use the lowest effective concentration and the shortest incubation time necessary to observe the desired biological effect without inducing significant cell death.

  • Co-treatment with Inhibitors: If a specific signaling pathway is known to mediate the cytotoxic effect, co-treatment with a specific inhibitor for that pathway can be used as a tool to separate the cytotoxic effects from other biological activities.

  • Use of Antioxidants: If cytotoxicity is associated with increased ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine the role of oxidative stress in the observed toxicity.[8]

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.

Methodology:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ATL-III. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.

Caspase-3/9 Activity Assay

Objective: To determine if this compound-induced cytotoxicity is mediated by the activation of caspases.

Methodology:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The increase in absorbance is proportional to the caspase activity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cell_culture Seed Cells in 96-well plate atl_prep Prepare Serial Dilutions of ATL-III treatment Treat Cells with ATL-III cell_culture->treatment atl_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis

Caption: Experimental workflow for determining this compound cytotoxicity.

signaling_pathway ATL_high High Concentration This compound Mitochondria Mitochondria ATL_high->Mitochondria Bax Bax Mitochondria->Bax Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by high concentrations of this compound.

References

How to prevent degradation of Atractylenolide III during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Atractylenolide III during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound during extraction?

A1: this compound is a sesquiterpene lactone that is susceptible to degradation through several pathways. The primary factors influencing its stability during extraction are:

  • pH: this compound is unstable in neutral to alkaline conditions, which can lead to hydrolysis of the lactone ring and other rearrangements. Slightly acidic conditions are generally preferred to maintain its stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including dehydration. It is crucial to use the lowest effective temperature during extraction and solvent removal steps.

  • Presence of Water: Water can participate in hydrolysis reactions, especially at non-optimal pH values.

  • Oxidation: Like many natural products, this compound can be susceptible to oxidation, which may be catalyzed by enzymes present in the plant material or by exposure to air during processing.

Q2: What are the known degradation products of this compound?

A2: The most commonly reported degradation pathway for this compound is dehydration, which results in the formation of Atractylenolide I. It is also important to note that Atractylenolide II can be oxidized to form this compound, indicating a delicate balance between these related compounds during extraction.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of this compound in the final extract. Degradation due to high temperature during extraction or solvent evaporation.Maintain extraction temperature below 45°C. Use rotary evaporation under reduced pressure at a low temperature (e.g., < 40°C) for solvent removal.
Degradation due to inappropriate pH of the extraction solvent.Use a slightly acidic solvent or buffer system (pH 5-6) for extraction. Avoid using neutral or alkaline solvents.
Incomplete extraction from the plant matrix.Optimize the extraction time and consider using techniques like ultrasonication or microwave-assisted extraction at controlled temperatures to enhance efficiency. Ensure proper grinding of the plant material to increase surface area.
Presence of significant amounts of Atractylenolide I in the extract. Dehydration of this compound during the extraction process.Follow the recommendations for controlling temperature and pH. Minimize the presence of water in organic solvent extractions where possible.
Inconsistent results between extraction batches. Variability in the quality of the raw plant material.Source high-quality, properly identified, and dried Atractylodes macrocephala rhizomes. Store the raw material in a cool, dry, and dark place to prevent degradation before extraction.
Variations in the extraction procedure.Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and solvent composition.

Data Presentation: Stability of this compound Under Various Conditions

ParameterConditionExpected Stability of this compoundKey Considerations
pH 3 - 5HighSlightly acidic conditions help to suppress hydrolysis of the lactone ring.
5 - 6Moderate to HighGenerally considered a safe range for extraction.
7 (Neutral)Low to ModerateIncreased risk of hydrolysis and degradation.
> 7 (Alkaline)LowRapid degradation is expected due to base-catalyzed hydrolysis.
Temperature 4°CHighIdeal for long-term storage of extracts.
25°C (Room Temp)ModerateSuitable for short-term storage; degradation may occur over extended periods.
40 - 50°CLow to ModerateCommon extraction temperature, but risk of degradation increases with time.
> 60°CLowSignificant degradation is likely to occur.
Solvent Methanol (B129727) / EthanolModerateProtic solvents can participate in solvolysis, especially if water is present.
Ethyl Acetate (B1210297)HighA commonly used solvent for extraction with good recovery reported.
Acetonitrile (B52724)HighOften used in analytical methods due to its stability-preserving properties.
WaterLowHigh potential for hydrolysis, especially at non-optimal pH and high temperatures.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound with Minimized Degradation

This protocol is based on methods reported in the literature that have shown good recovery of this compound.

  • Material Preparation:

    • Grind dried rhizomes of Atractylodes macrocephala to a fine powder (approximately 40 mesh).

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at a controlled temperature of 40-45°C with constant stirring for 2 hours.

    • Alternatively, use ultrasonication for 30 minutes at a controlled temperature (< 45°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times and combine the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage:

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a method to quantify this compound and its degradation products, which is essential for stability studies.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A suitable gradient to separate Atractylenolide I, II, and III. For example, start with 95% A and 5% B, and linearly increase B to 95% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode, monitoring the transition for this compound (e.g., m/z 249 → 231).

  • Sample Preparation for Stability Study:

    • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Subject aliquots of the stock solution to various stress conditions (e.g., different pH, temperatures, and light exposure) for specific durations.

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Identify and quantify the peaks corresponding to this compound and its potential degradation products (like Atractylenolide I) by comparing with reference standards.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

degradation_pathway cluster_main Atractylenolide Interconversion AT2 Atractylenolide II AT3 This compound AT2->AT3 Oxidation AT1 Atractylenolide I AT3->AT1 Dehydration

Degradation pathway of this compound.

extraction_workflow cluster_workflow Recommended Extraction Workflow start Start: Dried Atractylodes macrocephala grind Grind to Powder (40 mesh) start->grind extract Extract with Ethyl Acetate (40-45°C, 2 hours) grind->extract filter Filter to Separate Solid Residue extract->filter concentrate Concentrate Under Reduced Pressure (< 40°C) filter->concentrate store Store Dried Extract (-20°C, Airtight, Dark) concentrate->store end End: Purified Extract store->end

Workflow for this compound extraction.

logical_relationship cluster_factors Factors Affecting this compound Stability stability This compound Stability pH pH pH->stability High pH Decreases Stability temp Temperature temp->stability High Temp Decreases Stability solvent Solvent solvent->stability Protic/Aqueous Solvents Decrease Stability light Light Exposure light->stability Minimal Effect Reported oxygen Oxygen oxygen->stability Potential for Oxidation

Key factors influencing this compound stability.

Technical Support Center: Scaling Up Atractylenolide III Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atractylenolide III purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: The primary challenges in scaling up this compound purification include:

  • Co-eluting Impurities: this compound is often found with structurally similar isomers, primarily Atractylenolide I and II, which have very similar polarities, making their separation difficult, especially at high loading capacities.

  • Solubility Issues: While this compound is soluble in several organic solvents, its solubility can be a limiting factor when preparing highly concentrated samples for large-scale preparative chromatography, potentially leading to precipitation on the column.

  • Method Transfer and Linearity: Translating an analytical scale method to a preparative scale is not always linear. Factors such as column packing efficiency, flow dynamics, and heat dissipation can differ significantly, affecting resolution and purity.

Q2: Which purification techniques are most suitable for large-scale production of this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the preparative isolation of this compound, offering good recovery and purity. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another viable option, particularly for achieving high purity, although optimizing loading capacity to maintain resolution from its isomers is a key consideration. For initial crude purification, traditional column chromatography with silica (B1680970) gel can be employed to remove less polar and more polar impurities before a final polishing step.

Q3: How can I improve the separation of this compound from its isomers, Atractylenolide I and II, during scale-up?

A3: To improve the resolution between this compound and its isomers, consider the following strategies:

  • Optimize the Mobile Phase: For preparative HPLC, a fine-tuning of the solvent gradient (e.g., a shallower gradient) or the isocratic solvent composition can enhance separation. The use of different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can also alter selectivity.

  • Select the Right Stationary Phase: Not all C18 columns are the same. Screening columns with different C18 chemistries (e.g., with different end-capping or surface areas) can reveal one with better selectivity for these isomers.

  • Reduce Loading Capacity: If baseline separation is not achieved at high loading, reducing the amount of crude material loaded onto the column can improve resolution, although this will decrease throughput. A loading study is recommended to find the optimal balance between loading and resolution.

  • Consider HSCCC: HSCCC operates on a liquid-liquid partitioning principle, which can offer different selectivity compared to the solid-liquid interaction in HPLC, potentially providing better separation of the isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity of this compound Fractions - Co-elution with Atractylenolide I and/or II. - Column overloading. - Inappropriate mobile phase composition.- Perform a loading study to determine the maximum sample load that maintains desired resolution.[2] - Optimize the mobile phase gradient or isocratic composition to improve selectivity. - Screen different stationary phases (e.g., different C18 chemistries or phenyl-hexyl columns).
Low Yield After Purification - Degradation of this compound during processing. - Incomplete elution from the column. - Precipitation of the sample in the injection loop or on the column.- Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath set to a moderate temperature. - Ensure the elution solvent is strong enough to completely elute the compound. - Check the solubility of the sample in the mobile phase and injection solvent at the desired concentration.[3][4][5]
Peak Tailing in Preparative HPLC - Column overloading. - Secondary interactions with the stationary phase. - Poor column packing.- Reduce the sample concentration or injection volume. - Use an end-capped column to minimize silanol (B1196071) interactions. - Ensure the column is properly packed and equilibrated.
High Backpressure During Scale-up - High flow rate for the column dimensions. - Precipitation of the sample or impurities. - Clogged frits or tubing.- Scale the flow rate appropriately based on the column dimensions. - Filter the sample before injection. - Ensure the sample is fully dissolved in the mobile phase.

Data Presentation: Comparison of Purification Methods

The following table summarizes reported quantitative data for different purification scales of this compound.

Method Scale Sample Loading Purity Achieved Recovery Rate Reference
HSCCCLab-scale400 mg crude extract>99%95.7%
HSCCCLab-scale1000 mg crude extract>99%94.6%
Analytical HPLCAnalytical5-50 µg/mL-101.08% (for quantification)[6]

Experimental Protocols

Protocol 1: Preparative High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the separation of this compound from a crude extract of Atractylodes macrocephala.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system consisting of light petroleum (60–90°C), ethyl acetate, ethanol, and water in a 4:1:4:1 (v/v/v/v) ratio.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

  • Sample Preparation:

    • Dissolve the crude extract of Atractylodes macrocephala in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

  • HSCCC Instrument Setup and Operation:

    • Fill the entire HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus (e.g., 450 rpm).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.

    • Once hydrodynamic equilibrium is established (mobile phase emerges from the column outlet), inject the sample solution.

    • Monitor the effluent with a UV detector at 220 nm.

    • Collect fractions based on the chromatogram peaks.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure at a controlled temperature.

    • Analyze the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Crude Extract Preparation cluster_1 Purification cluster_2 Final Product raw_material Atractylodes macrocephala extraction Solvent Extraction raw_material->extraction concentration Concentration extraction->concentration prep_hplc Preparative HPLC concentration->prep_hplc hsccc HSCCC concentration->hsccc column_chrom Column Chromatography concentration->column_chrom fraction_collection Fraction Collection prep_hplc->fraction_collection hsccc->fraction_collection column_chrom->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_analysis Purity Analysis solvent_evaporation->purity_analysis pure_atractylenolide_iii Pure this compound purity_analysis->pure_atractylenolide_iii

Caption: A generalized workflow for the purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, which are relevant to its therapeutic effects.

1. AMPK Signaling Pathway

This compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis and has been implicated in the compound's protective effects against intestinal epithelial barrier dysfunction and non-alcoholic fatty liver disease.[4][7][8][9]

AMPK_Pathway ATL_III This compound AMPK AMPK ATL_III->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) pAMPK->EMT inhibits TGF_beta TGF-β1 TGF_beta->EMT induces

Caption: this compound activates AMPK, which in turn inhibits TGF-β1-induced EMT.

2. JAK/STAT Signaling Pathway

This compound has also been found to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly by reducing the phosphorylation of JAK3 and STAT3.[3] This inhibition is associated with its anti-cancer effects.[10]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK autophosphorylation STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene_Expression Target Gene Expression (e.g., IDO) Nucleus->Gene_Expression regulates ATL_III This compound ATL_III->pJAK inhibits

Caption: this compound inhibits the JAK/STAT pathway by reducing JAK phosphorylation.

References

Minimizing off-target effects of Atractylenolide III in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects of Atractylenolide III (ATL-III) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound (ATL-III) is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala. It is recognized for a variety of pharmacological properties, including potent anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential is primarily attributed to its ability to modulate key cellular signaling pathways.

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound has been shown to exert its biological effects by modulating several key signaling pathways, including:

  • NF-κB Pathway: ATL-III can suppress the activation of NF-κB, a critical regulator of inflammatory responses.[3][4]

  • MAPK Pathway: It inhibits the activation of MAPKs such as ERK1/2, p38, and JNK1/2, which are involved in inflammation and cell proliferation.[3][4][5]

  • PI3K/Akt Pathway: ATL-III has been reported to inhibit this pathway, which is crucial for cell survival and proliferation.[1][6][7]

  • JAK/STAT Pathway: ATL-III can interfere with the JAK/STAT signaling cascade, which plays a significant role in immune responses and cancer progression.[1][8][9]

Q3: What are "off-target effects" in the context of using this compound in cell-based assays?

A3: In the context of cell-based assays with this compound, "off-target effects" refer to any unintended biological consequences that are not related to the primary research objective. For instance, if you are studying the anti-inflammatory properties of ATL-III, an off-target effect could be the induction of apoptosis or cytotoxicity at concentrations intended to be non-toxic. These effects can lead to the misinterpretation of experimental results.[10]

Q4: How can I begin to assess the potential for off-target effects with this compound?

A4: A crucial first step is to perform a dose-response experiment to determine the optimal concentration range for your desired biological effect while minimizing cytotoxicity. It is also important to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound.

Q5: What are some general strategies to minimize off-target effects of small molecules in cell culture?

A5: General strategies to minimize off-target effects include using the lowest effective concentration of the compound, minimizing the duration of exposure, ensuring the purity of the compound, and using multiple cell lines to confirm that the observed effects are not cell-type specific. It is also beneficial to use multiple, distinct methods to measure the same biological endpoint.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in cell-based assays.

Problem Possible Cause Troubleshooting Steps
High levels of cytotoxicity observed at concentrations intended for anti-inflammatory or other non-cytotoxic effects. The compound may have a narrow therapeutic window or significant off-target toxicity in the specific cell line being used.1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of this compound and the incubation time to identify a window where the desired on-target effects are maximized and cytotoxicity is minimized. 2. Use a Different Cell Line: Cell-type-specific metabolism or expression of off-target proteins can influence toxicity. Test this compound in multiple cell lines to determine if the cytotoxicity is a general or cell-specific effect. 3. Assess Compound Purity: Impurities in the compound preparation could be contributing to the observed toxicity. Verify the purity of your this compound stock using analytical methods such as HPLC or LC-MS.
Inconsistent results between experiments. 1. Reagent Variability: Inconsistent quality or concentration of the compound stock solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: The compound may be unstable in the culture media over the course of the experiment.1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time.
Observed phenotype does not match the expected on-target effect. The observed phenotype may be the result of one or more off-target effects.1. Perform Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation state of known this compound-regulated pathways (NF-κB, MAPK, PI3K/Akt, JAK/STAT). 2. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary pathway but has a different chemical structure to see if the same phenotype is observed. 3. Validate Off-Target Interactions: If a potential off-target is identified, use techniques like cellular thermal shift assays (CETSA) or affinity-based proteomics to confirm the interaction.[10]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various cell-based assays.

Table 1: Anti-Inflammatory Activity of this compound

Cell Line Assay Parameter Measured IC50 Value (µM) Reference
Peritoneal MacrophagesGriess AssayNO Production>100 (45.1% inhibition at 100 µM)[11]
Peritoneal MacrophagesELISATNF-α Production56.3[11]
Peritoneal MacrophagesiNOS Activity AssayiNOS Inhibition76.1[11]
RAW264.7 MacrophagesGriess AssayNO ProductionSignificant inhibition at 50 & 100 µM[3][4]
RAW264.7 MacrophagesELISAPGE2, TNF-α, IL-6 ProductionSignificant inhibition at 50 & 100 µM[3][4]

Table 2: Cytotoxicity of this compound

Cell Line Assay IC50 Value (µM) Reference
Lung Cancer Cells (LLC)MTT Assay>512[8]
HCT-116 (Colon Cancer)Cell Growth AssayConcentration-dependent inhibition[12]
A549 (Lung Cancer)LDH Release AssayConcentration-dependent increase in LDH release[1]
Caco-2 (Intestinal)Cytotoxicity Assay>480[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for macrophages) for the appropriate time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total-p38, phospho-NF-κB p65, total-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: ELISA for Cytokine Quantification

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of this compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.[3][4]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Visualizations

Atractylenolide_III_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_stimulus External Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 TGFB TGF-β TGFBR TGF-βR TGFB->TGFBR IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB PI3K_Akt PI3K/Akt TGFBR->PI3K_Akt JAK_STAT JAK/STAT IFNGR->JAK_STAT Inflammation Inflammation (TNF-α, IL-6, NO) MAPK->Inflammation Proliferation Cell Proliferation PI3K_Akt->Proliferation NFkB->Inflammation JAK_STAT->Inflammation Apoptosis Apoptosis JAK_STAT->Apoptosis ATL3 This compound ATL3->MAPK ATL3->PI3K_Akt ATL3->NFkB ATL3->JAK_STAT

Caption: Key signaling pathways modulated by this compound.

Off_Target_Workflow Experimental Workflow for Investigating Off-Target Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Validation DoseResponse Dose-Response Curve (Determine optimal concentration) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) DoseResponse->Cytotoxicity Phenotype Observe Cellular Phenotype (e.g., morphology, apoptosis) Cytotoxicity->Phenotype OnTarget Confirm On-Target Effect (e.g., cytokine reduction) Phenotype->OnTarget Pathway Pathway Analysis (Western Blot, qPCR) OnTarget->Pathway Unexpected phenotype? CETSA Target Engagement Assay (e.g., CETSA) Pathway->CETSA Proteomics Chemical Proteomics (e.g., Affinity Pull-down) CETSA->Proteomics Rescue Rescue Experiment (e.g., target overexpression) Proteomics->Rescue DifferentInhibitor Use Structurally Different Inhibitor Rescue->DifferentInhibitor

Caption: Workflow for identifying and minimizing off-target effects.

Troubleshooting_Flowchart Troubleshooting Flowchart for Unexpected Results Start Unexpected Experimental Result CheckPurity Verify Compound Purity and Identity Start->CheckPurity CheckConditions Review and Standardize Experimental Conditions (cell density, passage number, etc.) CheckPurity->CheckConditions Purity OK DoseResponse Perform Full Dose-Response Curve CheckConditions->DoseResponse Conditions OK OnTargetAssay Confirm On-Target Engagement (e.g., CETSA) DoseResponse->OnTargetAssay OffTargetHypothesis Hypothesize Off-Target Effect OnTargetAssay->OffTargetHypothesis No Engagement OnTargetPhenotype Unexpected On-Target Phenotype OnTargetAssay->OnTargetPhenotype Engagement Confirmed InvestigateOffTarget Investigate Potential Off-Targets (Kinome Scan, Proteomics) OffTargetHypothesis->InvestigateOffTarget

Caption: Decision-making flowchart for troubleshooting experiments.

References

Troubleshooting inconsistent results in Atractylenolide III experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atractylenolide III experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

1. Compound Handling and Preparation

  • Question: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?

    Answer: Inconsistent activity often stems from improper handling and preparation of this compound. Here are key factors to consider:

    • Solubility: this compound has limited solubility in aqueous solutions.[1] It is soluble in organic solvents like DMSO and ethanol (B145695).[1]

      • Recommendation: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Stability: While stock solutions of this compound are stable for up to two years when stored at -80°C, its stability in aqueous media is reduced.[2]

      • Recommendation: Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] It is not recommended to store aqueous solutions for more than one day.[1]

    • Purity: The purity of the compound can significantly impact its activity.

      • Recommendation: Ensure you are using a high-purity grade of this compound (≥98%).[1] Purity can be verified using techniques like HPLC.

  • Question: My this compound solution appears cloudy or has precipitated after dilution in cell culture media. How can I resolve this?

    Answer: Precipitation upon dilution into aqueous media is a common issue due to the compound's low aqueous solubility.[1]

    • Troubleshooting Steps:

      • Initial Dissolution: Ensure the initial stock solution in DMSO or ethanol is fully dissolved. Gentle warming or sonication can aid dissolution.[2]

      • Dilution Method: When preparing your working solution, add the this compound stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

      • Final Solvent Concentration: If precipitation persists, you may need to slightly increase the final DMSO or ethanol concentration, but be mindful of potential solvent toxicity to your cells. Always include a vehicle control with the same final solvent concentration in your experiments.

2. Cell-Based Assay Inconsistencies

  • Question: I am seeing high variability between replicate wells in my cell viability/proliferation assays after this compound treatment. What are the potential causes?

    Answer: High variability in plate-based assays can be attributed to several factors:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the media components and your compound, leading to altered cell growth and compound activity.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will introduce variability.

    • Compound Precipitation: As mentioned earlier, if the compound precipitates, its effective concentration will vary between wells.

    • Recommendations:

      • Ensure a homogenous single-cell suspension before seeding.

      • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

      • Use calibrated pipettes and practice consistent pipetting techniques.

      • Visually inspect the wells for any signs of precipitation after adding this compound.

3. Inconsistent Signaling Pathway Analysis

  • Question: My Western blot results for MAPK pathway proteins (e.g., p-ERK, p-p38) are inconsistent after this compound treatment. What should I check?

    Answer: Inconsistent Western blot results are a common challenge. Here's a troubleshooting workflow:

    Start Inconsistent Western Blot Results Check1 Verify Protein Lysate Quality and Quantity Start->Check1 Check2 Optimize Antibody Concentrations Check1->Check2 Lysates OK Check3 Standardize Transfer and Blocking Check2->Check3 Antibodies Optimized Check4 Ensure Consistent Loading Check3->Check4 Protocol Standardized Solution Consistent and Reproducible Results Check4->Solution Loading Consistent

    Caption: Western Blot Troubleshooting Workflow.
    • Protein Lysate Quality: Ensure consistent lysis buffer composition and sample handling to prevent protein degradation.

    • Antibody Performance: The quality and specificity of primary antibodies are critical.[3] Variability between antibody batches can occur.[3]

      • Recommendation: Validate your antibodies and use the same lot number for a set of comparative experiments. Optimize antibody dilutions to achieve a good signal-to-noise ratio.

    • Loading and Normalization: Unequal protein loading is a major source of error.[3]

      • Recommendation: Use a reliable method for protein quantification (e.g., BCA assay). Normalize your protein of interest to a stable housekeeping protein (e.g., GAPDH, β-actin) or total protein stain.

  • Question: The induction of my NF-κB luciferase reporter is weak or variable with this compound treatment. How can I improve this assay?

    Answer: Weak or variable luciferase reporter signals can be due to several factors:

    • Transfection Efficiency: Low or variable transfection efficiency of the reporter plasmid will directly impact the signal.

    • Cell Health: Ensure cells are healthy and not overly confluent at the time of transfection and treatment.

    • Reagent Quality: Use fresh, high-quality luciferase assay reagents.

    • Promoter Strength: The specific NF-κB reporter construct may have a weak promoter.

    • Recommendations:

      • Optimize your transfection protocol for the specific cell line you are using.

      • Include a constitutively active reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.

      • Ensure a sufficient treatment time for this compound to exert its effect on the NF-κB pathway.

  • Question: I am not seeing consistent activation of AMPK (e.g., increased p-AMPK) with this compound. What could be the issue?

    Answer: Detecting AMPK activation can be challenging. Here are some key points:

    • Basal AMPK Activity: Some cell lines have high basal AMPK activity, which can mask the activating effect of a compound.

    • Antibody Quality: The anti-p-AMPK antibody may not be sensitive enough or may have lot-to-lot variability.

    • Experimental Conditions: The energy status of the cells can influence AMPK activation. For example, high glucose in the culture medium can suppress AMPK activity.

    • Recommendations:

      • Consider serum-starving the cells or using a lower glucose medium prior to this compound treatment to lower basal AMPK activity.

      • Use a well-validated anti-p-AMPK antibody and optimize its concentration for Western blotting.

      • Include a positive control for AMPK activation, such as AICAR or metformin, to ensure the assay is working correctly.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayIC50 (µM)Reference
Peritoneal MacrophagesTNF-α inhibition56.3[1]
HCT-116Cell ViabilityNot specified, but dose-dependent inhibition observed[4]

Table 2: Effective Concentrations and Treatment Times of this compound in In Vitro Studies

Cell LineEffectConcentration (µM)Treatment TimeReference
MG6 Mouse MicrogliaInhibition of LPS-induced p38 and JNK phosphorylation1003 hours pre-treatment[5]
IEC-6Activation of AMPK pathway1, 10, 20Not specified[6]
A549Induction of apoptosis1-10048 hours[7]
HUVECsInhibition of proliferation and tube formation1-10072 hours[7]
HMC-1Inhibition of TSLP-induced pro-inflammatory cytokines1-100Not specified[7]

Experimental Protocols

1. NF-κB Luciferase Reporter Assay

This protocol is adapted for assessing the effect of this compound on NF-κB activation.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-3 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for an appropriate time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

2. MAPK Pathway Activation by Western Blot

This protocol details the analysis of MAPK pathway protein phosphorylation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.

    • Pre-treat cells with this compound at desired concentrations for a specific time (e.g., 3 hours).[5]

    • Stimulate the cells with an appropriate agonist (e.g., LPS) for a short duration (e.g., 15-60 minutes) to induce MAPK phosphorylation.[5]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total MAPK proteins (e.g., p-ERK, ERK, p-p38, p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. AMPK Activation Assay by Western Blot

This protocol is for assessing the phosphorylation of AMPK as a marker of its activation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., IEC-6) to 70-80% confluency.

    • Optional: To reduce basal AMPK activity, serum-starve the cells or culture them in low-glucose medium for a few hours before treatment.

    • Treat the cells with this compound at various concentrations (e.g., 1-20 µM) for the desired time.[6] Include a positive control like AICAR or metformin.

  • Protein Extraction and Quantification: Follow steps 2 and 3 from the MAPK Western Blot protocol.

  • SDS-PAGE and Transfer: Follow step 4 from the MAPK Western Blot protocol.

  • Immunoblotting:

    • Block the membrane as described previously.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Follow steps 6 and 7 from the MAPK Western Blot protocol, normalizing the phospho-AMPKα signal to the total AMPKα signal.

Signaling Pathways and Workflows

This compound Modulated Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.

cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling ATL3 This compound NFkB NF-κB ATL3->NFkB Inhibits MAPK MAPK (p38, JNK, ERK) ATL3->MAPK Inhibits AMPK AMPK ATL3->AMPK Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Investigating this compound's Effects

A general workflow for studying the cellular effects of this compound.

Start Start: Hypothesis Formulation Step1 Prepare this compound Stock Solution (in DMSO/Ethanol) Start->Step1 Step2 Cell Culture and Treatment with this compound Step1->Step2 Step3 Perform Cell-Based Assays (e.g., Viability, Reporter Assay) Step2->Step3 Step4 Harvest Cells for Molecular Analysis Step2->Step4 Step6 Data Analysis and Interpretation Step3->Step6 Step5 Western Blot for Signaling Proteins (MAPK, AMPK) Step4->Step5 Step5->Step6 End Conclusion Step6->End

Caption: General experimental workflow for this compound studies.

Logical Troubleshooting Flowchart for Inconsistent Results

A logical approach to troubleshooting inconsistent experimental outcomes.

rect_node rect_node Start Inconsistent Results? Check_Compound Compound Preparation Issue? Start->Check_Compound Check_Cells Cell Culture Issue? Check_Compound->Check_Cells No Sol_Compound Review solubility, stability, and dilution procedures. Check_Compound->Sol_Compound Yes Check_Assay Assay Protocol Issue? Check_Cells->Check_Assay No Sol_Cells Check for contamination, cell density, and passage number. Check_Cells->Sol_Cells Yes Sol_Assay Validate reagents, optimize protocols, and include proper controls. Check_Assay->Sol_Assay Yes

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the therapeutic efficacy of Atractylenolide III through various formulation strategies. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the therapeutic delivery of this compound?

A1: this compound, a bioactive sesquiterpenoid lactone, exhibits promising anti-inflammatory and neuroprotective properties.[1] However, its clinical application is often hindered by its poor aqueous solubility and low oral bioavailability.[1] This leads to challenges in achieving therapeutic concentrations at the target site. Formulation strategies are therefore crucial to overcome these limitations.

Q2: Which formulation strategies are most promising for enhancing the efficacy of this compound?

A2: Several advanced formulation approaches can be employed to improve the delivery of this compound, including:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and oral absorption.

  • Liposomes: Encapsulating this compound within these lipid-based vesicles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can spontaneously form nanoemulsions in the gastrointestinal tract, leading to increased drug solubilization and absorption.

Q3: What is the primary mechanism of action for the anti-inflammatory effects of this compound?

A3: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] By modulating these pathways, this compound can suppress the production of pro-inflammatory mediators.[4][5]

Troubleshooting Guides

Solid Dispersions

Issue: Low drug loading in the solid dispersion.

  • Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting:

    • Polymer Screening: Test a variety of polymers with different properties (e.g., PVP K30, PVP VA64, HPMC, Soluplus®).

    • Solvent Selection: Use a co-solvent system during preparation (e.g., solvent evaporation method) to improve the initial miscibility of the drug and polymer.

    • Temperature Optimization (for melt extrusion): Carefully optimize the processing temperature to ensure the drug dissolves in the molten polymer without degradation.

Issue: Recrystallization of this compound in the solid dispersion during storage.

  • Possible Cause: The amorphous drug is thermodynamically unstable and tends to revert to its more stable crystalline form.

  • Troubleshooting:

    • Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better stabilization by creating a physical barrier to crystallization.

    • Addition of a Second Polymer: Incorporating a secondary polymer can sometimes enhance stability through specific drug-polymer interactions.

    • Storage Conditions: Store the solid dispersion in a dry environment and at a temperature well below its glass transition temperature (Tg).

Liposomes

Issue: Low encapsulation efficiency of this compound.

  • Possible Cause: this compound is a lipophilic molecule, and its partitioning into the lipid bilayer may be limited.

  • Troubleshooting:

    • Lipid Composition: Vary the lipid composition of the liposomes. The inclusion of cholesterol can modulate membrane fluidity and may improve the incorporation of lipophilic drugs.

    • Drug-to-Lipid Ratio: Optimize the initial drug-to-lipid ratio during the formulation process.

    • Preparation Method: The thin-film hydration method is commonly used. Ensure the lipid film is thin and uniform for efficient hydration and drug entrapment.

Issue: Instability of the liposomal formulation (e.g., aggregation, drug leakage).

  • Possible Cause: Unfavorable surface charge or lipid composition.

  • Troubleshooting:

    • Surface Charge Modification: Incorporate charged lipids (e.g., phosphatidylserine, DOTAP) to increase the zeta potential and electrostatic repulsion between vesicles, thus preventing aggregation.

    • PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids can provide steric stabilization, prolonging circulation time and improving stability.

    • Storage: Store liposomal suspensions at 4°C and avoid freezing, which can disrupt the lipid bilayer.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Issue: The formulation does not form a nanoemulsion upon dilution (forms a coarse emulsion or precipitates).

  • Possible Cause: Inappropriate selection of oil, surfactant, or co-surfactant, or incorrect ratios.

  • Troubleshooting:

    • Excipient Screening: Systematically screen various oils, surfactants (with a high HLB value), and co-surfactants for their ability to solubilize this compound and form a stable nanoemulsion.

    • Construct Ternary Phase Diagrams: These diagrams are essential for identifying the self-nanoemulsifying region for different combinations and ratios of oil, surfactant, and co-surfactant.

    • Optimize Surfactant/Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is critical for the stability and size of the resulting nanoemulsion droplets.

Issue: Drug precipitation from the SNEDDS formulation upon aqueous dilution.

  • Possible Cause: The drug concentration exceeds its solubility in the resulting nanoemulsion.

  • Troubleshooting:

    • Reduce Drug Loading: Decrease the initial concentration of this compound in the SNEDDS pre-concentrate.

    • Increase Surfactant Concentration: A higher concentration of surfactant can create more micelles to solubilize the drug.

    • Incorporate Co-solvents: The addition of a co-solvent can help to maintain drug solubility upon dilution.

Data Presentation

Table 1: Hypothetical Physicochemical Characteristics of this compound Formulations

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
Solid Dispersion20N/AN/AN/A
Liposomes575150 ± 20-25 ± 5
SNEDDS10N/A50 ± 10-15 ± 5

Note: This data is illustrative and based on typical values for similar poorly soluble drugs. Specific experimental data for this compound formulations is limited in publicly available literature.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (Free)1502.0900100
Solid Dispersion4501.52700300
Liposomes3002.52250250
SNEDDS6001.03600400

Note: This data is illustrative and based on typical improvements observed for these formulation types with other poorly soluble drugs.[6] Specific experimental data for this compound formulations is limited.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP VA64) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting thin film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size and store it in a desiccator.

Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Dissolution: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion to identify the self-nanoemulsifying region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio and mix them thoroughly. Add the required amount of this compound to this mixture and stir until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the prepared SNEDDS for its self-emulsification time, droplet size, and zeta potential upon dilution in an aqueous medium.

Mandatory Visualizations

Caption: this compound inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Efficacy Evaluation start This compound (Poorly Soluble) sd Solid Dispersion start->sd lipo Liposomes start->lipo snedds SNEDDS start->snedds size Particle Size & Zeta Potential sd->size dle Drug Loading & Encapsulation Efficiency sd->dle morphology Morphology (SEM/TEM) sd->morphology release In Vitro Release sd->release lipo->size lipo->dle lipo->morphology lipo->release snedds->size snedds->dle snedds->morphology snedds->release invivo In Vivo Pharmacokinetics size->invivo dle->invivo morphology->invivo release->invivo efficacy Therapeutic Efficacy Study invivo->efficacy

Caption: Workflow for the formulation and evaluation of this compound delivery systems.

Logical_Relationship cluster_improvements Physicochemical Improvements poor_solubility Poor Aqueous Solubility of this compound formulation Formulation Strategy (Solid Dispersion, Liposomes, SNEDDS) poor_solubility->formulation addresses dissolution Increased Dissolution Rate formulation->dissolution leads to solubilization Enhanced Solubilization formulation->solubilization leads to stability Improved Stability formulation->stability leads to bioavailability Increased Oral Bioavailability dissolution->bioavailability solubilization->bioavailability stability->bioavailability efficacy Enhanced Therapeutic Efficacy bioavailability->efficacy

Caption: Relationship between formulation strategies and enhanced therapeutic efficacy of this compound.

References

Technical Support Center: Managing Atractylenolide III Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atractylenolide III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays, ensuring the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a sesquiterpene lactone, a major bioactive component isolated from the rhizome of Atractylodes macrocephala. It is investigated for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT.[1]

Q2: Can this compound interfere with my biochemical assay?

A2: While specific data on this compound is limited, compounds of its class—sesquiterpene lactones—have been reported to interfere with certain assay technologies.[3] Natural products, in general, can be a source of false positives in high-throughput screening (HTS) due to various interference mechanisms.[4][5] Therefore, it is crucial to perform appropriate control experiments to rule out assay artifacts.

Q3: What are the common types of assay interference caused by natural products like this compound?

A3: Natural products can cause interference through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[6][7]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a false-negative result.[4]

  • Compound Aggregation: At higher concentrations, some molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results in inhibition assays.[8][9]

  • Luciferase Inhibition: Compounds can directly inhibit the reporter enzyme, such as firefly luciferase, which is commonly used in reporter gene assays. Sesquiterpene lactones have been specifically shown to inhibit luciferase activity.[3]

  • Chemical Reactivity: Some compounds can react directly with assay components, such as the substrate or enzymes.[4]

  • Pan-Assay Interference Compounds (PAINS): this compound may contain substructures that are known to be PAINS, which are compounds that show activity in numerous assays through non-specific mechanisms.[10][11]

Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned?

A4: PAINS are chemical structures that are known to frequently appear as "hits" in many different HTS assays.[10] Their activity is often non-specific and arises from assay interference rather than a selective interaction with the biological target.[11] It is important to be aware of PAINS and to perform counter-screens to ensure that the observed activity of this compound is specific to your target of interest.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter when working with this compound.

Issue 1: Suspected Autofluorescence or Fluorescence Quenching in a Fluorescence-Based Assay

Symptoms:

  • Unexpectedly high or low fluorescence readings in wells containing this compound compared to controls.

  • Inconsistent dose-response curves.

Troubleshooting Workflow:

start Start: Suspected Fluorescence Interference pre_read Perform a Pre-read: Read plate with compound alone in assay buffer. start->pre_read high_signal Is pre-read signal high? pre_read->high_signal autofluorescence Conclusion: Autofluorescence is likely. Consider data correction or an orthogonal assay. high_signal->autofluorescence Yes no_autofluorescence No significant autofluorescence. high_signal->no_autofluorescence No quenching_control Run a Quenching Control: Add compound to a known concentration of the fluorescent product. no_autofluorescence->quenching_control low_signal Is signal lower than control? quenching_control->low_signal quenching Conclusion: Fluorescence quenching is occurring. An orthogonal assay is recommended. low_signal->quenching Yes no_quenching No significant quenching observed. Proceed with primary assay. low_signal->no_quenching No

Caption: Workflow for troubleshooting fluorescence interference.

Experimental Protocol: Autofluorescence Check

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of the microplate.

  • Add assay buffer without any other reagents (e.g., enzyme, substrate).

  • Incubate the plate under the same conditions as the primary assay.

  • Read the fluorescence intensity using the same filters as the primary assay.

  • Analysis: A significant increase in fluorescence compared to the vehicle control indicates autofluorescence.[6]

Issue 2: Suspected Compound Aggregation Leading to Non-Specific Inhibition

Symptoms:

  • This compound shows potent inhibition in a biochemical assay.

  • The dose-response curve is steep or has a high Hill slope.

  • The inhibitory effect is not reproducible in cell-based assays.

Troubleshooting Workflow:

start Start: Suspected Aggregation-Based Inhibition detergent_assay Perform Assay with Non-ionic Detergent: (e.g., 0.01% Triton X-100) start->detergent_assay ic50_shift Is there a significant rightward shift in the IC50 value? detergent_assay->ic50_shift aggregation Conclusion: Aggregation is the likely mechanism of inhibition. ic50_shift->aggregation Yes no_aggregation No significant IC50 shift. Inhibition is likely not due to aggregation. ic50_shift->no_aggregation No

Caption: Workflow for identifying aggregation-based inhibitors.

Experimental Protocol: Detergent-Based Assay for Aggregation

  • Prepare two sets of serial dilutions of this compound: one in the standard assay buffer and another in the assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).[12]

  • Perform the biochemical inhibition assay with both sets of dilutions.

  • Determine the IC50 values for both conditions.

  • Analysis: A significant increase in the IC50 value in the presence of the detergent suggests that this compound is acting as an aggregator.[8][12]

Issue 3: Suspected Direct Inhibition of Luciferase in a Reporter Gene Assay

Symptoms:

  • Decreased luminescence signal in a luciferase-based reporter assay upon treatment with this compound.

  • The observed effect does not correlate with the expected biological activity on the promoter of interest.

Troubleshooting Workflow:

start Start: Suspected Luciferase Inhibition counterscreen Perform Luciferase Inhibition Counterscreen: Test compound directly against purified luciferase enzyme. start->counterscreen inhibition Does the compound inhibit luciferase activity? counterscreen->inhibition luciferase_inhibitor Conclusion: Compound is a direct luciferase inhibitor. Primary assay results are likely false positives. inhibition->luciferase_inhibitor Yes not_inhibitor Compound does not inhibit luciferase. Observed effect in primary assay is likely on the biological target. inhibition->not_inhibitor No

Caption: Workflow for identifying direct luciferase inhibitors.

Experimental Protocol: Luciferase Inhibition Counterscreen

  • Prepare a serial dilution of this compound in a suitable buffer.

  • Add a constant, predetermined concentration of purified firefly luciferase to each well.

  • Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin, ATP).

  • Immediately measure the luminescence signal.

  • Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[6][13]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the troubleshooting experiments to help in the interpretation of results.

Interference Type Experimental Approach Parameter Measured Result Indicating Interference Control (No Interference)
Autofluorescence Pre-read of compound plateRelative Fluorescence Units (RFU)RFU > 3x backgroundRFU ≈ background
Fluorescence Quenching Addition of compound to fluorophore% Decrease in RFU> 20% decrease< 5% decrease
Aggregation Assay with and without 0.01% Triton X-100Fold shift in IC50> 5-fold increase< 2-fold change
Luciferase Inhibition Direct assay with purified luciferaseIC50 (µM)< 20 µM> 100 µM

Signaling Pathways Potentially Modulated by this compound

The following diagram illustrates some of the key signaling pathways reported to be modulated by this compound, which may be the intended targets in your experiments. Understanding these can help differentiate true biological activity from assay interference.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Responses ATL3 This compound NFKB NF-κB Pathway ATL3->NFKB Inhibits MAPK MAPK Pathway ATL3->MAPK Inhibits JAK_STAT JAK/STAT Pathway ATL3->JAK_STAT Inhibits Inflammation Inflammation (e.g., ↓ TNF-α, IL-6) NFKB->Inflammation Regulates MAPK->Inflammation Regulates Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulates Apoptosis Apoptosis JAK_STAT->Apoptosis Regulates JAK_STAT->Cell_Proliferation Regulates

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Atractylenolide III Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of Atractylenolide III (ATL-III) to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound (ATL-III) can cross the blood-brain barrier (BBB)?

A1: Several preclinical studies have indicated that ATL-III possesses the ability to cross the BBB and exert neuroprotective effects.[1][2] A study on the tissue distribution of ATL-III in rats after oral administration showed that it was detected in both the cerebrum and cerebellum.[3] Furthermore, its neuroprotective effects in animal models of stroke, Alzheimer's disease, and Parkinson's disease suggest its presence in the CNS.[4][5] However, detailed quantitative data on the percentage of ATL-III that crosses the BBB is still emerging.

Q2: What are the known pharmacokinetic parameters of ATL-III in plasma?

A2: A pharmacokinetic study in Sprague-Dawley rats following oral administration of ATL-III revealed the following parameters.[6] These values provide a baseline for understanding the systemic availability of ATL-III.

Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterValueUnit
Cmax (Maximum Concentration)1211ng/L
Tmax (Time to Maximum Concentration)45min
t1/2 (Half-life)172.1min
AUC(0-t) (Area Under the Curve)156031ng/L*min

Q3: What are the main challenges in delivering ATL-III to the CNS?

A3: Like many therapeutic compounds, delivering ATL-III to the CNS is hindered by several challenges:

  • The Blood-Brain Barrier (BBB): This highly selective barrier restricts the passage of most molecules from the bloodstream into the brain.[7]

  • Efflux Pumps: P-glycoprotein (P-gp) and other efflux transporters actively pump xenobiotics, potentially including ATL-III, out of the brain endothelial cells back into the bloodstream.

  • Poor Aqueous Solubility: As a sesquiterpene lactone, ATL-III may have limited solubility in aqueous solutions, which can affect its bioavailability.

  • Metabolism: ATL-III is metabolized in the body, which can reduce the amount of active compound available to reach the CNS.[8]

Q4: What are the promising strategies to enhance the CNS delivery of ATL-III?

A4: Several strategies are being explored to improve the delivery of drugs like ATL-III to the brain:

  • Nanoparticle-based Delivery Systems: Encapsulating ATL-III in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[9][10][11][12]

  • Liposomal Formulations: Liposomes can be used to encapsulate ATL-III, and their surface can be modified with ligands to target specific receptors on the BBB for enhanced transport.[13][14][15]

  • Intranasal Delivery: Administration of ATL-III via the nasal route may allow it to bypass the BBB and directly enter the CNS through the olfactory and trigeminal nerves.[16][17][18][19]

Troubleshooting Guides

Issue 1: Low or undetectable levels of ATL-III in the brain tissue or cerebrospinal fluid (CSF).
Potential Cause Troubleshooting Step
Poor BBB permeability 1. Formulation: Consider encapsulating ATL-III in nanoparticles or liposomes to enhance its ability to cross the BBB.[9][15] 2. Route of Administration: Explore intranasal delivery as an alternative to systemic administration to bypass the BBB.[16][17]
High activity of efflux pumps 1. Co-administration with inhibitors: Use known P-gp inhibitors to see if the brain concentration of ATL-III increases. 2. Formulation: Certain nanoparticle formulations can reduce the recognition of the drug by efflux pumps.
Rapid metabolism 1. Pharmacokinetic analysis: Conduct a detailed pharmacokinetic study to understand the metabolic profile of ATL-III.[8] 2. Formulation: Encapsulation strategies can protect ATL-III from metabolic enzymes.
Insufficient analytical sensitivity 1. Method validation: Ensure that your analytical method (e.g., HPLC-MS/MS) is validated for the quantification of ATL-III in brain matrices.[20][21][22] 2. Sample preparation: Optimize your extraction method to maximize the recovery of ATL-III from brain tissue.[23]
Issue 2: Inconsistent results in in vitro BBB permeability assays.
Potential Cause Troubleshooting Step
Poor integrity of the in vitro BBB model 1. TEER measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.[24] 2. Paracellular permeability marker: Use a marker like Lucifer yellow or a fluorescently labeled dextran (B179266) to assess the paracellular permeability. High permeability to these markers indicates a leaky barrier.[24]
Cell line variability 1. Cell source and passage number: Use a consistent cell source and keep the passage number low, as cell characteristics can change over time.[25] 2. Co-culture models: Consider using co-culture models with astrocytes and pericytes to better mimic the in vivo BBB environment.[26]
Issues with ATL-III formulation 1. Solubility: Ensure that ATL-III is fully dissolved in the assay medium. The use of a vehicle like DMSO should be minimized and controlled for. 2. Stability: Assess the stability of ATL-III in the assay medium over the course of the experiment.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol describes a general procedure for assessing the permeability of this compound across a brain endothelial cell monolayer.

Materials:

  • Brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound (with a validated analytical standard)

  • Lucifer yellow or fluorescein (B123965) isothiocyanate (FITC)-dextran

  • Trans-Epithelial Electrical Resistance (TEER) measurement system

Methodology:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density.

  • Cell Culture: Culture the cells until they form a confluent monolayer. For co-culture models, astrocytes and pericytes can be seeded on the basolateral side of the insert or the bottom of the well.

  • Barrier Integrity Assessment:

    • Measure the TEER of the monolayer daily. The TEER values should plateau at a high level, indicating the formation of tight junctions.

    • Perform a permeability assay with a paracellular marker (e.g., Lucifer yellow). The permeability of this marker should be low.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with a transport buffer.

    • Add a known concentration of this compound to the apical chamber.

    • At various time points, take samples from the basolateral chamber.

    • Analyze the concentration of ATL-III in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of ATL-III to the basolateral chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of ATL-III in the apical chamber.

Workflow for In Vitro BBB Permeability Assay

G cluster_prep Preparation cluster_validation Barrier Integrity Validation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Endothelial Cells on Transwell Inserts culture Culture to Confluence seed_cells->culture teer Measure TEER culture->teer marker Assess Paracellular Marker Permeability teer->marker add_atl3 Add ATL-III to Apical Chamber marker->add_atl3 sample Sample from Basolateral Chamber add_atl3->sample analyze Quantify ATL-III (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate

Workflow for assessing this compound permeability across an in vitro BBB model.

Protocol 2: In Vivo Brain Microdialysis for Unbound ATL-III Quantification

This protocol provides a general framework for measuring the unbound concentration of this compound in the brain extracellular fluid of a living animal.[27][28]

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical system for quantification (e.g., UPLC-MS/MS)

Methodology:

  • Surgical Implantation: Under anesthesia, implant a microdialysis guide cannula into the brain region of interest using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.

  • ATL-III Administration: Administer this compound via the desired route (e.g., intravenous, oral).

  • Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

  • Blood Sampling: Collect blood samples at corresponding time points to determine the plasma concentration of ATL-III.

  • Sample Analysis: Analyze the concentration of ATL-III in the dialysate and plasma samples using a validated analytical method.

  • Data Analysis:

    • Correct the dialysate concentrations for the in vivo recovery of the probe.

    • Plot the unbound brain concentration and plasma concentration versus time.

    • Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp,uu).

Workflow for In Vivo Brain Microdialysis

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample and Data Analysis implant Implant Guide Cannula recover Animal Recovery implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse administer Administer ATL-III perfuse->administer collect Collect Dialysate and Blood Samples administer->collect quantify Quantify ATL-III (UPLC-MS/MS) collect->quantify calculate_pk Calculate Kp,uu quantify->calculate_pk

Workflow for measuring unbound this compound concentrations in the brain using microdialysis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several signaling pathways in the central nervous system, contributing to its neuroprotective effects.

PI3K/Akt Signaling Pathway

G ATL_III This compound PI3K PI3K ATL_III->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

This compound modulates the PI3K/Akt pathway to reduce neuroinflammation.

JAK2/STAT3 Signaling Pathway

G ATL_III This compound JAK2 JAK2 ATL_III->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates Pro_inflammatory Pro-inflammatory Cytokines STAT3->Pro_inflammatory Induces Transcription Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Mediates

This compound inhibits the JAK2/STAT3 pathway to suppress neuroinflammation.[4]

Nrf2/HO-1 Signaling Pathway

G ATL_III This compound Keap1 Keap1 ATL_III->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation HO1 HO-1 Nrf2->HO1 Induces Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Mediates

This compound activates the Nrf2/HO-1 pathway to enhance antioxidant defenses.[2]

References

Strategies to reduce animal-to-animal variability in Atractylenolide III studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address animal-to-animal variability in Atractylenolide III studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known pharmacological effects?

A1: this compound is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala. It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Research has shown its potential in modulating signaling pathways related to inflammation and cell survival.[2][3]

Q2: What are the primary sources of animal-to-animal variability in this compound pharmacokinetic studies?

A2: High inter-individual variability in pharmacokinetic studies is a common challenge. For compounds like this compound, this variability can stem from several factors:

  • Animal-Related Factors: Intrinsic differences in the genetic makeup, age, sex, weight, and health status of the animals can significantly influence drug metabolism and disposition.

  • Environmental Factors: Variations in housing conditions, diet, and stress levels can alter physiological parameters and affect how an animal processes the compound.

  • Experimental Procedures: Inconsistencies in dose preparation, formulation, route of administration, and timing of sample collection are major contributors to variability. The skill and consistency of the personnel performing procedures like oral gavage are also critical.[4][5][6][7]

Q3: How does the formulation of this compound impact experimental variability?

A3: As a poorly water-soluble compound, the formulation of this compound is critical for ensuring consistent absorption and bioavailability.[8] The choice of vehicle can significantly affect its dissolution rate and absorption from the gastrointestinal tract.[9][10][11] Inconsistent formulation preparation can lead to significant differences in exposure between animals, thereby increasing variability. It is crucial to use a well-defined and consistent formulation throughout the study.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound

Potential Cause 1: Inconsistent Oral Gavage Technique

  • Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and prevent incorrect administration, such as accidental tracheal dosing.[4][5][7][12] Consistent restraint methods and the use of appropriate gavage needle sizes are crucial.[12] Consider using flexible gavage tubes to reduce the risk of esophageal trauma.[7]

Potential Cause 2: Variability in Formulation

  • Solution: Prepare a fresh, homogenous suspension or solution of this compound for each experiment. Ensure the vehicle used is appropriate for the compound and the route of administration. For poorly soluble compounds, consider using solubilizing agents or creating a micro-emulsion, but be aware that these can also influence pharmacokinetics.[9][11] Document the formulation preparation process in detail.

Potential Cause 3: Animal-Related Factors

  • Solution: Use animals of the same strain, sex, and a narrow age and weight range.[4] Allow for an adequate acclimatization period (at least one week) before starting the experiment. Monitor the health of the animals throughout the study.

Issue 2: Inconsistent Pharmacodynamic Effects at the Same Dose

Potential Cause 1: Differences in Drug Metabolism

  • Solution: this compound is primarily metabolized by cytochrome P450 enzymes. The activity of these enzymes can vary between individual animals. While difficult to control directly, being aware of this and ensuring a homogenous animal population can help. Using a sufficient number of animals per group can help to statistically mitigate this variability.

Potential Cause 2: Stress-Induced Physiological Changes

  • Solution: Minimize animal stress by handling them frequently before the experiment to acclimate them to the procedures. Perform experiments at the same time of day to account for circadian rhythms. A calm and consistent environment is key.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

ParameterValueReference
Dose (mg/kg)100[13]
Tmax (min)45
Cmax (ng/L)1211
t1/2 (min)172.1
AUC(0-t) (ng/L*min)156031

Note: These values are derived from a specific study and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Housing: House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Suspend in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Ensure the final concentration allows for an administration volume of 10 mL/kg.

    • Vortex thoroughly before each administration to ensure a homogenous suspension.

  • Dosing Procedure:

    • Gently restrain the rat.

    • Measure the distance from the oral cavity to the stomach and mark the gavage needle to ensure proper placement.

    • Carefully insert a 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle into the esophagus.[4]

    • Administer the dose slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Western Blot Analysis of PI3K/AKT/GSK3β Signaling Pathway
  • Sample Preparation:

    • Following treatment with this compound, euthanize the animals and harvest the target tissue (e.g., brain, liver).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[14]

  • Protein Quantification:

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel.[14][15]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-GSK3β (Ser9), GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15][16][17][18]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[14][15]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[14] Normalize the expression of target proteins to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (Strain, Sex, Age) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Dosing Oral Gavage Administration Acclimatization->Dosing Formulation Prepare this compound Formulation Formulation->Dosing Sample_Collection Blood/Tissue Collection Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot) Sample_Collection->PD_Analysis PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) GSK3b GSK3β AKT->GSK3b Inhibits (via phosphorylation at Ser9) Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Inhibits Atractylenolide_III This compound Atractylenolide_III->PI3K Modulates Atractylenolide_III->AKT Modulates

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Atractylenolide III and Atractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, Atractylenolide I and Atractylenolide III, two sesquiterpene lactones derived from the rhizome of Atractylodes macrocephala, have garnered significant attention for their potent anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of their efficacy, drawing upon experimental data to elucidate their mechanisms of action and relative potencies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-inflammatory Activity

Experimental evidence consistently demonstrates that both Atractylenolide I and this compound effectively inhibit key inflammatory mediators. However, their potency varies depending on the specific marker. Atractylenolide I has shown a more potent inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) in lipopolysaccharide (LPS)-activated peritoneal macrophages.[3][4]

Inflammatory MediatorAtractylenolide I (IC50)This compound (IC50)Cell ModelReference
TNF-α Production 23.1 µM56.3 µMLPS-stimulated peritoneal macrophages[3][4]
NO Production 41.0 µM>100 µM (45.1% inhibition at 100 µM)LPS-stimulated peritoneal macrophages[3][4]
iNOS Activity 67.3 µM76.1 µMLPS-stimulated peritoneal macrophages[3][4]
IL-6 Production Inhibition observedInhibition observedLPS-stimulated RAW264.7 cells[3][5]
PGE2 Production Not specifiedInhibition observedLPS-induced RAW264.7 mouse macrophages[5]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Mechanisms of Action: A Focus on Signaling Pathways

Both Atractylenolide I and this compound exert their anti-inflammatory effects by modulating crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Atractylenolide I has been shown to inhibit the activation of NF-κB and the phosphorylation of ERK1/2 and p38 MAPK in LPS-stimulated RAW264.7 cells.[8] This action is linked to the inhibition of Toll-like receptor 4 (TLR4) and its downstream signaling components.[6][8]

This compound also suppresses the transcriptional activity of NF-κB and inhibits the activation of ERK1/2, p38, and JNK in LPS-treated macrophages.[5][9] Furthermore, this compound has been found to downregulate TLR4 expression, thereby inhibiting the p38 MAPK and JNK pathways.[4][10] In addition to these shared pathways, some studies suggest this compound may also modulate the JAK2/STAT3 pathway to exert its anti-inflammatory and neuroprotective effects.[6]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the comparative analysis.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW264.7 or primary peritoneal macrophages, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of Atractylenolide I or this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).[5][9]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits.[5]

Western Blot Analysis

To investigate the effects on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, ERK1/2, JNK) followed by incubation with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[5][9]

Visualizing the Mechanisms

To better illustrate the relationships and processes described, the following diagrams are provided.

G General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis a Seed Macrophage Cells (e.g., RAW 264.7) b Incubate for 24h a->b c Pre-treat with Atractylenolide I or III (Various Concentrations) b->c d Stimulate with LPS (e.g., 1 µg/mL) c->d e Incubate for a defined period (e.g., 24h) d->e f Collect Supernatant e->f g Lyse Cells e->g h Griess Assay (NO) f->h i ELISA (TNF-α, IL-6, PGE2) f->i j Western Blot (NF-κB, MAPK proteins) g->j

Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of Atractylenolide I and III in vitro.

G Signaling Pathways Modulated by Atractylenolide I & III LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Mediators Inflammatory Mediators (TNF-α, NO, IL-6, PGE2) Gene->Mediators AT1 Atractylenolide I AT1->MAPK AT1->NFkB AT3 This compound AT3->TLR4 AT3->MAPK AT3->NFkB

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory actions of Atractylenolide I and III.

Conclusion

Both Atractylenolide I and this compound are promising anti-inflammatory agents that function through the inhibition of the NF-κB and MAPK signaling pathways.[6] The available data suggests that Atractylenolide I is a more potent inhibitor of TNF-α and NO production compared to this compound.[3][4] However, both compounds demonstrate significant, dose-dependent anti-inflammatory effects.[3][5] Further head-to-head comparative studies are warranted to fully elucidate the differences in their inhibitory profiles against a broader range of inflammatory mediators and to explore their therapeutic potential in various inflammatory conditions.

References

Validating the Neuroprotective Mechanism of Atractylenolide III: A Comparative Guide with Knockout Model-Validated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective mechanisms of Atractylenolide III (ATL-III) and alternative compounds. The performance of these potential therapeutic agents is supported by experimental data, with a focus on validation using knockout models and gene-silencing techniques.

This compound, a sesquiterpenoid lactone derived from the traditional Chinese medicine Atractylodes macrocephala, has demonstrated significant neuroprotective properties in various preclinical models. Its therapeutic potential is attributed to its multifaceted mechanism of action, targeting several key signaling pathways involved in neuronal damage and cell death. This guide delves into the experimental validation of these mechanisms, particularly through the lens of genetic knockout or knockdown studies, and compares its efficacy with other well-researched neuroprotective agents.

This compound: A Multi-Target Neuroprotective Agent

This compound has been shown to exert its neuroprotective effects through the modulation of several critical signaling pathways. These include the inhibition of apoptosis, reduction of oxidative stress, and regulation of inflammatory responses.

Key Signaling Pathways of this compound:
  • Anti-Apoptotic Effects: ATL-III has been found to inhibit the caspase signaling pathway, a critical component of the apoptotic cascade. It also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Antioxidant Activity: A significant mechanism of ATL-III is the reduction of reactive oxygen species (ROS) and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of cellular antioxidant responses.

  • Anti-inflammatory Action: ATL-III can suppress neuroinflammation by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) and Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathways.

  • Autophagy Regulation: Recent studies have highlighted the role of ATL-III in enhancing autophagy-mediated clearance of pathological protein aggregates through the Yin Yang 1 (YY1)/Transcription factor EB (TFEB) pathway.[1][2]

Validation of this compound's Mechanism with Gene Silencing

While direct knockout mouse model studies for this compound are not yet widely published, evidence from gene-silencing experiments provides strong support for its mechanism of action. A key study demonstrated that the neuroprotective effects of ATL-III in a model of Alzheimer's disease were reversed upon silencing of the transcription factor YY1.[1][2] This finding is crucial as it directly links the YY1-TFEB autophagy pathway to the therapeutic action of ATL-III.

Performance Comparison with Knockout-Validated Alternatives

To provide a comprehensive evaluation, this guide compares this compound with other neuroprotective agents whose mechanisms have been validated using knockout mouse models.

CompoundTarget PathwayKnockout ModelKey Findings in Knockout ModelReference
This compound YY1-TFEBYY1 SilencingThe protective effects of ATL-III were reversed upon silencing of YY1, confirming the pathway's role.[1][2][1][2]
Sulforaphane (B1684495) Nrf2/HO-1Nrf2 KnockoutThe neuroprotective effects of Sulforaphane were significantly diminished in Nrf2 knockout mice, demonstrating the critical role of this pathway.[3][4][3][4]
Resveratrol (B1683913) SIRT1SIRT1 KnockoutThe neuroprotective effects of Resveratrol in ischemic stroke models were attenuated in SIRT1 knockout mice, highlighting the importance of SIRT1 activation.[5][6][7][8][5]
Edaravone (B1671096) Free Radical Scavenging-While not validated with a specific knockout model for its primary mechanism, its efficacy is well-established in various neurological injury models.[9][10][11][12][13][10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the neuroprotective efficacy of this compound and its alternatives.

Table 1: In Vivo Efficacy in Ischemic Stroke Models
CompoundModelDosageInfarct Volume ReductionNeurological Score ImprovementReference
This compound MCAO Mice20 mg/kgSignificant reduction (exact percentage varies between studies)Significantly improved neurological deficit scores.[14][15][16][14][16]
Sulforaphane MCAO Rats5 mg/kgSignificant reductionImproved neurological function.[17][18][17]
Resveratrol MCAO Mice5 mg/kg (IV)36% reductionImproved neurobehavioral outcomes.[7][7]
Edaravone MCAO Mice3.0 mg/kgReduced to ~77% of control-[11]
Table 2: In Vitro Neuroprotective Effects
CompoundCell ModelInsultKey Outcome MeasuresQuantitative ChangeReference
This compound Primary NeuronsHomocysteineNeuronal ApoptosisSignificant protection from apoptotic death.[19][20][19][20]
This compound MG6 MicrogliaLPSPro-inflammatory Cytokines (TNF-α, IL-6)TNF-α reduced to 73%, IL-6 reduced to 82% of LPS-treated group.[21][21]
This compound HT22 CellsOGD/RCell Viability, ROS LevelsSignificantly increased cell viability and reduced ROS levels.[22][22]
Sulforaphane -----
Resveratrol -----
Edaravone -----

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.

G cluster_stimulus Neurotoxic Stimuli cluster_ATLIII This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ischemia Ischemia JAK2_STAT3 JAK2/STAT3 Ischemia->JAK2_STAT3 PI3K_Akt_NFkB PI3K/Akt/NF-κB Ischemia->PI3K_Akt_NFkB Glutamate Glutamate Caspase_Pathway Caspase Pathway Glutamate->Caspase_Pathway Aβ Aggregates Aβ Aggregates YY1_TFEB YY1/TFEB Aβ Aggregates->YY1_TFEB Oxidative_Stress Oxidative Stress Nrf2_HO1 Nrf2/HO-1 Oxidative_Stress->Nrf2_HO1 ATL_III This compound ATL_III->JAK2_STAT3 Inhibits ATL_III->PI3K_Akt_NFkB Modulates ATL_III->Nrf2_HO1 Activates ATL_III->YY1_TFEB Activates ATL_III->Caspase_Pathway Inhibits Neuroinflammation Neuroinflammation JAK2_STAT3->Neuroinflammation PI3K_Akt_NFkB->Neuroinflammation Oxidative_Stress_Outcome Oxidative Stress Nrf2_HO1->Oxidative_Stress_Outcome Reduces Autophagy Autophagy YY1_TFEB->Autophagy Apoptosis Apoptosis Caspase_Pathway->Apoptosis Neuroinflammation->Apoptosis Oxidative_Stress_Outcome->Apoptosis Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Apoptosis->Neuronal_Survival Inhibits

Caption: Signaling pathways modulated by this compound for neuroprotection.

G cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation MCAO_model MCAO Mouse Model (Wild-type vs. Knockout/Silenced) Behavioral_tests Behavioral Tests (e.g., Neurological Score) MCAO_model->Behavioral_tests Histology Histological Analysis (e.g., Infarct Volume) MCAO_model->Histology Biochemical_assays_invivo Biochemical Assays (e.g., ELISA for cytokines) MCAO_model->Biochemical_assays_invivo Cell_culture Neuronal/Microglial Cell Culture (Wild-type vs. Knockout/Silenced) Neurotoxic_insult Neurotoxic Insult (e.g., OGD/R, LPS) Cell_culture->Neurotoxic_insult Viability_assays Cell Viability Assays (e.g., MTT) Neurotoxic_insult->Viability_assays Western_blot Western Blot (Protein Expression) Neurotoxic_insult->Western_blot Immunofluorescence Immunofluorescence (Protein Localization) Neurotoxic_insult->Immunofluorescence Treatment Treatment (this compound or Alternative) Treatment->MCAO_model Treatment->Neurotoxic_insult

Caption: Experimental workflow for validating neuroprotective mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical procedure is a common method to induce focal cerebral ischemia in rodents, mimicking human stroke.

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a specific duration (e.g., 60 minutes), after which the filament is withdrawn to allow for reperfusion.

  • Post-operative Care: Animals receive post-operative care, including hydration and analgesics, and are monitored for neurological deficits.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.

  • Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-STAT3, Nrf2) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Immunohistochemistry for Neuronal Apoptosis

This method is used to visualize and quantify apoptotic cells within brain tissue sections.

  • Tissue Preparation: Brains are fixed with 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat.

  • Staining Procedure:

    • Brain sections are permeabilized with Triton X-100.

    • Non-specific binding is blocked with a blocking solution (e.g., normal goat serum).

    • Sections are incubated with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the number of apoptotic cells is counted in specific brain regions.

Conclusion

This compound is a promising neuroprotective agent with a multi-target mechanism of action. While direct validation of its mechanisms using knockout mice is an area for future research, gene-silencing studies provide strong evidence for its mode of action, particularly through the YY1-TFEB pathway. When compared to other neuroprotective agents that have been validated with knockout models, such as Sulforaphane and Resveratrol, this compound demonstrates comparable efficacy in preclinical models of neurological disorders. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for neurodegenerative diseases and acute brain injury.

References

Atractylenolide III and Dexamethasone: A Comparative Analysis in Acute Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the efficacy of novel anti-inflammatory compounds in established preclinical models is paramount. This guide provides a detailed, data-driven comparison of Atractylenolide III, a natural sesquiterpene lactone, and dexamethasone (B1670325), a potent synthetic glucocorticoid, in their capacity to mitigate acute inflammation.

This comparison focuses on two widely utilized models of acute inflammation: the in vitro lipopolysaccharide (LPS)-induced macrophage activation model and the in vivo carrageenan-induced paw edema model. The data presented herein is compiled from multiple studies to offer a comprehensive overview of their respective anti-inflammatory profiles.

In Vitro Anti-inflammatory Effects: Inhibition of Pro-inflammatory Mediators

The lipopolysaccharide (LPS)-induced activation of macrophages, such as the RAW 264.7 cell line, is a cornerstone model for assessing the anti-inflammatory potential of compounds at the cellular level. Upon stimulation with LPS, macrophages release a cascade of pro-inflammatory cytokines and mediators. The following tables summarize the inhibitory effects of this compound and dexamethasone on key inflammatory markers in this model.

Table 1: this compound - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory MediatorCell TypeThis compound Concentration% Inhibition / EffectReference
TNF-αPeritoneal Macrophages56.3 µM (IC50)50%[1]
Nitric Oxide (NO)Peritoneal Macrophages100 µM45.1% ± 6.2%[1]
IL-6RAW 264.7100 µMSignificant reduction
PGE2RAW 264.750 µM, 100 µMStatistically significant decrease
COX-2RAW 264.750 µM, 100 µMStatistically significant decrease
IL-1βMouse Microglia100 µMSignificant decrease in mRNA and protein[2]

Table 2: Dexamethasone - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory MediatorCell TypeDexamethasone Concentration% Inhibition / EffectReference
TNF-αRAW 264.71 µM, 10 µMSignificant suppression of secretion
IL-1βRAW 264.7Dose-dependentInhibition of mRNA expression[3]
IL-6RAW 264.76 µMSignificant reduction in mRNA expression
TNF-α (mRNA)RAW 264.76 µMSignificant reduction in mRNA expression[4]
IL-1β (mRNA)RAW 264.76 µMSignificant reduction in mRNA expression[4]

In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by swelling (edema).

Table 3: Dexamethasone - Effect on Carrageenan-Induced Paw Edema in Rats

Time After CarrageenanDexamethasone DosePaw Volume (mL) / Paw Thickness (mm)% InhibitionReference
3 hours1 mg/kgData not specifiedSignificant reduction
5 hours1 mg/kgData not specifiedSignificant reduction

Quantitative data for the effect of this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. Therefore, a direct quantitative comparison for this in vivo model cannot be provided at this time.

Mechanistic Insights: Signaling Pathways

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

This compound:

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] Specifically, it can suppress the phosphorylation of key proteins in these pathways, preventing the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of target inflammatory genes.

Dexamethasone:

Dexamethasone, a glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex can translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1).[3] This interference leads to a potent and broad suppression of inflammatory gene expression.[3][4]

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.

  • Gene and Protein Expression (COX-2, iNOS, Cytokines): The expression of these inflammatory mediators at the mRNA and protein level is determined by quantitative Real-Time PCR (qRT-PCR) and Western blotting, respectively.

Carrageenan-Induced Paw Edema in Rodents

Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals. The contralateral paw receives an injection of saline and serves as a control.

Drug Administration: Test compounds (this compound or dexamethasone) or a vehicle control are administered, typically intraperitoneally or orally, at a specified time before or after the carrageenan injection.

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The degree of swelling is calculated as the difference in paw volume before and after carrageenan administration. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Visualizing the Pathways and Workflows

Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis RAW 264.7 Cells RAW 264.7 Cells Seeding in Plates Seeding in Plates RAW 264.7 Cells->Seeding in Plates Pre-treatment Pre-treatment with This compound or Dexamethasone Seeding in Plates->Pre-treatment LPS Stimulation Stimulation with LPS Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) & PGE2 Supernatant Collection->ELISA Griess Assay Griess Assay for NO Supernatant Collection->Griess Assay qRT-PCR qRT-PCR for mRNA Cell Lysis->qRT-PCR Western Blot Western Blot for Protein Cell Lysis->Western Blot Signaling Pathways in Macrophage Activation cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_transcription Nuclear Transcription cluster_output Inflammatory Response cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB inhibits NF-kB_nucleus NF-κB (active) NF-kB->NF-kB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_nucleus->Inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Mediators NO, PGE2, COX-2 Inflammatory_Genes->Mediators Atractylenolide_III This compound Atractylenolide_III->MAPK Atractylenolide_III->IKK Dexamethasone Dexamethasone Dexamethasone->NF-kB_nucleus inhibits transcriptional activity

References

A Head-to-Head Comparison of Atractylenolide III and Other Natural Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is increasingly turning towards natural compounds as a source of novel therapeutic agents. Among these, Atractylenolide III, a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has garnered attention for its anti-inflammatory and potential anti-cancer properties.[1] This guide provides a head-to-head comparison of this compound with other well-researched natural anti-cancer compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin-3-gallate (EGCG). The objective is to present a clear, data-driven comparison of their anti-cancer efficacy, supported by experimental evidence and detailed methodologies to aid in research and development.

Data Presentation: Comparative Efficacy

A critical metric for evaluating the anti-cancer potential of a compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table summarizes the IC50 values of the selected natural compounds across various cancer cell lines, as determined by the MTT assay.

It is important to note that while Curcumin, Resveratrol, Quercetin, and EGCG demonstrate direct dose-dependent cytotoxicity against various cancer cell lines, this compound often exhibits low to no significant direct cytotoxicity in standard assays like the MTT assay.[2] For instance, in one study, this compound showed no significant inhibitory effect on lung cancer cells at concentrations up to 512 μmol/l.[2] Its anti-cancer effects are often observed through other mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, and synergistic effects when combined with other chemotherapeutic agents.[3][4]

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)
Curcumin A549 (Lung)11.2Not Specified
HCT-116 (Colon)10Not Specified
MCF-7 (Breast)25 - 75Not Specified
MDA-MB-231 (Breast)16.4 - 25Not Specified
PC-3 (Prostate)Not SpecifiedNot Specified
HeLa (Cervical)8.6Not Specified
HepG2 (Liver)14.5Not Specified
Resveratrol A549 (Lung)400-50048
HCT-116 (Colon)Not SpecifiedNot Specified
MCF-7 (Breast)51.1824
MDA-MB-231 (Breast)200-25048
PC-3 (Prostate)Not SpecifiedNot Specified
HeLa (Cervical)200-25048
HepG2 (Liver)57.424
Quercetin A549 (Lung)1.02 - 8.65 (µg/ml)24, 48, 72
HCT-116 (Colon)5.79Not Specified
MCF-7 (Breast)Not SpecifiedNot Specified
MDA-MB-231 (Breast)5.81Not Specified
PC-3 (Prostate)Not SpecifiedNot Specified
HeLa (Cervical)Not SpecifiedNot Specified
HepG2 (Liver)Not SpecifiedNot Specified
EGCG A549 (Lung)28.34 - 60.5572
H1299 (Lung)20 - 27.6324, 72
MCF-7 (Breast)Not SpecifiedNot Specified
Hs578T (Breast)Not SpecifiedNot Specified
Caco-2 (Colon)Not SpecifiedNot Specified
This compound A549 (Lung)No significant inhibitionNot Specified
HCT-116 (Colon)Inhibits growth in a concentration-dependent mannerNot Specified
AGS (Gastric)Enhances docetaxel (B913) efficacyNot Specified
SGC-7901 (Gastric)Enhances docetaxel efficacyNot Specified

Experimental Protocols

To ensure the reproducibility and validity of the cited data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the natural compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of the natural compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the natural compound (e.g., via oral gavage or intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound

This compound's anti-cancer activity is often attributed to its ability to modulate key signaling pathways rather than direct cytotoxicity. It has been shown to inhibit the JAK/STAT pathway, which is crucial for cell growth and differentiation.[5] By inhibiting the phosphorylation of JAK3 and STAT3, this compound can suppress tumor growth and induce apoptosis.[2] It also regulates the Bax/Bcl-2 apoptotic signaling pathway by promoting the expression of pro-apoptotic proteins like Bax, Caspase-9, and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2.[6]

Atractylenolide_III_Pathway ATL3 This compound JAK3 JAK3 ATL3->JAK3 inhibits Bcl2 Bcl-2 ATL3->Bcl2 inhibits Bax Bax ATL3->Bax promotes STAT3 STAT3 JAK3->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Bcl2->Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound signaling pathways.

Curcumin

Curcumin, the active component of turmeric, exerts its anti-cancer effects through multiple pathways. One of the most well-studied is the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[7] Curcumin inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of downstream targets like mTOR and ultimately inducing apoptosis.[8]

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K inhibits Akt Akt Curcumin->Akt inhibits Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Curcumin's inhibition of the PI3K/Akt pathway.

Resveratrol

Resveratrol, a polyphenol found in grapes and other fruits, induces apoptosis through various mechanisms. It can activate p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis.[9] Resveratrol has also been shown to modulate the Bcl-2 family of proteins , increasing the expression of pro-apoptotic members like Bax and decreasing the expression of anti-apoptotic members like Bcl-2, thereby promoting the mitochondrial pathway of apoptosis.[10]

Resveratrol_Pathway Resveratrol Resveratrol p53 p53 Resveratrol->p53 activates Bcl2 Bcl-2 Resveratrol->Bcl2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax p53->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Resveratrol's pro-apoptotic signaling.

Quercetin

Quercetin, a flavonoid present in many fruits and vegetables, exhibits anti-cancer activity by modulating inflammatory pathways. A key target is the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.[11] Quercetin inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the transcription of its target genes.[12]

Quercetin_Pathway Quercetin Quercetin IKK IKK Quercetin->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa degradation of IκBα IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus NFkB_IkBa->NFkB releases Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Caption: Quercetin's inhibition of the NF-κB pathway.

Epigallocatechin-3-gallate (EGCG)

EGCG, the major polyphenol in green tea, influences several signaling pathways, including the MAPK pathway. The MAPK cascade (Ras-Raf-MEK-ERK) plays a critical role in cell proliferation and differentiation. EGCG can inhibit the activation of this pathway at multiple levels, including the phosphorylation of ERK1/2, thereby suppressing cancer cell growth.[13]

EGCG_Pathway EGCG EGCG Ras Ras EGCG->Ras inhibits ERK ERK EGCG->ERK inhibits Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: EGCG's modulation of the MAPK signaling pathway.

Conclusion

This guide provides a comparative overview of this compound and other prominent natural anti-cancer compounds. While Curcumin, Resveratrol, Quercetin, and EGCG demonstrate direct cytotoxic effects against a range of cancer cell lines, this compound appears to exert its anti-cancer influence through more nuanced mechanisms, including the modulation of key signaling pathways and synergistic interactions with other therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these natural compounds in oncology. Further research into the specific molecular targets of this compound and its efficacy in combination therapies is warranted to fully understand its place in the arsenal (B13267) of natural anti-cancer agents.

References

A Comparative Guide to the Quantification of Atractylenolide III: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Atractylenolide III, a key bioactive sesquiterpenoid lactone found in the rhizomes of Atractylodes macrocephala. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceutical products. Here, we present a cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from various studies.

Quantitative Performance Comparison

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.

ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity Range 5 - 50 µg/mL[1]4 - 500 ng/mL[2][3]Data for this compound not available. General for sesquiterpenes.
Correlation Coefficient (r²) > 0.999[1]> 0.995[2]Data for this compound not available.
Accuracy (Recovery) 101.08%[1]> 71.90%[2]Data for this compound not available.
Precision (RSD%) 0.98%[1]< 6%[2]Data for this compound not available.
Limit of Detection (LOD) 0.005 µg/mL[1]Not explicitly reported, but LOQ is low.Data for this compound not available.
Limit of Quantification (LOQ) 0.018 µg/mL[1]4 ng/mL[2][3]Data for this compound not available.

Methodology and Experimental Protocols

A generalized workflow for the validation of these analytical methods is depicted below.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Develop Analytical Method Optimization Optimize Parameters Method_Development->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Apply Validated Method

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the quantification of this compound in various matrices, including raw materials and processed products.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the powdered sample of Atractylodes macrocephala rhizome.

    • Extract the analyte using a suitable solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux extraction.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[4]

    • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30, v/v) is often employed.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Detection Wavelength: UV detection is performed at 220 nm.[4]

    • Injection Volume: A standard injection volume of 10-20 µL is used.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

    • The concentration of this compound in the samples is determined from the regression equation of the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of this compound in complex biological matrices like plasma, where concentrations are often very low.

Experimental Protocol:

  • Sample Preparation (for plasma):

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitation agent like methanol or acetonitrile (B52724).

    • Vortex the mixture to precipitate proteins and then centrifuge to separate the supernatant.

    • The supernatant is then filtered or directly injected into the UPLC-MS/MS system.

    • An internal standard is typically added at the beginning of the sample preparation process for accurate quantification.

  • UPLC Conditions:

    • Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is used for high-resolution separation.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is common.

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.

    • Injection Volume: A small injection volume, often 1-5 µL, is used.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The precursor to product ion transition for this compound is typically m/z 249 → 231.[5]

  • Quantification:

    • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like sesquiterpenoids, derivatization may sometimes be necessary to improve volatility and thermal stability, although it is often possible to analyze them directly.

Experimental Protocol:

  • Sample Preparation:

    • Extraction is typically performed with a non-polar solvent such as hexane (B92381) or ethyl acetate.

    • The extract is concentrated under a stream of nitrogen.

    • An internal standard is added for quantification.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS, DB-5MS) is suitable.

    • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.

    • Carrier Gas: Helium is the most common carrier gas.

    • Oven Temperature Program: A temperature gradient is programmed to separate the compounds of interest. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity in quantitative analysis.

  • Quantification:

    • Similar to the other methods, a calibration curve is generated using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and accessible method suitable for routine quality control of raw materials and finished products where the concentration of this compound is relatively high.

  • UPLC-MS/MS is the method of choice for bioanalytical studies, such as pharmacokinetics, due to its exceptional sensitivity and selectivity, allowing for the determination of very low concentrations in complex biological fluids.

  • GC-MS can be a valuable tool for the analysis of this compound, particularly when analyzing essential oils or other volatile fractions. However, careful method development and validation are crucial to ensure accurate and reliable results.

This guide provides a foundation for researchers to select and implement the most appropriate analytical method for their specific needs in the quantification of this compound. It is recommended to perform a full method validation according to ICH guidelines or other relevant regulatory standards before applying any method for routine analysis.

References

A Comparative Efficacy Analysis of Atractylenolide III from Various Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Atractylodes-Derived Atractylenolide III

This compound, a sesquiterpene lactone, is a prominent bioactive constituent in the rhizomes of several Atractylodes species, traditional medicinal plants utilized for centuries in East Asia. Its significant anti-inflammatory, neuroprotective, and potential anti-cancer properties have positioned it as a compound of interest for modern drug development. This guide provides a comparative analysis of the efficacy of this compound derived from different plant sources, supported by experimental data, to aid researchers in selecting optimal sources and understanding its therapeutic mechanisms.

Plant Sources and Comparative Efficacy of Extracts

While direct comparative studies on the efficacy of purified this compound from different plant species are limited, research on extracts from various Atractylodes species provides valuable insights. The primary botanical sources for this compound include Atractylodes macrocephala (Bai Zhu), Atractylodes lancea (Cang Zhu), Atractylodes japonica, and Atractylodes chinensis.[1][2][3]

A comparative study on the anti-inflammatory effects of n-hexane extracts from A. japonica, A. chinensis, and A. macrocephala revealed that the extract from A. japonica demonstrated the most potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4] This suggests that while this compound is a key active compound, the overall efficacy of an extract may be influenced by the presence and synergy of other constituents, such as Atractylenolide I and II, and atractylon.[4]

Notably, studies comparing the bioactivities of different atractylenolides have found that Atractylenolide I and III possess strong anti-inflammatory and organ-protective properties, whereas the effects of Atractylenolide II are less frequently reported.[5] In a direct comparison of compounds isolated from A. macrocephala, Atractylenolide I exhibited more potent inhibition of TNF-α and NO production in LPS-stimulated macrophages than this compound.[6][7]

Table 1: Comparison of Anti-Inflammatory Activity of Atractylenolide I and III from Atractylodes macrocephala

CompoundTargetAssay SystemIC₅₀ ValueReference
Atractylenolide ITNF-α ProductionLPS-stimulated peritoneal macrophages23.1 µM[6]
This compoundTNF-α ProductionLPS-stimulated peritoneal macrophages56.3 µM[6]
Atractylenolide INO ProductionLPS-stimulated peritoneal macrophages41.0 µM[6]
This compoundNO ProductionLPS-activated peritoneal macrophages45.1% inhibition at 100 µM[6]
Atractylenolide IiNOS ActivityCell-free assay67.3 µM[6]
This compoundiNOS ActivityCell-free assay76.1 µM[6]

Mechanistic Insights into the Bioactivity of this compound

The therapeutic effects of this compound are underpinned by its modulation of key signaling pathways involved in inflammation and cellular homeostasis. The compound has been shown to exert its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, as well as the JAK2/STAT3 pathway.[5][8][9][10]

Anti-Inflammatory Signaling Pathways

In response to inflammatory stimuli such as LPS, this compound has been demonstrated to suppress the production of pro-inflammatory mediators including NO, PGE₂, TNF-α, and IL-6.[10] This is achieved by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases such as ERK1/2, p38, and JNK.[10][11]

G This compound Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB NF-κB Activation TLR4->NF_kB activates MAPK MAPK Activation (p38, JNK, ERK) TLR4->MAPK activates AT_III This compound AT_III->TLR4 downregulates AT_III->NF_kB inhibits AT_III->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, PGE₂, NO) NF_kB->Cytokines promotes transcription MAPK->Cytokines promotes production

This compound Anti-Inflammatory Pathway
Neuroprotective Signaling Pathways

This compound has shown promise in ameliorating cerebral ischemic injury and neuroinflammation.[8] It protects against brain ischemia by inhibiting neuroinflammation mediated by the JAK2/STAT3 pathway, which in turn suppresses Drp1-dependent mitochondrial fission in microglia.[8]

G This compound Neuroprotective Signaling Pathway Ischemia Cerebral Ischemia JAK2_STAT3 JAK2/STAT3 Pathway Ischemia->JAK2_STAT3 activates AT_III This compound AT_III->JAK2_STAT3 inhibits Neuronal_Protection Neuroprotection AT_III->Neuronal_Protection leads to Drp1 Drp1-dependent Mitochondrial Fission JAK2_STAT3->Drp1 activates Neuroinflammation Neuroinflammation Drp1->Neuroinflammation promotes Neuroinflammation->Ischemia exacerbates

This compound Neuroprotective Pathway

Experimental Protocols

Extraction and Isolation of this compound from Atractylodes macrocephala

A common method for the extraction and purification of this compound involves solvent extraction followed by high-speed counter-current chromatography (HSCCC).

  • Extraction: Powdered rhizomes of A. macrocephala are extracted with ethyl acetate. The combined extracts are evaporated, and the residue is dissolved in ethanol (B145695) and frozen to precipitate impurities.

  • Purification: The resulting crude extract is then subjected to HSCCC for purification, yielding high-purity this compound.

G Extraction and Isolation Workflow for this compound Start Powdered A. macrocephala Rhizomes Extraction Ethyl Acetate Extraction Start->Extraction Evaporation Evaporation Extraction->Evaporation Precipitation Ethanol Dissolution & Freezing Evaporation->Precipitation Purification HSCCC Purification Precipitation->Purification End Purified This compound Purification->End

This compound Extraction and Isolation
In Vitro Anti-Inflammatory Assay: LPS-Induced Macrophage Model

This model is widely used to assess the anti-inflammatory potential of compounds.[10][12]

  • Cell Culture: RAW 264.7 mouse macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).[10]

  • Analysis: The cell supernatant is collected to measure the levels of inflammatory mediators such as NO, TNF-α, PGE₂, and IL-6 using methods like the Griess assay and ELISA.[10] Cell lysates can be used for Western blot analysis to determine the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p38, JNK, ERK).[10]

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to evaluate the neuroprotective effects of compounds in an in vivo setting of ischemic stroke.[8]

  • Animal Model: An MCAO mouse model is established to mimic ischemic stroke.

  • Treatment: this compound is administered to the mice (e.g., via intraperitoneal injection) at specific time points relative to the ischemic event.

  • Assessment: The efficacy of the treatment is evaluated by measuring infarct size, cerebral blood flow, brain edema, and neurological deficits.[8]

  • Mechanistic Studies: Brain tissue can be collected for molecular analysis, such as measuring the expression of pro- and anti-inflammatory cytokines and the activation state of signaling pathways like JAK2/STAT3.[8]

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective activities. While it is found in several Atractylodes species, the overall efficacy of a plant extract is influenced by its complete phytochemical profile. For researchers focusing on the specific activity of this compound, Atractylodes macrocephala is a well-studied and reliable source. The provided experimental protocols and mechanistic insights offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future research should aim to conduct direct comparative studies of purified this compound from different botanical origins to definitively ascertain any source-dependent variations in efficacy.

References

Validating the Therapeutic Target of Atractylenolide III: A Comparative Guide to siRNA and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small interfering RNA (siRNA) technology for validating the therapeutic targets of Atractylenolide III, a bioactive compound with demonstrated therapeutic potential. This guide presents supporting experimental data, detailed protocols, and a comparative analysis with alternative target validation methods.

This guide delves into the use of siRNA for validating the therapeutic targets of this compound, with a specific focus on its interaction with Adiponectin Receptor 1 (AdipoR1) and the downstream signaling pathways. Furthermore, it provides a comparative overview of alternative target validation technologies, including CRISPR/Cas9, short hairpin RNA (shRNA), and antisense oligonucleotides, to aid researchers in selecting the most appropriate method for their experimental needs.

Unraveling the Mechanism of this compound with siRNA

Quantitative Data Summary:

Table 1: Effect of AdipoR1 Silencing on this compound-Mediated Lipid Accumulation in HepG2 Cells [7]

Treatment GroupIntracellular Lipid Content (Area of lipid droplets)
ControlData not explicitly provided in the source
ATL-IIISignificantly reduced compared to control
AdipoR1 siRNA + ATL-IIIInhibition of lipid deposition by ATL-III was blunted

Table 2: Effect of AdipoR1 Silencing on Downstream Signaling Molecules in Response to this compound in HepG2 Cells [7]

Treatment GroupRelative p-LKB1 LevelsRelative p-AMPK LevelsRelative SIRT1 Levels
ControlBaselineBaselineBaseline
ATL-IIIUpregulatedUpregulatedUpregulated
AdipoR1 siRNA + ATL-IIIUpregulation suppressedUpregulation suppressedUpregulation suppressed

A Comparative Look: siRNA vs. Alternative Target Validation Methods

While siRNA is a powerful tool, other technologies offer distinct advantages and disadvantages for target validation. The choice of method often depends on the specific experimental goals, cell type, and desired duration of gene silencing.

Table 3: Comparison of Target Validation Technologies

FeaturesiRNACRISPR/Cas9shRNAAntisense Oligonucleotides (ASOs)
Mechanism Post-transcriptional gene silencing (mRNA degradation)[8]Gene knockout at the DNA level[8]Post-transcriptional gene silencing (mRNA degradation)mRNA degradation or translational arrest[4][9]
Effect Transient knockdown[5]Permanent knockout[8]Stable, long-term knockdownTransient knockdown
Specificity High, but potential for off-target effects[8]Very high, but off-target cleavage can occur[8]High, but potential for off-target effectsHigh, with chemical modifications to improve specificity[10]
Delivery Relatively straightforward (transfection)[11]More complex (requires delivery of Cas9 and gRNA)[11]Can be delivered via viral vectors for stable expressionDirect delivery of oligonucleotides
Workflow Fast and relatively simple[5]More time-consuming to establish stable knockout linesCan be time-consuming to generate stable cell linesRelatively fast
Key Advantage Rapid and efficient transient knockdownComplete and permanent gene knockoutSuitable for long-term studies and in vivo modelsGood for dose-dependent studies
Key Disadvantage Transient effect, potential off-target effectsPotential for off-target mutations, may be lethal for essential genesPotential for off-target effects, viral vector safety considerationsIn vivo stability can be a challenge

Experimental Protocols

This section provides detailed methodologies for key experiments involved in validating the therapeutic target of this compound using siRNA.

siRNA Transfection Protocol for HepG2 Cells

This protocol is adapted from standard procedures for siRNA transfection in HepG2 cells.[2][10][11]

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • siRNA targeting AdipoR1 (and a non-targeting control siRNA)

  • Lipofectamine® RNAiMAX Transfection Reagent

  • 6-well plates

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the AdipoR1 siRNA and the non-targeting control siRNA in Opti-MEM® I to a final concentration of 20 pmol per well.

  • Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine® RNAiMAX reagent in Opti-MEM® I according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the HepG2 cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.

Western Blot Analysis of Protein Expression

This protocol outlines the general steps for assessing protein levels following siRNA-mediated knockdown.[12][13][14]

Materials:

  • Transfected HepG2 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AdipoR1, anti-p-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After the desired incubation time, wash the transfected cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify intracellular lipid droplets.[15][16][17]

Materials:

  • Transfected HepG2 cells

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution

  • Isopropyl alcohol

  • Microscope

Procedure:

  • Cell Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropyl alcohol. Incubate the cells with the Oil Red O staining solution for 10-15 minutes.

  • Washing: Wash the cells with 60% isopropyl alcohol and then with water to remove excess stain.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropyl alcohol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described in this guide.

cluster_ATL_Action This compound Action cluster_siRNA_Intervention siRNA Intervention ATL_III This compound AdipoR1 AdipoR1 ATL_III->AdipoR1 LKB1 LKB1 AdipoR1->LKB1 AMPK AMPK LKB1->AMPK p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation SIRT1 SIRT1 p_AMPK->SIRT1 Lipid_Accumulation Lipid Accumulation p_AMPK->Lipid_Accumulation Inhibition Therapeutic_Effects Therapeutic Effects SIRT1->Therapeutic_Effects siRNA_AdipoR1 AdipoR1 siRNA siRNA_AdipoR1->AdipoR1 Knockdown

Caption: this compound signaling pathway and the point of siRNA intervention.

cluster_workflow siRNA Target Validation Workflow start Start: Seed HepG2 Cells transfection Transfect with AdipoR1 siRNA (or Negative Control) start->transfection incubation Incubate for 24-48 hours transfection->incubation protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis phenotypic_assay Phenotypic Assay (Oil Red O Staining) incubation->phenotypic_assay data_analysis Data Analysis and Target Validation protein_analysis->data_analysis phenotypic_assay->data_analysis end End: Target Validated data_analysis->end

Caption: Experimental workflow for siRNA-mediated target validation.

cluster_comparison Logical Relationship: Target Validation Approaches DNA {DNA | Gene of Interest} mRNA {mRNA | Transcript} DNA->mRNA Transcription Protein {Protein | Functional Target} mRNA->Protein Translation Phenotype {Phenotype} Protein->Phenotype Function CRISPR CRISPR/Cas9 CRISPR->DNA Knockout siRNA_shRNA siRNA / shRNA siRNA_shRNA->mRNA Degradation ASO Antisense Oligonucleotides ASO->mRNA Degradation/ Block

Caption: Logical relationship of different target validation technologies.

References

Atractylenolide III's synergistic effects with conventional chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of Atractylenolide III in Cancer Therapy

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. This compound (ATL III), a sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has emerged as a promising candidate. This guide provides a comprehensive comparison of the synergistic effects of this compound with conventional chemotherapy drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

This compound and Docetaxel (B913): A Synergistic Partnership in Gastric Cancer

Recent studies have illuminated the synergistic relationship between this compound and the widely used chemotherapeutic agent, docetaxel, particularly in the context of gastric cancer. The combination has been shown to be more effective at inhibiting cancer cell growth and inducing programmed cell death (apoptosis) than docetaxel alone.

A key study investigating this combination in human gastric cancer cell lines, AGS and SGC-7901, revealed a significant enhancement of docetaxel's anti-neoplastic effects when combined with this compound.[1] While specific combination index (CI) values and IC50 values for the combined treatment were not detailed in this particular study, the qualitative and semi-quantitative results strongly suggest a synergistic interaction. The study demonstrated that the combination treatment led to a more profound inhibition of cell viability and a greater release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, compared to docetaxel monotherapy.[1]

Furthermore, the combination of this compound and docetaxel significantly increased the rate of apoptosis in both AGS and SGC-7901 cells.[1] This was accompanied by an elevated ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, indicating a shift in the cellular balance towards apoptosis.[1]

Quantitative Data Summary

While comprehensive quantitative data for the combination of this compound and docetaxel is still emerging, the following table summarizes the available data on the individual compounds and the observed qualitative synergistic effects.

Cell LineTreatmentIC50 (µM)Observed Effect of CombinationReference
AGS (Gastric Cancer) This compound120 (at 24h)- Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio.[1][2]
DocetaxelNot provided[1]
SGC-7901 (Gastric Cancer) This compoundNot provided- Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio.[1]
DocetaxelNot provided[1]
HGC-27 (Gastric Cancer) This compound80 (IC30 at 24h)Not applicable[2]

Note: The IC50 value for this compound in AGS cells was determined in a separate study.[2] Further research is required to establish the precise IC50 values for the combination therapy and to calculate the Combination Index (CI) to definitively quantify the synergy.

Unveiling the Mechanism: Inhibition of the FGFR Signaling Pathway

The synergistic effect of this compound and docetaxel appears to be mediated, at least in part, by the downregulation of Fibroblast Growth Factor Receptors (FGFRs). The study in gastric cancer cells demonstrated that the combination treatment resulted in a significant decrease in the protein expression of FGFR1, FGFR2, and FGFR4.[1]

The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and angiogenesis.[3][4][5] Aberrant activation of this pathway is implicated in cancer development and resistance to chemotherapy.[6][7] By inhibiting FGFRs, this compound may effectively dismantle a key survival mechanism in cancer cells, thereby rendering them more susceptible to the cytotoxic effects of docetaxel.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Docetaxel Docetaxel Proliferation Cell Proliferation & Survival Docetaxel->Proliferation Inhibits ATL_III This compound FGFR FGFR1, FGFR2, FGFR4 ATL_III->FGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FGFR->Downstream Activates Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits G cluster_0 In Vitro Experiments cluster_1 Data Analysis cluster_2 Conclusion A Cancer Cell Culture (e.g., AGS, SGC-7901) B Drug Treatment - ATL III alone - Chemo alone - Combination A->B C Cell Viability Assay (e.g., CCK-8) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Protein Analysis (e.g., Western Blot) B->E F Determine IC50 Values C->F H Quantify Apoptosis Rate D->H I Analyze Protein Expression E->I G Calculate Combination Index (CI) F->G J Assess Synergy (Synergistic, Additive, or Antagonistic) G->J H->J I->J

References

A Comparative Analysis of the JAK/STAT Inhibitory Activity of Atractylenolide I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the inhibitory effects of Atractylenolide I, II, and III on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action supported by available experimental data.

The JAK/STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Atractylenolides, the primary bioactive constituents of Atractylodes macrocephala, have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects, which are in part attributed to their modulation of the JAK/STAT pathway.[1][2]

Quantitative Data on Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory activities of Atractylenolide I, II, and III related to the JAK/STAT pathway and associated cellular effects. It is important to note that direct enzymatic inhibitory concentrations (IC50) for specific JAK kinases are not widely reported in the public domain. The data presented here are primarily derived from cell-based assays measuring downstream effects of JAK/STAT inhibition.

CompoundTarget Pathway/EffectCell Line(s)IC50 / Effective ConcentrationReference
Atractylenolide I Inhibition of p-JAK2/p-STAT3Melanoma cells-[3]
Inhibition of p-JAK2/p-STAT3Colorectal Cancer (CRC) cellsMarkedly reduced at tested concentrations[4][5]
Inhibition of cell viability (anti-proliferative)SW480 CRC cells126.8 µM (24h), 98.49 µM (48h)[4]
Inhibition of cell viability (anti-proliferative)HCT116 CRC cells97.19 µM (24h), 70.44 µM (48h)[4]
Inhibition of TNF-α productionLPS-stimulated peritoneal macrophagesIC50: 23.1 µM[6]
Inhibition of NO productionLPS-stimulated peritoneal macrophagesIC50: 41.0 µM[6]
Atractylenolide II Inhibition of p-STAT3/p-SrcB16 and A375 melanoma cellsDose-dependent reduction at 20, 40 µM[7]
Inhibition of JAK2/STAT3 pathwayDU145 and LNCaP prostate cancer cells-[8]
Inhibition of cell proliferationDU145 and LNCaP prostate cancer cellsEffective at 50 and 100 µM[9]
Inhibition of NO productionRAW 264.7 cellsIC50: 17.73 µM[9]
Atractylenolide III Inhibition of IFN-γ-induced p-Jak3/p-Stat3Lung cancer cellsSignificant reduction at 8, 16, 32 µmol/l[10]
Inhibition of JAK2/STAT3 pathwayMCAO mice and OGDR-stimulated primary microglia-[11]
Inhibition of TNF-α productionLPS-stimulated RAW264.7 macrophagesDose-dependent decrease (significant at 50, 100 µM)[12]
Inhibition of NO productionLPS-stimulated RAW264.7 macrophagesDose-dependent decrease (significant at 50, 100 µM)[12]

Visualizing the Mechanism and Workflow

To better understand the context of Atractylenolide activity, the following diagrams illustrate the JAK/STAT signaling pathway, a typical experimental workflow for assessing inhibition, and a summary of the comparative activities of the three compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Inactive) Receptor->JAK Recruitment JAK_active JAK (Active) p-JAK JAK->JAK_active Autophosphorylation STAT STAT (Inactive) JAK_active->STAT Phosphorylation STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK/STAT signaling pathway.

Experimental_Workflow cluster_optional Downstream Effect Assays start Start: Cell Culture (e.g., Cancer cells, Macrophages) treatment Treatment with Atractylenolide I, II, or III (various concentrations) start->treatment stimulation Stimulation (e.g., Cytokine like IFN-γ or LPS) treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis western_blot Western Blot Analysis (p-JAK, p-STAT, Total JAK, Total STAT) lysis->western_blot cell_viability Cell Viability Assay (e.g., MTT, CCK-8) lysis->cell_viability reporter_assay STAT Reporter Assay (Luciferase) lysis->reporter_assay elisa Cytokine Measurement (e.g., TNF-α, IL-6 by ELISA) lysis->elisa data_analysis Data Analysis (Quantification of protein levels) western_blot->data_analysis

Caption: Experimental workflow for assessing JAK/STAT inhibition.

Comparative_Activity cluster_compounds Atractylenolides cluster_targets Primary JAK/STAT Targets cluster_effects Observed Biological Effects ATL1 Atractylenolide I JAK2_STAT3 JAK2/STAT3 ATL1->JAK2_STAT3 Inhibits ATL2 Atractylenolide II ATL2->JAK2_STAT3 Inhibits ATL3 This compound ATL3->JAK2_STAT3 Inhibits JAK3_STAT3 JAK3/STAT3 ATL3->JAK3_STAT3 Inhibits Anticancer Anti-cancer JAK2_STAT3->Anticancer Anti_inflammatory Anti-inflammatory JAK2_STAT3->Anti_inflammatory JAK3_STAT3->Anticancer JAK3_STAT3->Anti_inflammatory

Caption: Comparative inhibitory logic of Atractylenolides.

Experimental Protocols

The following are generalized experimental protocols for assessing JAK/STAT inhibition, synthesized from methodologies reported in the cited literature.

  • Cell Lines: Select appropriate cell lines based on the research question (e.g., A375 melanoma, HCT116 colorectal cancer, DU145 prostate cancer, or RAW264.7 macrophages).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells in plates and allow them to adhere. Serum-starve the cells for a few hours before treatment. Treat the cells with varying concentrations of Atractylenolide I, II, or III for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included. For experiments involving pathway activation, pre-treat with the Atractylenolide for a short period (e.g., 1 hour) before stimulating with a cytokine like IFN-γ or IL-6, or with LPS.[13]

This protocol is used to determine the effect of the compounds on the phosphorylation status of JAK and STAT proteins, a direct indicator of pathway activation.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated forms of JAKs (e.g., p-JAK2) and STATs (e.g., p-STAT3), as well as total JAK and STAT proteins, overnight at 4°C.[5][13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

This assay measures the transcriptional activity of STAT3, a downstream event of JAK activation.

  • Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[13]

  • Treatment and Stimulation: After transfection, pre-treat the cells with the Atractylenolide compound before stimulating with a STAT3 activator (e.g., IL-6).[13]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in control cells to determine the inhibitory effect on STAT3 transcriptional activity.

Summary of Findings
  • Atractylenolide I has been shown to inhibit the JAK2/STAT3 pathway in both melanoma and colorectal cancer cells by reducing the phosphorylation of both JAK2 and STAT3.[3][4][14] Studies suggest it may directly interact with JAK2.[4] It exhibits anti-proliferative effects on cancer cells and inhibits the production of inflammatory mediators.[4][6]

  • Atractylenolide II also targets the JAK2/STAT3 pathway, demonstrating inhibitory effects in melanoma and prostate cancer cell lines.[7][8] Its anti-cancer activity is associated with the suppression of STAT3 phosphorylation and the induction of apoptosis.[7][8]

  • This compound has a broader reported inhibitory profile, affecting both the JAK2/STAT3 and JAK3/STAT3 pathways.[10][11] It has been shown to directly bind to the JAK3 protein.[10] This compound demonstrates both anti-cancer and potent anti-inflammatory effects by downregulating the phosphorylation of JAKs and STATs.[1][10]

References

Atractylenolide III in Neuroprotection: A Comparative Guide to Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of Atractylenolide III against other notable sesquiterpene lactones, including Atractylenolide I, Costunolide, Dehydrocostus lactone, and Parthenolide. The information is compiled from preclinical studies and is intended to inform further research and development in the field of neuroprotective therapeutics.

At a Glance: Comparative Efficacy and Mechanisms

This compound, a major bioactive component of Atractylodes macrocephala, has demonstrated significant neuroprotective potential through various mechanisms, primarily centered around its anti-inflammatory and anti-apoptotic effects.[1][2][3][4] When compared to other sesquiterpene lactones, it exhibits both overlapping and distinct modes of action, making a detailed comparison crucial for identifying the most promising therapeutic candidates for specific neurological conditions.

Data Presentation: A Quantitative Overview

The following tables summarize the available quantitative data on the neuroprotective and anti-inflammatory effects of this compound and its counterparts. It is important to note that direct comparative studies are limited, and data are often generated from different experimental models and conditions.

Table 1: Comparative Anti-Inflammatory Activity of Atractylenolide I and III in Macrophages

CompoundTargetMetricValueCell TypeInducer
Atractylenolide ITNF-α ProductionIC5023.1 µMPeritoneal MacrophagesLPS
This compoundTNF-α ProductionIC5056.3 µMPeritoneal MacrophagesLPS
Atractylenolide INO ProductionIC5041.0 µMPeritoneal MacrophagesLPS
This compoundNO ProductionInhibition at 100 µM45.1% ± 6.2%Peritoneal MacrophagesLPS

Data from Li et al., 2007. This study suggests that Atractylenolide I has a more potent inhibitory effect on TNF-α and NO production in macrophages compared to this compound.[5]

Table 2: Neuroprotective and Anti-Inflammatory Effects of this compound

Experimental ModelParameterTreatmentResult
MCAO miceInfarct VolumeA-IIIReduced
MCAO miceNeurological DeficitsA-IIIImproved
OGDR-stimulated primary microgliaPro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)A-IIImRNA and protein expression inhibited
Homocysteine-induced neuronal apoptosisCell ViabilityA-IIIProtected primary cultured neurons from apoptotic death
Glutamate-induced neuronal apoptosisApoptosisA-IIIInhibited in a concentration-dependent manner

Data compiled from various studies.[4][6]

Table 3: Neuroprotective and Anti-Inflammatory Effects of Other Sesquiterpene Lactones

CompoundExperimental ModelParameterTreatmentResult
Atractylenolide I MPTP-induced Parkinson's Disease miceDopaminergic Neuron ProtectionATR-IConferred protection
LPS-stimulated BV-2 microgliaInflammatory ResponseATR-IAttenuated
Costunolide Hypoxic-Ischemic Brain Damage (in vivo)Infarct VolumeCOSReduced
OGD-stimulated PC12 cellsInflammatory MediatorsCOSReduced
Dehydrocostus lactone MCAO miceNeurological DeficitsDHCImproved
LPS-treated BV2 cellsInflammatory FactorsDHCExpression improved
Parthenolide Traumatic Brain Injury miceNeurological DeficitsPTNRelieved
LPS-stimulated microgliaInflammationPTNAlleviated

Data compiled from various studies.[7][8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these sesquiterpene lactones are mediated by their modulation of critical intracellular signaling pathways.

This compound: Targeting the JAK2/STAT3 Pathway

This compound has been shown to ameliorate cerebral ischemic injury and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway.[6] This inhibition leads to a downstream reduction in mitochondrial fission in microglia, a process implicated in neuroinflammation.

Atractylenolide_III_JAK2_STAT3_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3_dimer->Gene_Transcription Induces AIII This compound AIII->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 pathway.

Parthenolide: Inhibition of the NF-κB and STAT3 Pathways

Parthenolide exerts its neuroprotective effects by suppressing both the STAT3/NF-κB and inflammasome activation pathways. This dual inhibition leads to a reduction in microglial activation and neuronal apoptosis.

Parthenolide_NFkB_STAT3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 STAT3_path STAT3 Pathway LPS->STAT3_path IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases Active_NFkB Active NF-κB NFkB->Active_NFkB Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Active_NFkB->Gene_Transcription Induces Active_STAT3 Active STAT3 STAT3_path->Active_STAT3 Active_STAT3->Nucleus Translocates to Active_STAT3->Gene_Transcription Induces Parthenolide Parthenolide Parthenolide->IKK Inhibits Parthenolide->STAT3_path Inhibits

Caption: Parthenolide inhibits NF-κB and STAT3 pathways.

Costunolide: Activation of the Nrf2 Pathway

Costunolide provides neuroprotection against oxidative damage by activating the Nrf2 signaling pathway. This leads to the upregulation of a range of antioxidant genes, thereby maintaining cellular redox balance.

Costunolide_Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Active_Nrf2 Active Nrf2 Nrf2->Active_Nrf2 Nucleus Nucleus Active_Nrf2->Nucleus Translocates to ARE ARE Active_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes Costunolide Costunolide Costunolide->Keap1 Facilitates release from

Caption: Costunolide activates the Nrf2 antioxidant pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these sesquiterpene lactones.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to mimic ischemic stroke.

Workflow Diagram:

MCAO_Workflow cluster_pre Pre-operative cluster_op Operative cluster_post Post-operative Animal_Prep Animal Preparation (e.g., fasting) Anesthesia Anesthesia Animal_Prep->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, External, and Internal Carotid Arteries Incision->Artery_Isolation Filament_Insertion Insert Filament into Internal Carotid Artery Artery_Isolation->Filament_Insertion Occlusion Advance Filament to Occlude Middle Cerebral Artery Filament_Insertion->Occlusion Reperfusion Filament Withdrawal (for transient MCAO) Occlusion->Reperfusion Recovery Animal Recovery Reperfusion->Recovery Assessment Neurological Assessment & Tissue Analysis Recovery->Assessment

Caption: Workflow for the Middle Cerebral Artery Occlusion model.

Detailed Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are fasted overnight with free access to water.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the animal in a supine position and make a midline cervical incision.

    • Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a silicon-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • For permanent MCAO, the filament is left in place.

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.

  • Post-operative Care and Analysis:

    • Suture the incision and allow the animal to recover.

    • Monitor for neurological deficits at various time points.

    • At the end of the experiment, euthanize the animal and harvest the brain for analysis of infarct volume (e.g., using TTC staining) and molecular markers.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

The OGD/R model is a common in vitro method to simulate ischemia-reperfusion injury in cultured cells, such as primary neurons or microglia.

Detailed Protocol:

  • Cell Culture: Plate the desired cells (e.g., BV-2 microglia, primary neurons, or HT22 cells) in appropriate culture dishes and allow them to adhere.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free medium (e.g., glucose-free DMEM).

    • Replace the culture medium with fresh glucose-free medium.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-6 hours).

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with normal, glucose-containing culture medium.

    • Return the cells to a standard incubator (95% air, 5% CO2) for a specified reoxygenation period (e.g., 24 hours).

  • Analysis: After reoxygenation, assess cell viability (e.g., using the MTT assay), apoptosis (e.g., using Annexin V/PI staining), and the expression of relevant proteins and cytokines.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of the sesquiterpene lactones for a specified duration. Include appropriate positive and negative controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Preparation: After treatment, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

Detailed Protocol:

  • Protein Extraction: Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For signaling pathway analysis, the ratio of the phosphorylated form to the total form of the protein is often calculated.

Conclusion and Future Perspectives

This compound and other sesquiterpene lactones represent a promising class of natural compounds with significant neuroprotective potential. While this compound demonstrates robust anti-inflammatory and anti-apoptotic effects, primarily through the inhibition of the JAK2/STAT3 pathway, other compounds like Parthenolide and Costunolide exhibit efficacy through distinct yet complementary mechanisms, such as NF-κB/STAT3 inhibition and Nrf2 activation, respectively.

The available data, although not from direct comparative studies in neuroprotection models, suggests that the choice of sesquiterpene lactone may depend on the specific pathology being targeted. For instance, in conditions where oxidative stress is a primary driver, Costunolide with its Nrf2-activating properties might be more beneficial. In contrast, for neuroinflammation-dominant diseases, this compound or Parthenolide could be more effective.

Future research should focus on conducting head-to-head comparative studies of these compounds in standardized in vitro and in vivo models of neurological diseases. Such studies will be crucial for elucidating the relative potency and therapeutic window of each compound and for identifying the most promising candidates for clinical development. Furthermore, exploring the synergistic effects of combining different sesquiterpene lactones that target multiple pathways could be a valuable therapeutic strategy.

References

Independent Validation of Atractylenolide III's Anti-Angiogenic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Atractylenolide III against two established inhibitors, Sunitinib (B231) and Bevacizumab. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and angiogenesis-related fields.

Comparative Analysis of Anti-Angiogenic Activity

The efficacy of this compound in inhibiting key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation, has been evaluated and compared with Sunitinib and Bevacizumab. The following tables summarize the quantitative data from various in vitro assays.

CompoundAssayCell LineIC50 / EC50Source
This compound Cell ViabilityB16 Melanoma Cells80.07 µM[1]
Cell ViabilityA875 Melanoma Cells45.39 µM[1]
Sunitinib VEGFR-2 Kinase Activity-80 nM[2]
PDGFRβ Kinase Activity-2 nM[2]
Endothelial Cell ProliferationHUVEC40 nM[2]
VEGFR-2 Inhibition-0.139 µM[3]
Cell ViabilityCaki-1 Renal Cancer Cells2.2 µM[4]
Bevacizumab VEGF-A Binding (inhibition of VEGFR2 activation)-0.11 µg/mL[5]

Table 1: Comparative in vitro efficacy of this compound, Sunitinib, and Bevacizumab. This table outlines the half-maximal inhibitory or effective concentrations (IC50/EC50) of the three compounds in various anti-angiogenic and cell viability assays.

CompoundAssayObservationsSource
This compound Tube FormationInhibited tube formation in HUVECs.
Cell MigrationInhibited migration of B16 and A875 melanoma cells.[1][1]
Sunitinib Tube FormationPotently inhibited angiogenesis in organotypic brain slices at concentrations as low as 10 nM.[6][6]
Microvessel DensityReduced microvessel density by 74% in a GBM xenograft model.[6][6]
Bevacizumab Circulating Endothelial Cells (CECs)Reduced levels of CECs and circulating endothelial progenitors (CEPs).

Table 2: Summary of qualitative and quantitative effects on angiogenesis-related processes. This table provides an overview of the observed effects of each compound in key angiogenesis assays.

Mechanisms of Action: Signaling Pathways

This compound exerts its anti-angiogenic effects through the modulation of several key signaling pathways. A comparative overview of the mechanisms of this compound, Sunitinib, and Bevacizumab is provided below.

This compound Signaling Pathway

This compound has been shown to inhibit angiogenesis by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor A (VEGF-A).[7][8] Furthermore, it has been demonstrated to attenuate angiogenesis by downregulating Delta-Like Ligand 4 (DLL4), a key ligand in the Notch signaling pathway.[7][8] Studies also suggest its involvement in modulating the PI3K/Akt signaling pathway.[1][9][10][11]

Atractylenolide_III_Signaling_Pathway cluster_cell Endothelial Cell cluster_hif Hypoxia Response cluster_notch Notch Pathway cluster_pi3k PI3K/Akt Pathway AT_III This compound HIF1a HIF-1α AT_III->HIF1a DLL4 DLL4 AT_III->DLL4 PI3K PI3K AT_III->PI3K VEGFA VEGF-A HIF1a->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis Notch_Receptor Notch Receptor DLL4->Notch_Receptor Notch_Receptor->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Figure 1: Proposed anti-angiogenic signaling pathway of this compound.

Sunitinib Signaling Pathway

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[12] Its primary anti-angiogenic effect is mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, and Platelet-Derived Growth Factor Receptors (PDGFRs).[12] This blockade disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, thereby inhibiting endothelial cell proliferation, migration, and survival.[13]

Sunitinib_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling Sunitinib Sunitinib VEGFR2 VEGFR-2 Sunitinib->VEGFR2 PDGFR PDGFR Sunitinib->PDGFR PI3K PI3K VEGFR2->PI3K PDGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 2: Anti-angiogenic signaling pathway of Sunitinib.

Bevacizumab Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that directly targets and binds to circulating VEGF-A.[14][15] By sequestering VEGF-A, Bevacizumab prevents its interaction with VEGFRs on the surface of endothelial cells.[16] This blockade of VEGF signaling inhibits angiogenesis and reduces the blood supply to tumors.[14][16]

Bevacizumab_Mechanism_of_Action cluster_extracellular Extracellular Space Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA VEGFR VEGF Receptor (on endothelial cell) VEGFA->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

Figure 3: Mechanism of action of Bevacizumab.

Experimental Protocols

Detailed methodologies for key in vitro anti-angiogenesis assays are provided below to facilitate the independent validation of these findings.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Tube_Formation_Assay_Workflow prep Prepare Matrigel (Thaw overnight at 4°C) coat Coat 96-well plate with Matrigel (50 µL/well) prep->coat incubate_matrigel Incubate at 37°C for 30-60 min coat->incubate_matrigel seed_cells Seed cells onto Matrigel (1.5 x 10^4 cells/well) incubate_matrigel->seed_cells prep_cells Prepare Endothelial Cells (e.g., HUVECs) treat_cells Treat cells with This compound or comparators prep_cells->treat_cells treat_cells->seed_cells incubate_cells Incubate at 37°C, 5% CO2 for 4-18 hours seed_cells->incubate_cells image Image tube formation (Microscope) incubate_cells->image analyze Quantify tube length, branches, and loops image->analyze

Figure 4: Workflow for the Endothelial Cell Tube Formation Assay.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well tissue culture plates

  • Test compounds (this compound, Sunitinib, Bevacizumab)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17]

  • Culture HUVECs to 70-80% confluency.

  • Harvest the cells and resuspend them in media containing the desired concentration of the test compound.

  • Seed 1.5 x 10^4 cells in 100 µL of media onto the solidified matrix in each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[18]

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Transwell Cell Migration Assay

This assay evaluates the effect of compounds on the migration of endothelial cells through a porous membrane.

Transwell_Migration_Assay_Workflow prep_inserts Prepare Transwell inserts (8 µm pore size) add_chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber prep_inserts->add_chemoattractant seed_cells Seed cells into the upper chamber of the insert add_chemoattractant->seed_cells prep_cells Prepare Endothelial Cells (serum-starved) treat_cells Resuspend cells in serum-free media with test compound prep_cells->treat_cells treat_cells->seed_cells incubate Incubate at 37°C, 5% CO2 for 4-24 hours seed_cells->incubate remove_nonmigrated Remove non-migrated cells from the upper surface incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the lower surface remove_nonmigrated->fix_stain count Count migrated cells (Microscope) fix_stain->count

Figure 5: Workflow for the Transwell Cell Migration Assay.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Endothelial cells (e.g., HUVECs)

  • Serum-free and serum-containing endothelial cell growth medium

  • Test compounds

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet)

  • Inverted microscope

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

  • Culture endothelial cells to sub-confluency and then serum-starve them for 4-6 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add the test compound at the desired concentration to the cell suspension.

  • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry and count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for VEGFR-2 Phosphorylation

This protocol details the detection of phosphorylated VEGFR-2 in endothelial cells following treatment with test compounds.

Materials:

  • Endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed endothelial cells and grow to 80-90% confluency.

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., β-actin) to normalize the results.

References

Evaluating the safety profile of Atractylenolide III compared to synthetic drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Profile: Atractylenolide III Versus Synthetic Drugs

In the landscape of drug discovery and development, the safety profile of a compound is as critical as its efficacy. This guide provides a comparative evaluation of the safety of this compound, a natural sesquiterpenoid lactone, against two widely used synthetic drugs: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Memantine (B1676192), a neuroprotective agent used in the management of Alzheimer's disease. This comparison is based on available toxicological data, mechanisms of action, and reported side effects, aimed at providing researchers and drug development professionals with a clear, data-driven perspective.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound, Ibuprofen, and Memantine, offering a side-by-side comparison of their acute toxicity and cytotoxic effects.

Table 1: Acute Systemic Toxicity

CompoundTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference(s)
This compound Data Not Available---
Ibuprofen RatOral636 mg/kg[1][2][3]
MouseOral740 mg/kg[1][3]
Memantine RatOral328-370 mg/kg[4]
MouseOral437-498 mg/kg[4]

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (Median Inhibitory Concentration)Reference(s)
This compound HGC-27 (Human gastric cancer)CCK-880 µM (IC30), 120 µM (IC50)[5]
AGS (Human gastric cancer)CCK-880 µM (IC30), 120 µM (IC50)[5]
HL-60 (Human promyelocytic leukemia)-No significant inhibition[6][7]
CHO (Chinese Hamster Ovary)SOAT1 Inhibition55.1 µM[8]
CHOSOAT2 Inhibition100.7 µM[8]
Ibuprofen KKU-M139 (Cholangiocarcinoma)MTT1.87 mM[9]
KKU-213B (Cholangiocarcinoma)MTT1.63 mM[9]
Hela (Cervical cancer)MTT2.5 mg/mL[10]
Memantine LNCaP (Prostate cancer)MTT0.25 mM[11]
T-98 G (Glioblastoma)CCK-8400 µM[12]
MCF-7 (Breast cancer)MTT300 µM (24h), 250 µM (48h)[13]

Mechanisms of Toxicity and Side Effect Profiles

This compound
Ibuprofen

Ibuprofen is a widely used NSAID with a well-documented safety profile. Its primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is also the root of its main toxicities.

  • Gastrointestinal Effects : Inhibition of COX-1 reduces the synthesis of prostaglandins (B1171923) that protect the gastric mucosa, leading to potential side effects like dyspepsia, nausea, vomiting, and in more severe cases, gastrointestinal bleeding and ulceration.[21][22][23]

  • Renal Effects : Prostaglandins are crucial for maintaining renal blood flow. COX inhibition can lead to reduced renal function, fluid retention, and in rare cases, acute renal failure and interstitial nephritis.[21][22][23]

  • Hepatic Effects : Although rare, Ibuprofen can cause liver injury, ranging from asymptomatic elevations in liver enzymes to severe acute hepatitis and liver failure, particularly at high doses.[21][24] The mechanism is thought to be either direct hepatotoxicity from a metabolic byproduct or an idiosyncratic, immune-mediated reaction.[24]

  • Cardiovascular Effects : NSAID use is associated with an increased risk of cardiovascular events like myocardial infarction and stroke.[21]

The toxic mechanism of Ibuprofen overdose involves the accumulation of acidic metabolites, leading to metabolic acidosis.[22]

Ibuprofen_Toxicity_Pathway Ibuprofen Ibuprofen COX1 COX-1 Inhibition Ibuprofen->COX1 COX2 COX-2 Inhibition Ibuprofen->COX2 Prostaglandins Reduced Prostaglandin Synthesis COX1->Prostaglandins COX2->Prostaglandins GI_Toxicity Gastrointestinal Toxicity Prostaglandins->GI_Toxicity Loss of protective effects Renal_Toxicity Renal Toxicity Prostaglandins->Renal_Toxicity Altered blood flow regulation Inflammation Reduced Inflammation Prostaglandins->Inflammation Therapeutic Effect

Ibuprofen's Mechanism of Action and Toxicity.
Memantine

Memantine is a non-competitive NMDA receptor antagonist. Its mechanism of action is central to both its therapeutic effect and its potential for toxicity.

  • Mechanism of Action : In Alzheimer's disease, excessive glutamate (B1630785) activity leads to neuronal excitotoxicity via overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel with a higher affinity than magnesium ions, thereby inhibiting the prolonged influx of calcium that leads to neuronal damage.[25] Its fast on/off kinetics allow it to leave the channel during normal synaptic transmission, preserving physiological function.[26][27]

  • Central Nervous System (CNS) Effects : The most common side effects are CNS-related and include dizziness, headache, confusion, and drowsiness.[28] At supratherapeutic doses, it can act as a dissociative anesthetic.[25]

  • Hepatotoxicity : Clinically apparent liver injury from memantine is rare.[29]

  • Genotoxicity : Memantine has shown no evidence of genotoxic potential in standard assays, including the Ames test.[30][31]

  • Neuronal Vacuolation : At high doses in animal studies, memantine, like other NMDA receptor antagonists, has been shown to induce neuronal vacuolation and necrosis in specific brain regions. The clinical relevance of this finding in humans is unknown.[32]

Memantine_Toxicity_Pathway cluster_therapeutic Therapeutic Dose cluster_supratherapeutic Supratherapeutic Dose Therapeutic_Memantine Memantine NMDA_receptor NMDA Receptor Therapeutic_Memantine->NMDA_receptor Uncompetitive Antagonism Excitotoxicity Blocks Pathological Glutamate Activity NMDA_receptor->Excitotoxicity Supra_Memantine Memantine NMDA_receptor_supra NMDA Receptor Supra_Memantine->NMDA_receptor_supra Excessive Blockade CNS_effects CNS Side Effects (e.g., Dizziness, Confusion) NMDA_receptor_supra->CNS_effects Dissociative_effects Dissociative Effects NMDA_receptor_supra->Dissociative_effects

Dose-Dependent Effects of Memantine.

Experimental Protocols

A crucial aspect of evaluating safety is understanding the methodologies used in toxicological studies. Below are generalized protocols for key safety assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test is widely used to assess the mutagenic potential of a chemical.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare bacterial strains (e.g., Salmonella typhimurium, E. coli) with mutations in histidine operon Start->Prepare_Bacteria Add_Compound Add test compound at various concentrations to bacteria Prepare_Bacteria->Add_Compound Prepare_Plates Prepare minimal agar (B569324) plates lacking histidine Plate_Bacteria Plate treated bacteria on minimal agar Prepare_Plates->Plate_Bacteria Metabolic_Activation Add liver extract (S9 fraction) for metabolic activation (optional) Add_Compound->Metabolic_Activation Metabolic_Activation->Plate_Bacteria Incubate Incubate plates (e.g., 37°C for 48-72h) Plate_Bacteria->Incubate Count_Colonies Count revertant colonies (bacteria that have mutated back to histidine synthesis) Incubate->Count_Colonies Analyze Compare colony counts to negative and positive controls Count_Colonies->Analyze End End Analyze->End

Generalized Workflow for the Ames Test.

Protocol:

  • Bacterial Strains : Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).

  • Test Compound Preparation : The test compound is dissolved in a suitable solvent and prepared at various concentrations.

  • Metabolic Activation : To mimic mammalian metabolism, a liver homogenate (S9 fraction) is often included in the assay.

  • Exposure : The bacterial strains are exposed to the test compound, with and without the S9 fraction.

  • Plating : The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation : Plates are incubated for 48-72 hours.

  • Evaluation : Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to negative (solvent) and positive (known mutagen) controls. A significant increase in revertant colonies indicates mutagenic potential.[16][17]

MTT Assay (Cell Viability/Cytotoxicity)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation : The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[9][10][33]

Conclusion

This comparative guide highlights the distinct safety profiles of this compound, Ibuprofen, and Memantine. While this compound shows promise with a favorable preliminary safety profile, particularly its low in vitro cytotoxicity and lack of genotoxicity, a comprehensive assessment is hampered by the absence of publicly available mammalian acute toxicity data.

In contrast, Ibuprofen and Memantine, as established synthetic drugs, have well-characterized safety profiles. Ibuprofen's toxicity is primarily linked to its mechanism of action (COX inhibition), leading to predictable gastrointestinal and renal side effects. Memantine's side effects are mainly confined to the central nervous system, consistent with its role as an NMDA receptor antagonist.

For researchers and drug development professionals, this compound represents a compound of interest that warrants further in-depth toxicological investigation to fully establish its safety profile relative to existing synthetic alternatives. The experimental protocols and comparative data presented here provide a foundational framework for such future evaluations.

References

A review comparing the reported pharmacological activities of Atractylenolides I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

Atractylenolides I, II, and III, the primary bioactive sesquiterpene lactones isolated from the traditional Chinese medicine Atractylodes macrocephala Koidz, have garnered significant attention in pharmacological research.[1][2][3] These compounds exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Their distinct pharmacological profiles, stemming from subtle structural differences, present a compelling case for their potential as therapeutic agents. This guide provides a comparative analysis of the reported pharmacological activities of Atractylenolides I, II, and III, supported by experimental data and mechanistic insights.

Comparative Pharmacological Activities

While all three atractylenolides demonstrate a spectrum of bioactivities, a notable divergence in their primary effects has been observed. Atractylenolide I and III are predominantly recognized for their potent anti-inflammatory and neuroprotective properties.[2][3] In contrast, Atractylenolide I and II have shown more remarkable anti-cancer activities.[1][3] The pharmacological effects of Atractylenolide II are less frequently reported in the literature compared to its counterparts.[2][4]

Anti-Cancer Activities

Atractylenolides I and II are the most extensively studied for their anti-tumorigenic properties.[3] Atractylenolide I has demonstrated efficacy against a range of cancers including colorectal, breast, ovarian, bladder, and melanoma.[5][6][7][8] It is known to inhibit cancer cell proliferation, induce apoptosis, and suppress glycolysis.[8][9][10] Atractylenolide II also exhibits significant anti-cancer effects, particularly in melanoma and prostate cancer, by inhibiting cell proliferation and inducing apoptosis.[8][11][12][13] The anti-cancer activities of Atractylenolide III are less pronounced, though some studies suggest it may inhibit angiogenesis and reduce precancerous lesions.[8]

Anti-Inflammatory Activities

Atractylenolide I and III are potent inhibitors of inflammatory pathways.[2][3] They have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][8] The anti-inflammatory effects of Atractylenolide II have been less consistently reported, with some studies indicating it can inhibit nitric oxide (NO) production in macrophages.[8][14][15]

Neuroprotective Effects

The neuroprotective activities are a hallmark of Atractylenolides I and III.[1][3] They have been shown to protect neuronal cells from apoptosis and oxidative stress.[16][17] this compound, in particular, has demonstrated the ability to cross the blood-brain barrier and has shown promise in models of Alzheimer's disease and cerebral ischemic injury by mitigating cognitive impairments and reducing neuroinflammation.[18][19]

Quantitative Data on Pharmacological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of each Atractylenolide.

Table 1: Anti-Cancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)DurationReference
Atractylenolide IMCF-7Breast Cancer251.25 ± 27.4024h[5]
212.44 ± 18.7648h[5]
172.49 ± 18.3272h[5]
MDA-MB-231Breast Cancer164.13 ± 17.9024h[5]
139.21 ± 17.6748h[5]
105.68 ± 10.5872h[5]
HT-29Colon Adenocarcinoma277.624h[7]
95.748h[7]
57.472h[7]
Atractylenolide IIDU145Prostate Cancer50-100-[15]
LNCaPProstate Cancer50-100-[15]
B16Melanoma20-4048h[11]
A375Melanoma20-4048h[11]

Table 2: Anti-Inflammatory Activity

CompoundModelEffectConcentration/DoseReference
Atractylenolide ILPS-induced BV-2 cellsSuppressed NO release-[5]
Atractylenolide IILPS-induced RAW 264.7 cellsInhibited NO production (IC50 = 17.73 µM)-[15]
This compoundIn vivoInhibited release of NO, TNF-α, IL-6, and PGE2100 µg/mL[8]

Mechanistic Insights: Signaling Pathways

The pharmacological effects of Atractylenolides are mediated through the modulation of various signaling pathways.

Anti-Cancer Signaling Pathways

Atractylenolides I and II exert their anti-cancer effects by targeting key pathways involved in cell survival, proliferation, and apoptosis.

cluster_AT1 Atractylenolide I cluster_AT2 Atractylenolide II AT1 Atractylenolide I PI3K_Akt_mTOR_1 PI3K/Akt/mTOR AT1->PI3K_Akt_mTOR_1 JAK2_STAT3_1 JAK2/STAT3 AT1->JAK2_STAT3_1 TLR4_NFkB_1 TLR4/NF-κB AT1->TLR4_NFkB_1 ERK_GSK3b ERK/GSK3β AT1->ERK_GSK3b Notch Notch AT1->Notch Apoptosis_1 Apoptosis PI3K_Akt_mTOR_1->Apoptosis_1 Proliferation_inhibition_1 Inhibition of Proliferation PI3K_Akt_mTOR_1->Proliferation_inhibition_1 JAK2_STAT3_1->Apoptosis_1 JAK2_STAT3_1->Proliferation_inhibition_1 TLR4_NFkB_1->Proliferation_inhibition_1 ERK_GSK3b->Apoptosis_1 Notch->Proliferation_inhibition_1 AT2 Atractylenolide II JAK2_STAT3_2 JAK2/STAT3 AT2->JAK2_STAT3_2 PI3K_Akt_2 PI3K/Akt AT2->PI3K_Akt_2 Ras_ERK_2 Ras/ERK AT2->Ras_ERK_2 Apoptosis_2 Apoptosis JAK2_STAT3_2->Apoptosis_2 Proliferation_inhibition_2 Inhibition of Proliferation JAK2_STAT3_2->Proliferation_inhibition_2 PI3K_Akt_2->Proliferation_inhibition_2 Ras_ERK_2->Proliferation_inhibition_2

Caption: Anti-cancer signaling pathways of Atractylenolide I and II.

Atractylenolide I inhibits multiple pathways including PI3K/Akt/mTOR, JAK2/STAT3, TLR4/NF-κB, ERK/GSK3β, and Notch signaling, leading to apoptosis and inhibition of cell proliferation.[2][6][8][20] Atractylenolide II primarily targets the JAK2/STAT3, PI3K/Akt, and Ras/ERK pathways to induce its anti-tumor effects.[8][21]

Anti-Inflammatory Signaling Pathways

The anti-inflammatory actions of Atractylenolides I and III are mediated by the inhibition of pro-inflammatory signaling cascades.

cluster_AT1_inflam Atractylenolide I cluster_AT3_inflam This compound AT1_inflam Atractylenolide I TLR4_NFkB_inflam_1 TLR4/MyD88/NF-κB AT1_inflam->TLR4_NFkB_inflam_1 PI3K_Akt_inflam_1 PI3K/Akt AT1_inflam->PI3K_Akt_inflam_1 Inflammatory_Cytokines_1 ↓ Pro-inflammatory Cytokines TLR4_NFkB_inflam_1->Inflammatory_Cytokines_1 PI3K_Akt_inflam_1->Inflammatory_Cytokines_1 AT3_inflam This compound TLR4_NFkB_inflam_3 TLR4/NF-κB AT3_inflam->TLR4_NFkB_inflam_3 PI3K_Akt_inflam_3 PI3K/Akt AT3_inflam->PI3K_Akt_inflam_3 MAPK MAPK AT3_inflam->MAPK JAK2_STAT3_inflam_3 JAK2/STAT3 AT3_inflam->JAK2_STAT3_inflam_3 Inflammatory_Cytokines_3 ↓ Pro-inflammatory Cytokines TLR4_NFkB_inflam_3->Inflammatory_Cytokines_3 PI3K_Akt_inflam_3->Inflammatory_Cytokines_3 MAPK->Inflammatory_Cytokines_3 JAK2_STAT3_inflam_3->Inflammatory_Cytokines_3

Caption: Anti-inflammatory signaling pathways of Atractylenolide I and III.

Both Atractylenolide I and III inhibit the TLR4/NF-κB and PI3K/Akt pathways.[2][22] this compound additionally modulates the MAPK and JAK2/STAT3 signaling pathways to exert its anti-inflammatory effects.[2][18]

Neuroprotective Signaling Pathways

This compound's neuroprotective effects are linked to the activation of antioxidant and anti-inflammatory pathways.

cluster_AT3_neuro This compound AT3_neuro This compound Nrf2_activation Nrf2 Activation AT3_neuro->Nrf2_activation JAK2_STAT3_inhibition JAK2/STAT3 Inhibition AT3_neuro->JAK2_STAT3_inhibition PI3K_Akt_NFkB_inhibition PI3K/Akt/NF-κB Inhibition AT3_neuro->PI3K_Akt_NFkB_inhibition Antioxidant_response ↑ Antioxidant Response Nrf2_activation->Antioxidant_response Neuroinflammation_reduction ↓ Neuroinflammation JAK2_STAT3_inhibition->Neuroinflammation_reduction PI3K_Akt_NFkB_inhibition->Neuroinflammation_reduction

Caption: Neuroprotective signaling pathways of this compound.

This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses.[19][23][24] It also inhibits the JAK2/STAT3 and PI3K/Akt/NF-κB pathways to reduce neuroinflammation.[18][25]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of Atractylenolides, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[5][7]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of Atractylenolide I, II, or III for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[5][7][18]

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-STAT3, Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

To evaluate the in vivo anti-tumor effects, a xenograft mouse model is often used.[11]

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment: When the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives daily administration of the Atractylenolide (e.g., 12.5, 25 mg/kg, intraperitoneally or by gavage) for a specified period (e.g., 14 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2 days) using a caliper.

  • Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

Atractylenolides I, II, and III are promising natural compounds with distinct and overlapping pharmacological activities. Atractylenolide I and II show significant potential as anti-cancer agents, while Atractylenolide I and III are strong candidates for the development of anti-inflammatory and neuroprotective therapies. The differential engagement of key signaling pathways by each compound underscores the importance of their individual evaluation for specific therapeutic applications. Further research, including clinical trials, is warranted to fully elucidate their therapeutic potential and safety profiles.[3]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds like Atractylenolide III is a critical aspect of laboratory operations. Adherence to proper disposal protocols not only ensures a safe working environment but also maintains compliance with institutional and regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, facilitating a seamless integration of safety and compliance into your laboratory workflow.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final removal by qualified personnel.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is fundamental to safe and compliant disposal. This compound waste should be categorized as follows:

  • Solid Waste: This category includes unused or expired pure this compound, contaminated PPE (e.g., gloves, lab coats), used weighing papers, and other contaminated labware such as pipette tips and vials.[1]

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental reaction mixtures, and solvent rinses from cleaning contaminated glassware.[1]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]

Step 2: Packaging and Labeling

All waste containers must be clearly and accurately labeled to prevent accidental misuse and ensure proper handling by disposal personnel.

  • Solid Waste: Collect in a durable, sealable container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container. The label must clearly state "Hazardous Waste," "this compound," the solvent system used (e.g., "this compound in Methanol"), and an estimated concentration.[1] To prevent spills and allow for expansion, do not fill liquid waste containers beyond 90% of their capacity.[1]

Step 3: Storage of Waste

Store all labeled this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, situated away from general laboratory traffic, and equipped with secondary containment to mitigate potential spills.[1]

Step 4: Final Disposal

The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department. Contact your EHS office to arrange for the pickup and disposal of the hazardous waste.[1] It is crucial to follow all institutional and local regulations for the final disposal of chemical waste.[1] Do not pour this compound waste down the drain. [2][3]

Accidental Release and Spill Management

In the event of a spill, avoid dust formation for solid this compound.[2][3] Wear appropriate respiratory protection.[2] Absorb liquid spills with an inert material, such as vermiculite (B1170534) or sand, and collect the material in a sealed container for disposal as hazardous waste.[1] For solid spills, sweep up the material and place it into a suitable container for disposal.[2][3][4] Ensure the spill area is decontaminated, and proper ventilation is maintained.[3]

Summary of Key Data for this compound

For quick reference, the following table summarizes key information pertinent to the handling and storage of this compound.

PropertyInformationSource
CAS Number 73030-71-4[2][5]
Appearance Crystalline solid[4]
Storage Temperature Long-term: -20°C, Short-term: 2-8°C[2][4]
Solubility Freely soluble in methanol, soluble in ethanol (B145695) (99.5%), and practically insoluble in water.[6]
Chemical Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis.[2]

Experimental Protocols and Workflows

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Packaging & Labeling cluster_3 Storage cluster_4 Final Disposal Generate_Waste This compound Waste Generated (Solid, Liquid, Sharps) Segregate_Waste Identify and Segregate Waste Type Generate_Waste->Segregate_Waste Package_Solid Solid Waste: - Durable, sealable container - Label: 'Hazardous Waste', 'this compound' Segregate_Waste->Package_Solid Package_Liquid Liquid Waste: - Leak-proof, compatible container - Label: 'Hazardous Waste', 'this compound', Solvent, Concentration Segregate_Waste->Package_Liquid Package_Sharps Sharps Waste: - Puncture-resistant sharps container Segregate_Waste->Package_Sharps Store_Waste Store in Designated Satellite Accumulation Area - Well-ventilated - Secondary containment Package_Solid->Store_Waste Package_Liquid->Store_Waste Package_Sharps->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS EHS_Pickup Arrange for Waste Pickup Contact_EHS->EHS_Pickup Final_Disposal Compliant Final Disposal EHS_Pickup->Final_Disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atractylenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Atractylenolide III, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this bioactive sesquiterpene.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respiratorRecommended, especially when handling the powder form to avoid dust formation and inhalation of vapors, mist, or gas.[1]
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Employ proper glove removal technique to prevent skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Eye Protection Safety glasses with side-shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Skin and Body Protection Laboratory coatChoose body protection appropriate for the type, concentration, and amount of the dangerous substance at the specific workplace.[1]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Protocol:

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Prevent Inhalation and Ingestion: Avoid inhalation of dust and ingestion of the compound.[1]

  • Ventilation: Work in a well-ventilated area to minimize exposure.

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage Protocol:

  • Short-term storage: 2-8°C[1]

  • Long-term storage: -20°C[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Store in a brown vial or HDPE plastic bottle, protected from air and light.[2]

  • Solutions: If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Personal Precautions: Wear respiratory protection and avoid dust formation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[1]

  • Skin Contact: Flush the skin with copious amounts of water and remove contaminated clothing and shoes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1]

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting.[1]

  • In all cases of exposure, seek medical attention. [1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Consult Regulations: Dispose of the substance and its container in accordance with local, regional, national, and international regulations.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product.

  • Chemical Waste: The substance should be treated as chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Accidental Spill A Don Appropriate PPE C Weigh/Handle Compound A->C B Ensure Proper Ventilation B->C D Store in Tightly Sealed Container C->D F Collect Waste C->F H Evacuate & Ventilate C->H Spill E Short-term: 2-8°C Long-term: -20°C D->E G Dispose via Licensed Contractor F->G I Contain Spill H->I J Collect with Absorbent Material I->J J->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylenolide Iii
Reactant of Route 2
Atractylenolide Iii

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.